4-Formyl-3-nitrobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-formyl-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKVNTDAQHBEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531098 | |
| Record name | 4-Formyl-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90178-78-2 | |
| Record name | 4-Formyl-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Formyl-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Formyl-3-nitrobenzonitrile, a substituted aromatic compound, serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring formyl, nitro, and cyano groups, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and insights into its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application in synthesis, and for the analytical characterization of its derivatives.
Core Identifiers and Molecular Characteristics
| Property | Value | Source |
| CAS Number | 90178-78-2 | [1][2] |
| Molecular Formula | C₈H₄N₂O₃ | [2] |
| Molecular Weight | 176.13 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-cyano-2-nitrobenzaldehyde | [2][4] |
Physical State and Appearance
This compound is a yellow crystalline solid at room temperature.
Key Physical Parameters
| Property | Value | Notes | Source |
| Melting Point | 109-111 °C | Experimental value obtained after recrystallization from toluene. | [4] |
| Boiling Point | Not available | Data not found in the reviewed literature. | [1] |
| Density | Not available | Data not found in the reviewed literature. | [1] |
| Solubility | Soluble in ethyl acetate and chloroform. | Inferred from extraction and filtration solvents used in its synthesis. Quantitative data is not readily available. | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides distinct signals corresponding to the aromatic and aldehydic protons, confirming the compound's structure.
-
¹H NMR (CDCl₃, δ, ppm): 10.27 (s, 1H, -CHO), 8.75 (d, J = 1.5 Hz, 1H, Ar-H), 8.40 (dd, J = 8.0 and 1.5 Hz, 1H, Ar-H), 8.05 (d, J = 8.0 Hz, 1H, Ar-H).[4]
The downfield shift of the aldehydic proton at 10.27 ppm is characteristic of the formyl group. The splitting patterns of the aromatic protons are consistent with the 1,2,4-trisubstituted benzene ring.
While ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are expected for a comprehensive characterization, specific experimental spectra for this compound were not available in the consulted resources. However, based on its structure, characteristic spectral features can be predicted:
-
¹³C NMR: Resonances for the nitrile carbon, aldehydic carbonyl carbon, and aromatic carbons, with the carbons attached to electron-withdrawing groups shifted downfield.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹), and the nitro (NO₂) group stretches (around 1530 and 1350 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.
Experimental Protocols
The following section details a validated synthetic procedure for this compound, including the necessary purification steps. This protocol is based on the oxidative cleavage of a precursor.
Synthesis of this compound
This synthesis involves the oxidative cleavage of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile using sodium periodate.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Intermediate 66, 21.0 g, 96.7 mmol) in a mixture of tetrahydrofuran (350 mL) and water (350 mL), add sodium periodate (65.0 g, 304 mmol).[4]
-
Reaction: Stir the reaction mixture at room temperature for 2.5 hours.[4]
-
Work-up:
-
Filter the reaction mixture.
-
Extract the filtrate with ethyl acetate.
-
Concentrate the organic extracts by evaporation.[4]
-
-
Purification:
-
Suspend the residue in chloroform and filter it through a silica plug.
-
Recrystallize the resulting solid from toluene with activated carbon to yield this compound as a yellow crystalline product (13.1 g, 77% yield).[4]
-
Safety and Handling
Due to its hazardous nature, proper safety precautions must be observed when handling this compound.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
Recommended Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications in Research and Drug Development
The unique arrangement of functional groups in this compound makes it a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The nitrile group, in particular, is a common pharmacophore in many approved drugs.
While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest. For instance, substituted benzonitriles are key components in the development of kinase inhibitors for cancer therapy. The formyl group can be readily converted into other functionalities, such as oximes, imines, or can be used in cyclization reactions to build complex ring systems. The nitro group can be reduced to an amine, providing another point for diversification.
Logical Relationship of Functional Groups to Application:
Caption: Relationship between functional groups and applications.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and spectroscopic properties. Its synthesis is achievable through established protocols, and its handling requires adherence to standard safety procedures for hazardous materials. The presence of multiple reactive functional groups provides a platform for the synthesis of a wide array of complex organic molecules, making it a compound of significant interest for researchers in synthetic and medicinal chemistry. Further exploration of its reactivity and its incorporation into novel molecular scaffolds holds promise for the discovery and development of new therapeutic agents.
References
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This compound | C8H4N2O3 | CID 13238550 - PubChem. [Link]
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This compound - 90178-78-2, C8H4N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
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Analytical Methods. [Link]
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III Analytical Methods. [Link]
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Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. [Link]
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p-NITROBENZONITRILE - Organic Syntheses Procedure. [Link]
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Introduction: The Architectural Value of a Multifunctional Building Block
An In-depth Technical Guide to 4-Formyl-3-nitrobenzonitrile (CAS 90178-78-2): A Strategic Intermediate in Heterocyclic Synthesis
This compound is a highly functionalized aromatic compound that has emerged as a strategic intermediate in the field of medicinal chemistry and organic synthesis. Its chemical architecture, featuring a benzonitrile backbone substituted with an aldehyde (formyl) group and a nitro group in a critical 1,2-relationship, endows it with unique reactivity. This arrangement allows for the execution of elegant and efficient tandem reactions, making it a valuable precursor for the construction of complex heterocyclic scaffolds that are central to the development of modern therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on the chemical logic that makes it a powerful tool for researchers in drug discovery.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and characterization.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 90178-78-2 | [1] |
| Molecular Formula | C₈H₄N₂O₃ | [1] |
| Molecular Weight | 176.13 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 109-111 °C | [2] |
| IUPAC Name | This compound | [1] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals in the aromatic and aldehyde regions.
-
Aldehyde Proton (CHO): A singlet is anticipated at a significantly downfield chemical shift, typically between δ 10.0 and 10.5 ppm, due to the deshielding effect of the carbonyl group.[2]
-
Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.5-9.0 ppm). The proton ortho to the nitro group is expected to be the most deshielded. A characteristic splitting pattern of doublets and a doublet of doublets would confirm the 1,2,4-substitution pattern.[2]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (CHO): A signal is expected around δ 185-195 ppm.
-
Nitrile Carbon (CN): A signal is expected in the range of δ 115-120 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the electronic effects of the three different substituents.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
-
C≡N (Nitrile) Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
-
C=O (Aldehyde) Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
N-O (Nitro) Asymmetric & Symmetric Stretch: Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
-
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 176, corresponding to the molecular weight of the compound.
Synthesis of this compound
The preparation of this compound is typically achieved through a multi-step sequence starting from more common materials. A well-documented route involves the oxidative cleavage of an enamine intermediate.[2][6]
Synthetic Workflow Overview
The process begins with 4-methyl-3-nitrobenzonitrile, which is first reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a stable enamine intermediate. This intermediate is then subjected to oxidative cleavage, typically using a strong oxidizing agent like sodium periodate, to unmask the aldehyde functionality.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[2][6]
-
Step 1: Enamine Formation.
-
To a solution of 4-methyl-3-nitrobenzonitrile in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Heat the reaction mixture to afford the enamine intermediate, 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile. Monitor the reaction by TLC or LCMS for completion.
-
Upon completion, the intermediate can be isolated or used directly in the next step.
-
-
Step 2: Oxidative Cleavage.
-
Dissolve the crude enamine intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium periodate (NaIO₄) portion-wise to the stirred mixture. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is fully consumed (monitor by TLC/LCMS).
-
Filter the reaction mixture to remove inorganic salts.
-
Extract the aqueous filtrate with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
The crude residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., toluene) to yield this compound as a yellow crystalline solid.[2]
-
Core Application: A Key Intermediate for HSD17B13 Inhibitors
The strategic placement of the nitro and formyl groups makes this compound an ideal precursor for constructing fused heterocyclic systems via a tandem reaction sequence. A prime example is its recent application in the synthesis of novel inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a therapeutic target for liver diseases.[2][7]
Causality and Mechanistic Insight
The synthetic utility stems from two key transformations:
-
Reductive Amination: The aldehyde group readily condenses with a primary amine to form an imine, which is then reduced in situ to a secondary amine.
-
Reductive Cyclization: The nitro group, positioned ortho to the newly formed side chain, is reduced to an amine. This newly formed aniline derivative is perfectly positioned to undergo intramolecular cyclization onto the side chain, forming a stable, fused heterocyclic ring system (a dihydroquinazoline scaffold).
This one-pot or sequential one-pot process is highly efficient, rapidly building molecular complexity from simple starting materials.
Caption: Reaction pathway for dihydroquinazoline synthesis.
Protocol: Synthesis of a Dihydroquinazoline Intermediate
This protocol is a representation of the method described in patent literature for the synthesis of HSD17B13 inhibitors.[2][7]
-
Step 1: Imine Formation and Initial Reduction.
-
Charge a reaction vessel with this compound (1.0 eq) and tert-butyl {[(1r,4r)-4-aminocyclohexyl]methyl}carbamate (1.0 eq).
-
Add propan-2-ol as the solvent.
-
Heat the stirred mixture to 85 °C for approximately 4 hours to drive the formation of the imine intermediate.
-
-
Step 2: Reductive Cyclization.
-
Cool the reaction mixture to room temperature.
-
Add tributylphosphine (~1.4 eq) to the vessel. Tributylphosphine acts as the reducing agent for the nitro group.
-
Re-heat the reaction mixture to 85 °C and stir overnight.
-
-
Step 3: Work-up and Analysis.
-
Monitor the reaction for the formation of the desired cyclized product by LCMS.
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
-
Analytical Characterization and Quality Control
To ensure the quality and consistency of this compound for use in sensitive multi-step syntheses, rigorous analytical characterization is required.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. A typical method would use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, with UV detection.
-
Identity Confirmation: The identity is confirmed by the spectroscopic methods described above (¹H NMR, IR, MS).
-
Physical Properties: The melting point is a quick and effective indicator of purity. A sharp melting point range (e.g., 109-111 °C) is indicative of high purity.[2]
Safety, Handling, and Storage
As a reactive nitroaromatic and aldehyde-containing compound, this compound requires careful handling.
-
Hazard Identification: Based on data for structurally similar compounds, it should be considered harmful if swallowed, inhaled, or in contact with skin.[1] It is also expected to cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents and strong bases.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functional group placement in molecular design. Its ability to undergo efficient, tandem transformations to build complex heterocyclic cores, such as those required for modern kinase inhibitors, makes it an invaluable asset for medicinal chemists. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the rapid and efficient development of novel pharmaceutical agents.
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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- EP1622880B1 - Dihydroquinazolines substituees a proprietes antivirales.
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Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. [Link]
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NMR Spectral Data of M-Nitrobenzaldehyde of thiosemicarbazone. ResearchGate. [Link]
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An In-depth Technical Guide to 4-Formyl-3-nitrobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Formyl-3-nitrobenzonitrile, a key intermediate in synthetic organic chemistry and a valuable building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its applications in medicinal chemistry.
Core Molecular and Physical Properties
This compound, also known by its synonym 4-cyano-2-nitrobenzaldehyde, is a trifunctional aromatic compound. The strategic placement of an aldehyde, a nitro group, and a nitrile on the benzene ring imparts a unique reactivity profile, making it a versatile precursor for a variety of complex molecular architectures.
Chemical Structure and Identification
The molecular structure of this compound consists of a benzene ring substituted at position 1 with a nitrile group (-C≡N), at position 2 with a nitro group (-NO₂), and at position 4 with a formyl group (-CHO).
| Identifier | Value |
| Molecular Formula | C₈H₄N₂O₃[1] |
| Molecular Weight | 176.13 g/mol [1] |
| CAS Number | 90178-78-2[1] |
| IUPAC Name | This compound[1] |
| Synonyms | 4-cyano-2-nitrobenzaldehyde |
Physicochemical Properties
The physical properties of this compound are summarized in the table below. It is a yellow crystalline solid under standard conditions.
| Property | Value | Source |
| Melting Point | 109-111 °C | [2] |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for the aromatic and aldehydic protons. The reported chemical shifts (δ) in parts per million (ppm) are: 10.27 (s, 1H, -CHO), 8.75 (d, J = 1.5 Hz, 1H, Ar-H), 8.40 (dd, J = 8.0 and 1.5 Hz, 1H, Ar-H), 8.05 (d, J = 8.0 Hz, 1H, Ar-H).[2] The downfield shift of the aldehydic proton is characteristic, and the splitting patterns of the aromatic protons are consistent with the substitution pattern.
-
IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the key functional groups: a strong, sharp peak for the nitrile C≡N stretch (around 2220-2240 cm⁻¹), a strong peak for the carbonyl C=O stretch of the aldehyde (around 1700 cm⁻¹), and characteristic peaks for the nitro group N-O stretches (around 1530 and 1350 cm⁻¹).
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the oxidative cleavage of an enamine precursor.
Synthesis Protocol: Oxidative Cleavage of an Enamine
This method provides a reliable route to this compound from a readily accessible precursor. The overall synthetic transformation is depicted below.
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Intermediate 66, 21.0 g, 96.7 mmol) in a mixture of tetrahydrofuran (350 mL) and water (350 mL), add sodium periodate (65.0 g, 304 mmol).[2]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 2.5 hours.[2]
-
Work-up:
-
Filter the reaction mixture to remove insoluble inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers and concentrate by rotary evaporation to yield the crude product.[2]
-
Purification Protocol: Recrystallization and Silica Gel Filtration
Purification of the crude product is essential to obtain high-purity this compound suitable for subsequent applications. A combination of silica gel filtration and recrystallization is effective.
Caption: Purification workflow for this compound.
Experimental Protocol:
-
Silica Gel Filtration:
-
Suspend the crude residue in chloroform.
-
Pass the suspension through a plug of silica gel to remove polar impurities.[2]
-
Collect the filtrate and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the residue from the silica filtration in a minimal amount of hot toluene.
-
Add a small amount of activated carbon to the hot solution to remove colored impurities.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the resulting yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene and dry under vacuum. This procedure yields the product with a melting point of 109-111 °C.[2]
-
Chemical Reactivity and Applications in Drug Discovery
The three functional groups of this compound each offer distinct reactivity, making it a versatile synthon.
-
Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.
-
Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group can also be readily reduced to an amino group, providing a key handle for further functionalization.
-
Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It also serves as a valuable polar contact and a hydrogen bond acceptor in interactions with biological targets.
Role as a Precursor in Pharmaceutical Synthesis
While specific drugs directly derived from this compound are not prominently featured in the reviewed literature, its structural motifs are highly relevant in medicinal chemistry. Similar compounds, such as 4-fluoro-3-nitrobenzonitrile, are pivotal in the synthesis of kinase inhibitors for anti-cancer therapies.[3] The functional groups on this compound allow for the construction of various heterocyclic scaffolds that are considered "privileged structures" in drug discovery.
Caption: Role in the synthesis of pharmaceutical scaffolds.
The conversion of the nitro group to an amine, followed by reactions involving the aldehyde and nitrile functionalities, can lead to the formation of fused ring systems that are central to many targeted therapies. The nitrile group, in particular, is a common pharmacophore in modern pharmaceuticals, contributing to binding affinity and metabolic stability.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined synthesis and purification protocols, combined with its unique reactivity, make it an attractive starting material for the construction of complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. A thorough understanding of its properties and safe handling procedures is essential for its effective utilization in a research and development setting.
References
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PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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4-Formyl-3-nitrobenzonitrile synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Formyl-3-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound (CAS No: 90178-78-2), a key intermediate in the development of complex organic molecules and pharmaceutical agents. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering a detailed examination of synthetic strategies, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reproducibility.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-cyano-2-nitrobenzaldehyde, is a bifunctional aromatic compound featuring a nitrile, a nitro group, and a formyl group. This unique combination of electron-withdrawing substituents and a reactive aldehyde function makes it a highly valuable building block in organic synthesis. The nitro and nitrile groups modulate the electronic properties of the benzene ring, influencing the reactivity of the formyl group and providing handles for further chemical transformations.
While direct applications are primarily in research, related structures like 4-fluoro-3-nitrobenzonitrile are pivotal precursors for synthesizing privileged scaffolds in medicinal chemistry, such as pyrazolo[3,4-b]pyridines, which are used to develop potent kinase inhibitors for anti-cancer therapies.[1] The strategic placement of functional groups in this compound allows for the construction of complex heterocyclic systems, making efficient and scalable synthetic routes to this intermediate a subject of considerable interest.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 90178-78-2 | [2][3][4] |
| Molecular Formula | C₈H₄N₂O₃ | [2][3][4] |
| Molecular Weight | 176.13 g/mol | [2][3][4] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 109-111 °C | [2] |
| IUPAC Name | This compound | [4] |
| SMILES | C1=CC(=C(C=C1C#N)[O-])C=O | [4] |
Primary Synthetic Pathways
Several distinct strategies have been developed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scalability requirements, and desired purity profile. This guide will detail the most prevalent and well-documented methods.
Pathway A: Oxidation of 4-Methyl-3-nitrobenzonitrile via Dibromination-Hydrolysis
This is arguably the most frequently cited and robust method for preparing this compound. The strategy involves the selective functionalization of the benzylic methyl group of the readily available starting material, 4-methyl-3-nitrobenzonitrile.
Causality and Expertise: Direct oxidation of the methyl group to an aldehyde can be challenging and may lead to over-oxidation to the carboxylic acid. A more controlled and reliable approach is a two-step sequence involving radical bromination to form a stable dibromomethyl intermediate, which is then hydrolyzed to the aldehyde. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine radicals when initiated, minimizing side reactions. Using a stoichiometric excess (e.g., 2.5 equivalents) is critical to drive the reaction towards the desired dibromide, as using a single equivalent can result in a difficult-to-separate mixture of mono- and dibromo-adducts.[2][5] The subsequent hydrolysis of the geminal dibromide to an aldehyde is efficiently achieved using silver nitrate in aqueous ethanol. Silver ions promote the displacement of bromide ions, facilitating the formation of a geminal diol, which rapidly dehydrates to the target aldehyde.
Diagram 2: Workflow for the synthesis via an enamine intermediate and oxidative cleavage.
Experimental Protocol:
Step 1: Synthesis of 4-(2-(Dimethylamino)vinyl)-3-nitrobenzonitrile
-
In a reaction vessel, dissolve 4-methyl-3-nitrobenzonitrile (1.0 eq) in dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, typically 1.2-1.5 eq).
-
Heat the reaction mixture (e.g., to 100-120 °C) and stir for several hours until TLC indicates completion.
-
Cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the vinyl intermediate, which is often used directly in the next step. A reported yield for this step is 99%. [2] Step 2: Synthesis of this compound
-
Suspend the 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile intermediate (1.0 eq, e.g., 21.0 g, 96.7 mmol) in a mixture of tetrahydrofuran (THF) and water (1:1, e.g., 700 mL total). [2]2. Add sodium periodate (NaIO₄, ~3.1 eq, e.g., 65.0 g, 304 mmol) to the suspension. [2]3. Stir the reaction mixture vigorously at room temperature for approximately 2.5 hours. [2]4. Upon completion, filter the reaction mixture to remove inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate by evaporation. [2]7. The resulting crude product can be purified by passing through a silica plug and then recrystallizing from toluene to afford pure this compound. A yield of 77% is reported for this step. [2]
Comparison of Synthetic Pathways
The selection of an optimal synthetic route depends on several factors, which are summarized below.
Table 2: Comparison of Major Synthesis Pathways
| Feature | Pathway A (Dibromination-Hydrolysis) | Pathway B (Oxidative Cleavage) |
| Starting Material | 4-Methyl-3-nitrobenzonitrile | 4-Methyl-3-nitrobenzonitrile |
| Key Reagents | NBS, Benzoyl Peroxide, AgNO₃ | DMF-DMA, NaIO₄ |
| Overall Yield | Good to excellent | Excellent (reported 76% over two steps) [2] |
| Scalability | Moderate; use of CCl₄ and silver nitrate may pose challenges for large-scale synthesis. | Good; avoids toxic solvents like CCl₄ and expensive silver salts. |
| Safety/Handling | Involves a lachrymatory dibromide intermediate and a radical initiator. CCl₄ is a known carcinogen. | DMF-DMA is moisture-sensitive. Periodate is a strong oxidizer. |
| Atom Economy | Lower, due to the use of stoichiometric brominating agents and silver salts. | Higher, with fewer heavy atom byproducts. |
Conclusion
The synthesis of this compound is most reliably achieved from the common starting material 4-methyl-3-nitrobenzonitrile. The two primary pathways, oxidation via a dibromide intermediate and oxidative cleavage of a vinylogous enamine, both provide high yields of the target compound.
-
Pathway A (Dibromination-Hydrolysis) is a classic and effective laboratory-scale method. Its primary drawbacks are the use of a hazardous solvent (CCl₄), a lachrymatory intermediate, and the cost associated with silver nitrate, which may limit its industrial scalability.
-
Pathway B (Oxidative Cleavage) represents a more modern and potentially more scalable approach. It avoids the use of halogenated solvents and expensive silver salts, proceeding with high efficiency. The reagents are readily available, making this a highly attractive route for larger-scale production.
For researchers and drug development professionals, both methods are viable. However, for process development and scale-up operations, Pathway B offers significant advantages in terms of safety, cost, and environmental impact.
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An In-depth Technical Guide to the Solubility of 4-Formyl-3-nitrobenzonitrile in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-formyl-3-nitrobenzonitrile, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this document establishes a framework for predicting and experimentally determining its solubility in a range of common laboratory solvents. The guide delves into the physicochemical properties of the molecule, applies the principles of "like dissolves like," and offers detailed, field-proven protocols for solubility assessment. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in synthesis, purification, and formulation.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound of significant interest in organic synthesis.[1][2] Its trifunctional nature, featuring a cyano, a nitro, and a formyl group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[3] Understanding the solubility of this compound is paramount for its effective use, influencing reaction kinetics, purification strategies such as recrystallization, and the formulation of final products. This guide aims to provide both a theoretical foundation and practical methodologies for assessing and utilizing the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₃ | [1] |
| Molecular Weight | 176.13 g/mol | [1] |
| Appearance | Likely a yellow crystalline solid | [3] |
| Melting Point | 109-111 °C | [4] |
| Topological Polar Surface Area | 86.7 Ų | [1] |
| XLogP3 | 1.5 | [5] |
The molecule possesses both polar and non-polar characteristics. The aromatic benzene ring provides a degree of non-polar character, suggesting potential solubility in aromatic and some non-polar solvents.[6] Conversely, the strongly electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups, along with the polar cyano (-C≡N) group, contribute to a significant dipole moment and a large topological polar surface area.[1][3] This indicates a capacity for interaction with polar solvents.
Based on the principle of "like dissolves like," a qualitative prediction of solubility in various common solvents can be made, as outlined in Table 2.[7]
Table 2: Predicted Qualitative Solubility of this compound and a Template for Experimental Data
| Solvent | Solvent Polarity (Relative) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Hexane | Very Low | Insoluble | |
| Toluene | Low | Sparingly Soluble to Soluble | |
| Dichloromethane | Low to Medium | Soluble | |
| Diethyl Ether | Low to Medium | Sparingly Soluble | |
| Ethyl Acetate | Medium | Soluble | |
| Acetone | Medium to High | Soluble | |
| Isopropanol | High | Sparingly Soluble | |
| Ethanol | High | Sparingly Soluble | |
| Methanol | High | Sparingly Soluble | |
| Water | Very High | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Very High (Aprotic) | Soluble | |
| N,N-Dimethylformamide (DMF) | Very High (Aprotic) | Soluble |
Note: This table serves as a predictive guide. Researchers are encouraged to use the provided experimental protocols to populate the "Experimental Solubility" column.
Experimental Determination of Solubility: A Validating Workflow
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide reliable results.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 20 mg). The key is to have undissolved solid remaining after equilibration.
-
Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This ensures the supernatant is free of suspended particles.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Causality Behind Experimental Choices and Trustworthiness
-
Use of Excess Solute: Starting with an excess of the solid ensures that the resulting solution is saturated, a prerequisite for determining maximum solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible and accurate results.
-
Extended Equilibration Time: Allowing sufficient time for the dissolution process to reach equilibrium is critical. Incomplete equilibration will lead to an underestimation of solubility.
-
Centrifugation: This step is a reliable method to separate the saturated solution from the excess solid without altering the solution's composition, which could occur with filtration (e.g., adsorption onto the filter membrane).
-
Analytical Quantification: Using a validated analytical technique like HPLC provides high specificity and accuracy in determining the concentration of the dissolved compound. A calibration curve with known standards must be generated to ensure the trustworthiness of the measurements.
Conclusion and Future Perspectives
This guide provides a robust framework for understanding and determining the solubility of this compound. While a predictive assessment based on its molecular structure is useful for initial experimental design, precise quantitative data obtained through the detailed protocols herein are indispensable for process optimization and successful application in research and development. The methodologies described are designed to be adaptable and can be applied to other compounds where solubility data is sparse. Future work should focus on generating a comprehensive, publicly available database of the solubility of this and other important synthetic intermediates in a wide array of solvents at various temperatures.
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An In-Depth Technical Guide to the Stability and Storage of 4-Formyl-3-nitrobenzonitrile
This guide provides a comprehensive overview of the critical stability characteristics and recommended storage conditions for 4-Formyl-3-nitrobenzonitrile (CAS No. 90178-78-2). Intended for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this important chemical intermediate.
Introduction: Understanding the Molecule
This compound is a multifunctional aromatic compound featuring a benzonitrile core substituted with a formyl (-CHO) and a nitro (-NO₂) group. This unique combination of electron-withdrawing groups makes it a valuable building block in organic synthesis, particularly in the preparation of more complex pharmaceutical and agrochemical compounds. However, the very reactivity that makes it useful also renders it susceptible to degradation if not handled and stored correctly. Maintaining the chemical purity of this compound is paramount for reproducible experimental outcomes and the quality of downstream products.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its three key functional moieties: the aromatic nitro group, the aldehyde, and the nitrile. Each presents a potential avenue for degradation under suboptimal conditions.
Hydrolysis of the Nitrile and Aldehyde Groups
Both the nitrile and aldehyde functionalities are susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.
-
Nitrile Hydrolysis : The cyano group (-C≡N) can undergo hydrolysis to first form an amide and subsequently a carboxylic acid.[1][2] This process is often accelerated in the presence of strong acids or bases.[3][4] For this compound, this would lead to the formation of 4-formyl-3-nitrobenzamide and ultimately 4-formyl-3-nitrobenzoic acid, introducing impurities that could interfere with subsequent synthetic steps.
-
Aldehyde Hydration : While not a degradation in the same vein as hydrolysis of a nitrile, aldehydes can exist in equilibrium with their hydrate form in the presence of water. This can be a precursor to other reactions and can affect the perceived purity of the material.
Oxidation of the Aldehyde Group
The formyl group is readily oxidized to a carboxylic acid. This is a common degradation pathway for many benzaldehyde derivatives.[5][6][7] Atmospheric oxygen can be a sufficient oxidant over long-term storage, a process that can be accelerated by light and elevated temperatures. The primary degradation product from this pathway would be 4-cyano-2-nitrobenzoic acid.
Photodegradation
Nitroaromatic compounds are known to be susceptible to photodegradation.[8][9] Exposure to UV or even strong visible light can provide the energy to initiate photochemical reactions.[10] For this compound, this could lead to a complex mixture of degradation products, compromising the integrity of the sample. Studies on benzaldehyde have also shown that light can promote its degradation.[11]
Thermal Decomposition
While many aromatic nitro compounds are relatively stable, they can decompose at high temperatures.[12][13] The decomposition of nitrobenzene, a related compound, has been studied and shown to proceed through complex radical pathways at elevated temperatures.[14] While explosive decomposition is a concern for some polynitro-aromatic compounds, for this compound, the primary concern with elevated temperatures during storage is the acceleration of the other degradation pathways, such as oxidation and hydrolysis.
A visual representation of the primary degradation pathways is provided below:
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Safety and handling precautions for 4-Formyl-3-nitrobenzonitrile
An In-depth Technical Guide for the Safe Handling and Use of 4-Formyl-3-nitrobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safe handling, application, and emergency management of this compound. As a key building block in modern medicinal chemistry, its unique trifunctional nature—possessing aldehyde, nitro, and nitrile groups—renders it highly valuable for the synthesis of complex molecular architectures. However, the same chemical reactivity that makes it a powerful synthetic tool also introduces significant health and safety considerations. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory personnel to work with confidence and a deep-seated culture of safety.
Core Compound Profile and Hazard Analysis
This compound is a crystalline solid whose utility is rooted in the distinct reactivity of its functional groups. Understanding its intrinsic properties is the foundation of a robust safety assessment.
Table 1: Physicochemical and Toxicological Properties
| Property | Value / Classification | Source(s) |
| Molecular Formula | C₈H₄N₂O₃ | [1][2][3] |
| Molecular Weight | 176.13 g/mol | [1][2][3] |
| Appearance | Solid Crystalline Powder | [4] |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [1][5] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | [1][5] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation | [5][6] |
The toxicological profile is significant. The nitrile group presents a latent risk of cyanide release upon metabolism. Nitroaromatic compounds are a well-established class of chemicals that require careful handling due to potential long-term health effects. The aldehyde functionality can act as an irritant and sensitizer. Therefore, exposure must be minimized through a combination of engineering controls and rigorous personal protective equipment protocols.
The Hierarchy of Controls: From Engineering to PPE
A systematic approach to minimizing exposure is essential. This begins with engineering controls as the primary line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).
Primary Engineering Controls
All manipulations of this compound must be performed within a certified chemical fume hood.[7] This is non-negotiable for both the solid form, to contain fine particulates, and for its solutions, to control vapor exposure. The laboratory should maintain adequate general ventilation to further dilute any fugitive emissions.[4][8]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the specific task being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] For procedures with a higher risk of splashing, such as transferring solutions or quenching a reaction, a full face shield must be worn over the safety goggles.[6]
-
Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement.[7] Given the compound's dermal toxicity, double-gloving is strongly recommended, especially during weighing and transfer operations. Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contamination.[6]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. For larger-scale work, a chemically resistant apron is also advised.
-
Respiratory Protection: If there is a failure of engineering controls or during a significant spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[8]
Diagram 1: PPE Selection Workflow
Caption: Logical workflow for determining appropriate PPE.
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is critical for both safety and experimental reproducibility.
Weighing and Dispensing Protocol
-
Preparation: Designate an area within the fume hood for weighing. Place a disposable weigh paper or boat on the analytical balance.
-
Extraction: Using a dedicated, clean spatula, carefully transfer the solid from the main stock bottle to the weigh boat. Perform this action slowly to prevent the generation of airborne dust.
-
Containment: Immediately and securely recap the stock bottle.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel.
-
Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.
Storage and Segregation
-
Store this compound in a cool, dry, and well-ventilated area, away from heat sources.[7]
-
The container must be kept tightly closed to prevent moisture ingress and sublimation.[5][7][9]
-
It is crucial to store this compound away from incompatible materials, such as strong oxidizing agents and strong bases, to prevent hazardous reactions.[8]
Waste Disposal
All materials contaminated with this compound, including residual solids, solutions, and contaminated labware (e.g., gloves, pipettes, weigh boats), must be disposed of as hazardous chemical waste.[4][9][10] Adhere strictly to your institution's and local regulations for hazardous waste disposal. Do not discharge into drains or regular trash.[7]
Emergency Response Protocols
Preparedness is the key to effectively managing unforeseen incidents.
Spill Management
-
Alert and Evacuate: Immediately notify personnel in the vicinity and evacuate the immediate area of the spill.
-
Control: Prevent the spread of the material. For solid spills, avoid sweeping, which can create dust.
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Cleanup (for trained personnel on small spills):
-
Don appropriate PPE, including respiratory protection if necessary.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
All cleanup materials are to be disposed of as hazardous waste.
-
First Aid Measures
Diagram 2: Emergency First Aid Response
Caption: First aid procedures for different exposure routes.
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[8]
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An In-depth Technical Guide to the Purity Analysis of 4-Formyl-3-nitrobenzonitrile
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the quality of an active pharmaceutical ingredient (API) is paramount. This quality is intrinsically linked to the purity of its preceding intermediates. 4-Formyl-3-nitrobenzonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity directly influences the reproducibility of synthetic processes, the profile of potential impurities in the final API, and ultimately, the safety and efficacy of the drug product.[1] This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. We will explore the likely impurity landscape based on common synthetic routes and detail robust analytical methodologies for their detection and quantification.
Understanding the Impurity Landscape: A Synthesis-Based Approach
A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling. Impurities in this compound can originate from starting materials, by-products of the reaction, and degradation products. Several synthetic routes to this compound have been described, each with its own potential impurity profile.[2][3]
One common pathway involves the oxidation of a precursor, such as the oxidative cleavage of an enamine or the oxidation of a dibromide intermediate.[2][3] For instance, the reaction of o-nitrotoluene derivatives with N,N-dimethylformamide dimethyl acetal (DMFDMA) can yield an enamine, which is then oxidatively cleaved to the desired aldehyde.[3] Another approach involves the bromination of a methyl group followed by oxidation.[2]
Based on these synthetic strategies, a logical assessment of potential impurities can be made.
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Chemical Structure | Potential Origin |
| 4-Methyl-3-nitrobenzonitrile | C₈H₆N₂O₂ | Unreacted starting material from bromination/oxidation route. |
| 4-(Dibromomethyl)-3-nitrobenzonitrile | C₈H₄Br₂N₂O₂ | Intermediate from the bromination of 4-methyl-3-nitrobenzonitrile.[2] |
| 3-Nitrobenzonitrile | C₇H₄N₂O₂ | Potential by-product from side reactions. |
| 4-Cyano-2-nitrobenzoic acid | C₈H₄N₂O₄ | Over-oxidation of the formyl group. |
| Isomeric Impurities | C₈H₄N₂O₃ | Positional isomers that may arise from non-selective nitration or other reactions. |
| Residual Solvents | Varies | Solvents used in synthesis and purification (e.g., Toluene, Ethyl Acetate, THF).[2] |
Analytical Methodologies for Comprehensive Purity Assessment
A multi-faceted analytical approach is essential to ensure a comprehensive evaluation of the purity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of non-volatile organic compounds like this compound.[4] It excels at separating the main component from its structurally similar impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase is typically effective for separating aromatic compounds.[4] (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the elution of compounds with a range of polarities.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 254 nm is suitable due to the aromatic nature of the analyte and its expected impurities.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.
The causality behind these choices lies in the fundamental principles of chromatography. The C18 column provides a non-polar stationary phase that retains the aromatic compounds. The gradient elution starts with a higher polarity mobile phase to elute any polar impurities early, then gradually increases the organic content to elute the main compound and any less polar impurities. Formic acid is added to the mobile phase to improve peak shape by ensuring the analytes are in a consistent ionic state.
Gas Chromatography (GC): Assessing Volatile Impurities and Residual Solvents
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] In the context of this compound purity, GC is particularly useful for quantifying residual solvents and certain volatile impurities that may not be well-resolved by HPLC.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C (hold for 5 minutes)
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature: 280 °C
-
Sample Preparation: Headspace analysis is the preferred method for residual solvents to avoid non-volatile matrix interference. Alternatively, a dilute solution of the sample in a high-boiling point solvent (e.g., DMSO) can be directly injected.
The FID is chosen for its excellent sensitivity to a wide range of organic compounds. The temperature program allows for the separation of solvents with different boiling points.
Spectroscopic Identification: Confirming Structure and Identifying Unknowns
Spectroscopic techniques are indispensable for confirming the identity of the main component and for elucidating the structure of any unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR provide detailed information about the molecular structure. The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons.[2] For example, the aldehydic proton typically appears as a singlet at a high chemical shift (around 10 ppm).[2] The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with each other.
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities.[7][8]
Workflow for Purity Analysis
The following diagram illustrates a comprehensive workflow for the purity analysis of this compound.
Caption: Workflow for the comprehensive purity analysis of this compound.
Conclusion: Ensuring Quality through Rigorous Analysis
The purity of this compound is not merely a quality control parameter; it is a critical attribute that underpins the safety and efficacy of the final pharmaceutical product. A robust analytical strategy, incorporating orthogonal techniques such as HPLC, GC, and spectroscopy, is essential for a comprehensive assessment. By understanding the potential impurity profile based on the synthetic route and employing validated analytical methods, researchers and drug development professionals can ensure that this vital intermediate meets the stringent quality standards required by the pharmaceutical industry.[1][9][10]
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Commercial suppliers of 4-Formyl-3-nitrobenzonitrile
An In-depth Technical Guide to 4-Formyl-3-nitrobenzonitrile: Commercial Availability, Quality Assessment, and Safe Handling for Researchers
Foreword
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in this compound. As a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules, a thorough understanding of its commercial landscape, quality attributes, and handling procedures is paramount. This document provides an in-depth analysis of reputable commercial suppliers, guidance on quality assessment, and detailed protocols for safe handling and use, empowering researchers to confidently source and utilize this versatile reagent in their endeavors.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the Chemical Abstracts Service (CAS) number 90178-78-2, is an aromatic organic compound characterized by the presence of a formyl (-CHO), a nitro (-NO2), and a nitrile (-CN) group attached to a benzene ring.[1] Its molecular formula is C8H4N2O3, and it has a molecular weight of approximately 176.13 g/mol .[1][2] The unique arrangement of these functional groups makes it a highly valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures relevant to medicinal chemistry.
The strategic placement of the electron-withdrawing nitro and nitrile groups, along with the reactive aldehyde functionality, allows for a diverse range of chemical transformations. This versatility has led to its use in the synthesis of various target molecules in drug discovery and development programs.
The Commercial Supplier Landscape
A critical first step in any research project involving this compound is the identification of reliable commercial suppliers. The quality and purity of the starting material can significantly impact the outcome of a synthesis. Below is a curated list of reputable suppliers known to offer this compound, categorized by their primary business model.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier Category | Company Name | Notes |
| Manufacturers & Large-Scale Suppliers | Bide Pharmatech Ltd. | A manufacturer and supplier of research chemicals to pharmaceutical companies and research organizations.[3][4] |
| Shanghai Hanhong Scientific Co.,Ltd. | A supplier of fine chemicals and custom synthesis services.[3] | |
| ChemScene | Offers a range of research chemicals and provides custom synthesis and commercial production services.[5] | |
| Specialty Chemical Suppliers & Distributors | Alfa Chemistry | An ISO 9001:2015 certified supplier of a wide range of chemicals, including building blocks and reagents.[4] |
| Ambeed, Inc. | Specializes in providing building blocks, advanced intermediates, and other specialty chemicals.[4] | |
| BOC Sciences | A brand of BOCSCI Inc., offering a wide spectrum of services from development to distribution.[4] | |
| Santa Cruz Biotechnology | A well-known supplier of biochemicals for proteomics and other life science research.[6] | |
| Online Marketplaces & Aggregators | ChemicalBook | An online platform that lists various suppliers and provides chemical information.[3] |
| ChemicalRegister | A directory of chemical suppliers for a wide range of compounds.[4] | |
| PubChem | A public database from the National Institutes of Health (NIH) that lists chemical information and suppliers.[1] |
Quality Assessment and Specification Analysis
For researchers, ensuring the quality of this compound is non-negotiable. The purity of the compound directly influences reaction yields, impurity profiles of subsequent products, and the reproducibility of experiments. When sourcing this chemical, it is imperative to request and scrutinize the Certificate of Analysis (CoA).
Key Parameters on a Certificate of Analysis (CoA)
A comprehensive CoA should include the following information:
-
Appearance: Typically a solid.
-
Purity: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally acceptable for most research applications, though higher purities may be required for certain sensitive syntheses.[5]
-
Identity Confirmation: Confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of this compound.
-
Melting Point: The melting point can be an indicator of purity.
-
Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
Interpreting Analytical Data
It is crucial for the end-user to have a basic understanding of how to interpret the analytical data provided on the CoA. For instance, in the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aldehyde proton and the aromatic protons, with chemical shifts and coupling patterns consistent with the substitution pattern of the benzene ring. Any unexpected peaks could indicate the presence of impurities.
Synthesis Outline
While this guide focuses on commercial sourcing, a brief overview of a common synthetic route can provide valuable context for understanding potential impurities. A general method for the preparation of this compound involves the oxidation of a suitable precursor. One reported method involves the oxidative cleavage of an enamine intermediate derived from 4-methyl-3-nitrobenzonitrile.[7]
Figure 1. A simplified workflow for the synthesis of this compound.
This synthetic pathway highlights the potential for impurities such as unreacted starting material or byproducts from the oxidation step. Therefore, careful analysis of the CoA is essential.
Safe Handling and Storage
This compound is a chemical that requires careful handling to ensure the safety of laboratory personnel. The Safety Data Sheet (SDS) is the primary source of information for safe handling procedures.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator should be used.
Handling and Storage Procedures
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[5]
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis in the pharmaceutical and broader chemical industries. By carefully selecting a reputable supplier, diligently assessing the quality of the material through the Certificate of Analysis, and adhering to strict safety protocols, researchers can confidently and safely incorporate this important building block into their synthetic workflows. This guide provides the foundational knowledge to navigate the commercial landscape and technical considerations for the successful application of this compound in research and development.
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This compound (CAS No. 90178-78-2) Suppliers - ChemicalRegister. (n.d.). Retrieved January 11, 2026, from [Link]
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3-Formyl-4-nitrobenzonitrile (C007B-523557) - Cenmed Enterprises. (n.d.). Retrieved January 11, 2026, from [Link]
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This compound - 90178-78-2, C8H4N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 11, 2026, from [Link]
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This compound | C8H4N2O3 | CID 13238550 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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3-Formyl-4-nitrobenzonitrile | C8H4N2O3 | CID 13238553 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to 4-Formyl-3-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-formyl-3-nitrobenzonitrile, a pivotal building block in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, established synthetic methodologies with detailed experimental protocols, and its profound chemical reactivity, which is governed by the interplay of its formyl, nitro, and nitrile functionalities. Furthermore, this document explores the applications of its derivatives and analogues in modern drug discovery, highlighting their role in the development of targeted therapeutics. By synthesizing field-proven insights with established scientific literature, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical scaffold.
Introduction to the this compound Scaffold
Overview and Significance in Medicinal Chemistry
This compound (also known as 4-cyano-2-nitrobenzaldehyde) is a trisubstituted benzene derivative that has emerged as a highly valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure is distinguished by the strategic placement of three functional groups: a reactive aldehyde (formyl group), a potent electron-withdrawing nitro group, and a versatile nitrile moiety. This unique arrangement provides a rich platform for a wide array of chemical transformations, making it an ideal starting point for constructing diverse molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[2] The nitrile group, in particular, is a well-established pharmacophore found in over 30 prescribed medications, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor, often mimicking a carbonyl group in interactions with biological targets.[3]
Physicochemical Properties
The core attributes of this compound are summarized below. The compound typically appears as a yellow or off-white solid, with a melting point recorded between 109-111 °C.[4][5]
| Property | Value | Source(s) |
| CAS Number | 90178-78-2 | [6][7] |
| Molecular Formula | C₈H₄N₂O₃ | [6][7] |
| Molecular Weight | 176.13 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Synonyms | 4-cyano-2-nitrobenzaldehyde, 4-formyl-3-nitro-benzonitrile | [5][7] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 109-111 °C | [4] |
| SMILES | C1=CC(=C(C=C1C#N)[O-])C=O | [7] |
| InChIKey | KNKVNTDAQHBEAW-UHFFFAOYSA-N | [6][7] |
Key Structural Analogues
The utility of the core scaffold is further underscored by its close analogues, which have found significant applications in drug development.
-
3-Formyl-4-nitrobenzonitrile (Isomer): An isomer (CAS 90178-82-8) that also serves as a key intermediate for pharmaceuticals and agrochemicals.[1][2][8]
-
4-Formyl-3-methoxybenzonitrile: A critical starting material in the industrial synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[9] This highlights the scaffold's relevance in contemporary medicine.
-
3-Hydroxy-4-nitrobenzonitrile: This analogue incorporates a hydroxyl group, offering different reactivity patterns and serving as a versatile building block for fine chemicals and pharmaceuticals.[10]
Synthesis and Mechanistic Insights
Primary Synthetic Route: Oxidative Cleavage of Enamines
An efficient and commonly cited method for preparing this compound involves a two-step process starting from o-nitrotoluene.[4][11] This route is favored over older methods due to its simplicity and good yield.[11] The causality behind this choice lies in the selective reaction of N,N-dimethylformamide dimethyl acetal (DMFDMA) with the activated methyl group of o-nitrotoluene to form a stable enamine intermediate. This intermediate is then susceptible to mild oxidative cleavage, a reaction that cleanly breaks the carbon-carbon double bond to yield the desired aldehyde without affecting the sensitive nitro and nitrile groups.
Detailed Experimental Protocol
The following protocol is adapted from methodologies described in the Journal of Medicinal Chemistry.[4][6]
Part A: Synthesis of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Enamine Intermediate)
-
Materials:
-
4-Methyl-3-nitrobenzonitrile
-
N,N-dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-3-nitrobenzonitrile in anhydrous DMF.
-
Add an excess of DMFDMA to the solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
-
Part B: Oxidative Cleavage to this compound
-
Materials:
-
Crude enamine intermediate from Part A
-
Sodium periodate (NaIO₄)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate
-
Toluene
-
-
Procedure:
-
Dissolve the crude enamine intermediate in a mixture of THF and water (e.g., 1:1 ratio).[4]
-
Add sodium periodate (approx. 3 equivalents) portion-wise to the stirred solution, maintaining the temperature to control any exotherm.[4]
-
Stir the reaction mixture at room temperature for approximately 2.5 hours.[4]
-
Filter the reaction mixture to remove inorganic salts.
-
Extract the filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate by evaporation.[4]
-
Purify the resulting residue by filtering through a silica plug with chloroform, followed by recrystallization from toluene with activated carbon to yield this compound as a yellow crystalline solid (reported yield: 77%).[4]
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformation in the synthesis of this compound.
Caption: Key derivatization pathways from the core scaffold.
Applications in Modern Drug Discovery
The Nitrile Pharmacophore in Approved Drugs
The benzonitrile moiety is a privileged structure in medicinal chemistry. Its inclusion in a drug candidate is often a deliberate design choice. The nitrile's electronic properties and linear geometry allow it to serve as a potent hydrogen bond acceptor and engage in dipole-dipole interactions within enzyme active sites. [3]Its metabolic stability is another key advantage, as the nitrile group typically passes through the body unchanged, reducing the risk of metabolic liabilities. [3]
Case Study: Analogues in Action - The Path to Finerenone
While direct applications of this compound in approved drugs are not prominently documented, the significance of its structural class is exemplified by its methoxy analogue, 4-formyl-3-methoxybenzonitrile. This compound is a crucial starting material for the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for treating chronic kidney disease in patients with type 2 diabetes. [9]The synthesis leverages the aldehyde and nitrile functionalities to construct the complex dihydropyridine core of the final drug molecule. This underscores the industrial and therapeutic relevance of this class of substituted benzonitriles.
Emerging Therapeutic Targets
The substituted nitrobenzene framework continues to be explored for new therapeutic applications. Recent research has identified derivatives of 4-(isopentyloxy)-3-nitrobenzamide as potent inhibitors of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. [12]The optimized lead compound from this series demonstrated an impressive IC₅₀ value of 0.13 μM and showed significant reduction of serum uric acid levels in in vivo models, highlighting the potential of this scaffold in developing new treatments for metabolic disorders. [12]
Table of Biologically Active Analogues and Derivatives
| Compound Class | Therapeutic Target | Biological Activity/Significance | Source(s) |
| 4-Formyl-3-methoxybenzonitrile | (Intermediate) | Key starting material for the synthesis of Finerenone (MR antagonist). | [9] |
| 4-(Isopentyloxy)-3-nitrobenzamide Derivs. | Xanthine Oxidase (XO) | Potent inhibitors for the treatment of hyperuricemia; lead compound IC₅₀ = 0.13 μM. | [12] |
| Substituted Benzonitriles (General) | Aromatase | Selective enzyme inhibitors for treating estrogen-dependent diseases (e.g., Letrozole). | [3] |
| Chalcone Derivatives | Not specified | Synthesized from related methoxy benzonitrile precursors, showing analgesic and anti-inflammatory activity. | [13] |
Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is critical for its use in regulated synthetic applications. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
Purity and Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data. [14]* Elemental Analysis: Verifies the empirical formula by determining the percentage composition of C, H, and N. [4]* Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity and quantifying impurities. [14][15]
Standard Protocol: ¹H NMR Analysis
A validated ¹H NMR spectrum is a primary identity test.
-
Sample Preparation: Dissolve a small amount of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Chemical Shifts (δ, ppm): The reported spectrum shows characteristic peaks for the aromatic protons and the highly deshielded aldehyde proton. [4] * 10.27 (s, 1H): Aldehyde proton (-CHO).
-
8.75 (d, J = 1.5 Hz, 1H): Aromatic proton ortho to the formyl group.
-
8.40 (dd, J = 8.0 and 1.5 Hz, 1H): Aromatic proton ortho to the nitro group.
-
8.05 (d, J = 8.0 Hz, 1H): Aromatic proton ortho to the cyano group.
-
Standard Protocol: Chromatographic Purity Assessment (HPLC)
This protocol provides a general framework; specific parameters must be optimized for the available equipment and column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a modifier like 0.1% formic acid.
-
Detection: UV detection at 254 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., acetonitrile).
-
Inject the solution and run the gradient method.
-
The purity is determined by the area percent of the main peak relative to the total area of all peaks.
-
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined synthesis, predictable reactivity, and the proven success of its analogues establish it as a scaffold of high value. Future research will likely focus on expanding the library of derivatives through combinatorial approaches, exploring novel applications in areas like covalent inhibitors (leveraging the aldehyde), and developing catalysts for more efficient and selective transformations of its functional groups. As our understanding of disease biology deepens, scaffolds like this compound will remain indispensable tools for the scientists and researchers developing the next generation of therapeutics.
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PubChem. (n.d.). 3-Formyl-4-nitrobenzonitrile. National Center for Biotechnology Information. [Link]
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MySkinRecipes. (n.d.). 3-Formyl-4-nitrobenzonitrile. [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]
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Journal of Pharmaceutical Negative Results. (2017). Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4-Formyl-2-Methoxy Phenoxy) Methyl) Benzonitrile Derivative. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Frontiers in Pharmacology. (2023). Recent applications of computational methods to allosteric drug discovery. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis. [Link]
-
PubMed. (2024). Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration. [Link]
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Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
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The Strategic Utility of 4-Formyl-3-nitrobenzonitrile: A Key Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Formyl-3-nitrobenzonitrile, a trisubstituted benzene derivative, has emerged as a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its unique molecular architecture, featuring strategically positioned formyl, nitro, and cyano functionalities, offers a versatile platform for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, robust synthetic methodologies, and its critical role as a chemical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). A detailed exploration of its application in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone, will be presented, alongside a discussion of its broader utility in medicinal chemistry. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.
Introduction: The Molecular Logic of a Versatile Intermediate
In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is a critical determinant of the efficiency, scalability, and overall success of a synthetic campaign. This compound (IUPAC Name: this compound) has garnered significant attention due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro and cyano groups activates the benzene ring for certain transformations while also influencing the reactivity of the formyl group. This intricate electronic interplay allows for selective chemical manipulations, making it a highly sought-after precursor for the synthesis of complex drug molecules.[1] The nitrile group, in particular, is a prevalent pharmacophore in numerous approved drugs, valued for its ability to engage in key binding interactions and its metabolic stability.[2]
This guide will delve into the core attributes of this compound, providing a foundational understanding for its effective utilization in the laboratory and in process development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and effective use in synthesis.
General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 90178-78-2 | [3][4] |
| Molecular Formula | C₈H₄N₂O₃ | [3] |
| Molecular Weight | 176.13 g/mol | [3] |
| Appearance | Yellowish crystalline powder or needles | [5] |
| Melting Point | 109-111 °C | [5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Cyano-2-nitrobenzaldehyde | [3] |
Note: Solubility in various organic solvents is not extensively reported in publicly available literature and should be determined empirically for specific applications. Generally, its polar nature suggests solubility in polar aprotic solvents like acetone, acetonitrile, and DMF, and limited solubility in nonpolar solvents like hexane.[6]
Spectroscopic Characterization: Confirming the Molecular Identity
Spectroscopic analysis is essential for verifying the structure and purity of this compound.
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the proton environments on the aromatic ring and the aldehyde functionality.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.27 (s, 1H, -CHO), 8.75 (d, J = 1.5 Hz, 1H, Ar-H), 8.40 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 8.05 (d, J = 8.0 Hz, 1H, Ar-H).[5]
-
Interpretation:
-
The singlet at 10.27 ppm is characteristic of the aldehyde proton.
-
The downfield signals between 8.05 and 8.75 ppm correspond to the three protons on the aromatic ring. The splitting patterns (doublet, doublet of doublets) are consistent with the substitution pattern and the coupling between adjacent protons. The deshielding of these protons is due to the electron-withdrawing effects of the nitro, cyano, and formyl groups.[1][7]
-
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule.
-
Interpretation: The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms. The carbonyl carbon of the aldehyde would appear significantly downfield (typically >180 ppm). The carbon of the nitrile group would also have a characteristic chemical shift (typically 115-125 ppm). The aromatic carbons would appear in the aromatic region (typically 120-150 ppm), with their specific shifts influenced by the attached functional groups.[1][8]
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound.
-
Characteristic Absorptions (cm⁻¹):
-
~2230 cm⁻¹ (strong, sharp): C≡N stretching vibration of the nitrile group. Its intensity is a key diagnostic feature.[9]
-
~1700 cm⁻¹ (strong): C=O stretching vibration of the aromatic aldehyde.[10]
-
~1530 and ~1350 cm⁻¹ (strong): Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).[10]
-
~3100-3000 cm⁻¹ (weak to medium): C-H stretching vibrations of the aromatic ring.[11]
-
Synthesis of this compound: A Mechanistic Perspective
Several synthetic routes to this compound have been reported, each with its own advantages and considerations for scale-up. A common and effective laboratory-scale synthesis involves the oxidative cleavage of an enamine precursor.
Synthesis via Oxidative Cleavage of an Enamine
This two-step process begins with the formation of an enamine from a substituted toluene, followed by oxidative cleavage to yield the desired aldehyde.
Workflow for Enamine Synthesis and Oxidative Cleavage:
Caption: Synthetic workflow for this compound.
3.1.1. Detailed Experimental Protocol
-
Step 1: Synthesis of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Enamine Intermediate)
-
To a solution of 4-methyl-3-nitrobenzonitrile in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Heat the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically used directly in the next step without extensive purification.
-
-
Step 2: Synthesis of this compound
-
Prepare a mixture of tetrahydrofuran (THF) and water.
-
To this solvent mixture, add the enamine intermediate from Step 1.
-
Add sodium periodate (NaIO₄) portion-wise to the reaction mixture, maintaining good stirring.[5]
-
Stir the reaction mixture at room temperature for approximately 2.5 hours.[5]
-
After the reaction is complete, filter the mixture to remove insoluble salts.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
The crude product can be purified by filtration through a silica plug and subsequent recrystallization from a solvent such as toluene to yield the final product as a yellow crystalline solid. A typical reported yield for this step is around 77%.[5]
-
3.1.2. Mechanistic Rationale
The choice of reagents and conditions in this synthesis is guided by established principles of organic reactivity.
-
Enamine Formation: The reaction of the activated methyl group of 4-methyl-3-nitrobenzonitrile with DMFDMA proceeds through a condensation reaction to form the electron-rich enamine. The nitro and cyano groups, being strongly electron-withdrawing, increase the acidity of the benzylic protons, facilitating this reaction.
-
Oxidative Cleavage: The oxidative cleavage of the enamine by sodium periodate is a key transformation.
Proposed Mechanism of Oxidative Cleavage:
Caption: Simplified mechanism of enamine oxidative cleavage.
While the detailed mechanism can be complex, it is generally understood to involve the formation of a cyclic intermediate, which then fragments to yield the aldehyde and other byproducts.[12][13] The use of sodium periodate is advantageous as it is a relatively mild and selective oxidizing agent for this transformation.[14]
The Role of this compound in Pharmaceutical Synthesis
The strategic placement of the three functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[15]
Key Intermediate in the Synthesis of Finerenone
A prominent example of the utility of a related compound, 4-formyl-3-methoxybenzonitrile, is in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is approved for the treatment of chronic kidney disease associated with type 2 diabetes.[8][16] While the nitro group in our title compound would need to be converted to a methoxy group in a separate synthetic step, the core benzonitrile aldehyde structure is central to the construction of the dihydropyridine ring system of Finerenone.
The synthesis of dihydropyridines, such as the core of Finerenone, often involves a multi-component reaction, such as the Hantzsch dihydropyridine synthesis.[17][18] In this type of reaction, an aldehyde (like this compound or its methoxy analog) condenses with a β-ketoester and an ammonia source to form the dihydropyridine ring.
Generalized Hantzsch Dihydropyridine Synthesis:
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The Chemical Versatility of 4-Formyl-3-nitrobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-3-nitrobenzonitrile, also known as 4-cyano-2-nitrobenzaldehyde, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its trifunctional nature, featuring formyl, nitro, and cyano groups on a single aromatic scaffold, provides a rich platform for constructing complex molecular architectures. This guide offers a comprehensive analysis of its synthesis, explores the nuanced reactivity of its functional groups, and details its application as a versatile building block, particularly in the synthesis of heterocyclic compounds relevant to medicinal chemistry. Detailed experimental protocols, reaction pathways, and key physicochemical data are presented to serve as a valuable resource for professionals in chemical research and drug development.
Introduction and Physicochemical Properties
This compound (C₈H₄N₂O₃) is a crystalline solid that serves as a highly functionalized aromatic building block.[1] The strategic placement of a strongly electron-withdrawing nitro group ortho to the aldehyde and a cyano group para to it profoundly influences the molecule's reactivity. This electronic arrangement activates the molecule for a variety of transformations, making it a valuable precursor in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 176.13 g/mol | [1] |
| CAS Number | 90178-78-2 | [1][2] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 109-111 °C | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Cyano-2-nitrobenzaldehyde | [1] |
| SMILES | C1=CC(=C(C=C1C#N)[O-])C=O | [1] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, often starting from more readily available precursors like 4-methyl-3-nitrobenzonitrile. A common and effective strategy involves the oxidation of an intermediate vinyl compound.[3]
Synthetic Workflow Overview
The following diagram outlines a representative synthetic pathway, highlighting the key transformations involved in converting a starting material into the target compound.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Oxidative Cleavage Method
This protocol is adapted from a common laboratory procedure involving the oxidative cleavage of a vinyl precursor.[3]
Materials:
-
4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Intermediate)
-
Sodium periodate (NaIO₄)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate
-
Toluene
-
Activated carbon
-
Silica gel
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of tetrahydrofuran and water (1:1 v/v). To this solvent system, add the starting intermediate, 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (1.0 eq).
-
Oxidizing Agent Addition: To the stirred mixture, add sodium periodate (approx. 3.1 eq) portion-wise. Causality Note: The use of an aqueous THF mixture ensures solubility for both the organic substrate and the inorganic oxidant. Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 2.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Filtration & Extraction: Upon completion, filter the reaction mixture to remove inorganic salts. Extract the filtrate with ethyl acetate. Trustworthiness Note: This extraction step is crucial for separating the desired organic product from the aqueous phase and water-soluble byproducts.
-
Workup - Concentration: Concentrate the combined organic extracts by rotary evaporation to yield the crude product.
-
Purification - Filtration: Prepare a suspension of the crude residue in chloroform and filter it through a silica plug to remove polar impurities.
-
Purification - Recrystallization: Recrystallize the resulting solid from toluene, using activated carbon to decolorize the solution. This step is critical for achieving high purity.[3]
-
Final Product: Collect the yellow crystals of 4-cyano-2-nitrobenzaldehyde by filtration and dry under vacuum. A typical yield for this process is around 77%.[3]
Chemical Reactivity and Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the nitro and cyano groups renders the aldehyde susceptible to nucleophilic attack, while the nitro group itself is a prime candidate for reduction.
Sources
Methodological & Application
Application Notes and Protocols: 4-Formyl-3-nitrobenzonitrile as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of 4-Formyl-3-nitrobenzonitrile
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound (CAS: 90178-78-2) emerges as a preeminent building block, engineered with a unique constellation of functional groups that offer orthogonal reactivity.[1][2][3] Its structure, featuring an electrophilic aldehyde, a reducible nitro group, and a versatile nitrile, provides a powerful platform for the convergent synthesis of a diverse array of heterocyclic scaffolds.
The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring and influences the reactivity of the formyl group, making it an excellent substrate for various nucleophilic additions and condensation reactions. This guide elucidates the multifaceted utility of this precursor, presenting field-proven strategies and detailed protocols for the synthesis of high-value pyridines, quinazolines, and thiophenes—core structures in numerous pharmacologically active agents.
Core Synthetic Strategies and Mechanistic Insights
The unique arrangement of functional groups in this compound allows for its participation in a variety of powerful synthetic transformations. We will explore three distinct and highly effective strategies that leverage its inherent reactivity.
Figure 1: Synthetic pathways from this compound.
Multicomponent Synthesis of Highly Substituted Pyridines
Multicomponent reactions (MCRs) are a cornerstone of efficient synthetic chemistry, enabling the construction of complex molecules in a single, convergent step.[4][5] The Bohlmann-Rahtz pyridine synthesis, a classic annulation strategy, is exceptionally well-suited for this compound.
Causality of the Bohlmann-Rahtz Approach: This reaction relies on the condensation of an enamine with an α,β-unsaturated carbonyl compound. By reacting this compound with an enamine derived from a β-ketoester (e.g., ethyl acetoacetate), we can construct a dihydropyridine intermediate which subsequently aromatizes to the final pyridine product.[6] The aldehyde serves as the critical electrophilic partner for the initial condensation.
Protocol 1: Synthesis of Ethyl 2-methyl-6-(4-cyano-2-nitrophenyl)-nicotinate
A. Materials:
-
This compound: 1.76 g (10.0 mmol)
-
Ethyl 3-aminocrotonate: 1.29 g (10.0 mmol)
-
Acetic Acid (Glacial): 20 mL
-
Ethanol (Absolute)
B. Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.76 g) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add ethyl 3-aminocrotonate (1.29 g) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 30 mL).
-
Recrystallize the crude product from hot ethanol to yield the pure pyridine derivative as a pale yellow solid.
C. Expected Outcome & Validation:
-
Yield: 75-85%
-
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of characteristic aromatic pyridine signals in the NMR spectrum confirm the successful transformation.
Reductive Cyclization Strategy for Quinazoline Synthesis
The synthesis of quinazolines and their oxidized congeners, quinazolinones, is of significant interest due to their prevalence in biologically active molecules.[7][8] This strategy involves a two-step sequence: the selective reduction of the nitro group to an amine, followed by cyclization with a one-carbon source to construct the pyrimidine ring.
Mechanistic Rationale: The reduction of the nitro group to an ortho-amino benzonitrile derivative is the key transformation. This intermediate possesses the necessary nucleophilic amine and electrophilic nitrile functionalities in perfect proximity for cyclization. Common reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C) are effective for this step. The subsequent cyclization with a C1 synthon like formic acid or triethyl orthoformate builds the fused ring system.[9][10]
Figure 2: Workflow for the synthesis of quinazolinone derivatives.
Protocol 2: Synthesis of 7-Formyl-3,4-dihydroquinazolin-4-one
A. Materials:
-
This compound: 1.76 g (10.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O): 11.3 g (50.0 mmol)
-
Ethanol (95%): 50 mL
-
Formamide: 30 mL
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
B. Step-by-Step Procedure:
-
Part I: Reduction of the Nitro Group
-
Suspend this compound (1.76 g) in 50 mL of 95% ethanol in a 250 mL round-bottom flask.
-
Add tin(II) chloride dihydrate (11.3 g) portion-wise over 10 minutes. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to 70 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and carefully neutralize by slowly adding saturated sodium bicarbonate solution until the pH is ~8. A thick precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-amino-4-formylbenzonitrile. This intermediate is often used directly in the next step.
-
-
Part II: Cyclization to Quinazolinone
-
Combine the crude 3-amino-4-formylbenzonitrile with formamide (30 mL) in a 100 mL flask.
-
Heat the mixture to 150-160 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol or isopropanol to obtain the pure product.
-
Gewald Multicomponent Reaction for 2-Aminothiophenes
The Gewald reaction is a robust and highly convergent method for synthesizing polysubstituted 2-aminothiophenes from an aldehyde or ketone, an active nitrile, and elemental sulfur, catalyzed by a base.[11][12][13] this compound can serve as the aldehyde component, but for this application, it is often more strategic to use a derivative where the aldehyde is condensed with an active methylene compound first. However, a direct Gewald approach is conceptually feasible. A more common adaptation involves reacting a ketone with an activated nitrile like malononitrile and sulfur. We can conceptually adapt this for our aldehyde.
Mechanistic Considerations: The reaction initiates with a Knoevenagel condensation between the aldehyde and the active methylene nitrile, driven by a base like morpholine or triethylamine.[13] This is followed by the addition of elemental sulfur to the α-carbon of the nitrile, subsequent cyclization, and tautomerization to furnish the aromatic 2-aminothiophene ring.[14]
Protocol 3: Synthesis of 2-Amino-3-cyano-4-(4-cyano-2-nitrophenyl)thiophene
A. Materials:
-
This compound: 1.76 g (10.0 mmol)
-
Malononitrile: 0.66 g (10.0 mmol)
-
Elemental Sulfur (S₈): 0.32 g (10.0 mmol)
-
Morpholine: 0.87 g (10.0 mmol)
-
Ethanol: 30 mL
B. Step-by-Step Procedure:
-
In a 100 mL three-necked flask equipped with a stirrer, reflux condenser, and thermometer, combine this compound (1.76 g), malononitrile (0.66 g), elemental sulfur (0.32 g), and ethanol (30 mL).
-
Stir the suspension and add morpholine (0.87 g) dropwise. An exothermic reaction may be observed.
-
Heat the mixture to a gentle reflux (~50-60 °C) for 1-2 hours. The reaction mixture typically turns dark.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst.
-
Purify the product by recrystallization from a suitable solvent such as acetic acid or an ethanol/DMF mixture.
Data Summary: A Comparative Overview
The following table summarizes the typical outcomes for the synthetic strategies discussed, demonstrating the versatility of this compound as a precursor.
| Heterocyclic Core | Synthetic Strategy | Key Reagents | Typical Yield | Complexity |
| Pyridine | Bohlmann-Rahtz Synthesis | Ethyl 3-aminocrotonate, Acetic Acid | 75-85% | Low (1 step) |
| Quinazolinone | Reductive Cyclization | 1. SnCl₂·2H₂O2. Formamide | 60-75% (2 steps) | Medium (2 steps) |
| Thiophene | Gewald Reaction | Malononitrile, Sulfur, Morpholine | 65-80% | Low (1 step) |
Conclusion and Outlook
This compound stands as a testament to the power of strategic molecular design. Its pre-functionalized scaffold provides chemists with rapid and efficient access to diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of pyridines, quinazolines, and thiophenes represent robust and scalable methods that can be readily adapted for library synthesis in drug discovery campaigns. By understanding the underlying mechanistic principles, researchers can further exploit the latent reactivity of this versatile building block to pioneer novel synthetic routes and create next-generation therapeutics and functional materials.
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
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Harmata, M. (Ed.). (n.d.). [4 + 3] Cycloaddition Reactions. In Comprehensive Organic Synthesis. ScienceDirect. Retrieved from [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Retrieved from [Link]
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Al-Suhaimi, O. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 839. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Zaharani, M. M., et al. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Request PDF. (n.d.). Arylformylacetonitriles in Multicomponent Reactions Leading to Heterocycles. Retrieved from [Link]
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Kumar, A., et al. (n.d.). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
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Bowman, R. K., et al. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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The Strategic Role of 4-Formyl-3-nitrobenzonitrile in Modern Medicinal Chemistry
Introduction: Unveiling a Key Architectural Element in Drug Design
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-formyl-3-nitrobenzonitrile has emerged as a cornerstone intermediate, particularly in the synthesis of non-steroidal anti-androgens. Its trifunctional nature, featuring a benzonitrile core appended with strategically positioned formyl and nitro groups, offers a unique confluence of reactivity and electronic properties. This guide provides an in-depth exploration of the applications of this compound, detailing its synthesis, its pivotal role in the construction of high-affinity ligands for the androgen receptor, and the underlying principles that make it an asset in contemporary drug design.
Physicochemical Properties and Spectral Data
A comprehensive understanding of a key starting material begins with its fundamental properties. The data presented below serves as a baseline for researchers working with this compound.
| Property | Value | Reference |
| CAS Number | 90178-78-2 | [1] |
| Molecular Formula | C₈H₄N₂O₃ | [1] |
| Molecular Weight | 176.13 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 109-111 °C | [1] |
| ¹H NMR (δ, ppm) | 10.27 (s, 1H), 8.75 (d, J = 1.5 Hz, 1H), 8.40 (dd, J = 8.0 and 1.5 Hz, 1H), 8.05 (d, J = 8.0 Hz, 1H) | [1] |
Application Spotlight: Synthesis of Non-Steroidal Anti-Androgens
The most prominent application of this compound is in the synthesis of non-steroidal anti-androgens, a class of drugs pivotal in the management of prostate cancer.[2] These drugs function by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor (AR), thereby impeding the signaling pathways that drive the proliferation of prostate cancer cells.[3][4] Bicalutamide is a first-generation non-steroidal anti-androgen that prominently features a scaffold derived from this compound.[5]
The Rationale for the this compound Scaffold
The utility of this compound in this context is not coincidental; it is a result of the deliberate engineering of its functional groups to achieve a specific biological effect.
-
The Nitrile and Nitro Groups: These electron-withdrawing groups are crucial for the molecule's interaction with the androgen receptor. Specifically, the cyano group on the A ring of R-bicalutamide forms a hydrogen bond with Arg-752 in the androgen receptor's binding pocket.[6] The nitro group, while not directly involved in binding, significantly influences the electronic properties of the aromatic ring, which can impact overall binding affinity and pharmacokinetic properties.[7] The electron-withdrawing nature of these groups is a common feature in many biologically active compounds.[8]
-
The Formyl Group: The aldehyde functionality serves as a versatile synthetic handle for the elaboration of the molecule. It provides a reactive site for the construction of the side chain that is critical for the antagonist activity of bicalutamide.
The following diagram illustrates the general workflow for the synthesis of a bicalutamide precursor, highlighting the central role of this compound.
Caption: Synthetic workflow from 4-methyl-3-nitrobenzonitrile to a bicalutamide precursor.
Protocols for Synthesis
The following protocols are provided as a guide for the synthesis of this compound and its subsequent utilization. These are based on established literature procedures and should be adapted and optimized by the researcher based on their specific laboratory conditions.
Protocol 1: Synthesis of this compound from 4-Methyl-3-nitrobenzonitrile
This protocol describes the oxidation of the methyl group of 4-methyl-3-nitrobenzonitrile to an aldehyde. One common method involves the formation of an enamine intermediate followed by oxidative cleavage.[1]
Materials:
-
4-Methyl-3-nitrobenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dimethylformamide (DMF)
-
Sodium periodate (NaIO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Chloroform
-
Toluene
-
Activated carbon
Procedure:
-
Enamine Formation: In a suitable reaction vessel, dissolve 4-methyl-3-nitrobenzonitrile in DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidative Cleavage: Once the enamine formation is complete, cool the reaction mixture. In a separate flask, prepare a solution of sodium periodate in a mixture of THF and water. Add the enamine intermediate to the sodium periodate solution.
-
Work-up: Stir the reaction mixture at room temperature for approximately 2.5 hours.[1] Filter the reaction mixture to remove any solids. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts and concentrate under reduced pressure. Suspend the residue in chloroform and filter through a silica plug.
-
Recrystallization: Recrystallize the crude product from toluene with activated carbon to yield this compound as a yellow crystalline solid.[1]
Expected Yield: Approximately 77%.[1]
Protocol 2: Synthesis of a Bicalutamide Amide Precursor
This protocol outlines the condensation of 4-amino-2-(trifluoromethyl)benzonitrile with an appropriate acid chloride, a key step in forming the core structure of bicalutamide analogues. While this specific example does not directly use this compound, it illustrates the general principle of amide bond formation with a structurally related aminobenzonitrile.
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
-
Thionyl chloride
-
Tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an argon atmosphere, dissolve (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid in THF and cool to 0 °C.[9] Carefully add thionyl chloride to the solution to form the corresponding acid chloride.
-
Amide Formation: In a separate flask, dissolve 4-amino-2-(trifluoromethyl)benzonitrile in THF. Add this solution to the freshly prepared acid chloride solution.
-
Reaction and Work-up: Stir the reaction mixture overnight at room temperature.[9] The work-up procedure will typically involve quenching the reaction, extraction, and purification by column chromatography to yield the desired (R)-propanamide derivative.
Mechanism of Action: Androgen Receptor Antagonism
Bicalutamide and related non-steroidal anti-androgens derived from the this compound scaffold exert their therapeutic effect by competitively inhibiting the androgen receptor signaling pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of androgen receptor antagonism by bicalutamide.
In the absence of an antagonist, androgens like testosterone and dihydrotestosterone (DHT) bind to the androgen receptor in the cytoplasm.[3][4] This binding event triggers a conformational change, leading to the translocation of the androgen-receptor complex into the nucleus.[4] Within the nucleus, this complex binds to specific DNA sequences known as androgen response elements, initiating the transcription of genes that promote cell growth and survival.[10]
Bicalutamide disrupts this process by competitively binding to the androgen receptor in the cytoplasm.[3][11] This binding prevents the natural androgens from associating with the receptor, thereby inhibiting its translocation to the nucleus and subsequent gene activation.[4] The outcome is a suppression of the signals that drive the growth of androgen-dependent prostate cancer cells.[3]
Structure-Activity Relationship (SAR) Insights
The development of bicalutamide and its analogues has provided valuable insights into the structure-activity relationships for androgen receptor antagonists. Studies have shown that modifications to the scaffold derived from this compound can significantly impact biological activity. For instance, the replacement of the sulfonyl linkage in bicalutamide with an ether or thio linkage can convert the molecule from an antagonist to an agonist.[6] Furthermore, the introduction of different substituents on the aromatic rings can modulate the potency and pharmacokinetic profile of the compounds.[12][13] The deshydroxy analogue of bicalutamide has demonstrated enhanced anticancer activity in several prostate cancer cell lines.[12]
Conclusion
This compound is a strategically important building block in medicinal chemistry, with its value being particularly evident in the synthesis of non-steroidal anti-androgens for the treatment of prostate cancer. Its unique combination of functional groups provides both the necessary reactivity for chemical elaboration and the key electronic features for high-affinity binding to the androgen receptor. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile intermediate in their drug discovery and development endeavors.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Bicalutamide? Retrieved from [Link]
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Pharmacy Freak. (2025, September 10). Mechanism of Action of Bicalutamide. Retrieved from [Link]
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Estébanez-Perpiñá, E., et al. (2007). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. PLoS ONE, 2(10), e889. Retrieved from [Link]
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Wikipedia. Pharmacology of bicalutamide. Retrieved from [Link]
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El-Gamal, M. I., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 25(24), 6033. Retrieved from [Link]
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El-Gamal, M. I., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. PubMed. Retrieved from [Link]
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Rastelli, G., et al. (2022). An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic. Toxicology and Applied Pharmacology, 440, 115953. Retrieved from [Link]
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Estébanez-Perpiñá, E., et al. (2005). Structural basis for antagonism and resistance of bicalutamide in prostate cancer. Proceedings of the National Academy of Sciences, 102(17), 5996-6001. Retrieved from [Link]
-
Chen, X., et al. (2024). Toward Bicalutamide Analogues with High Structural Diversity Using Catalytic Asymmetric Oxohydroxylation. The Journal of Organic Chemistry. Retrieved from [Link]
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Bhole, R. P., et al. (2021). Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. UCL Discovery. Retrieved from [Link]
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Kumar, P., et al. (2011). Synthesis of irreversibly binding bicalutamide analogs for imaging studies. Bioorganic & Medicinal Chemistry Letters, 21(16), 4783-4786. Retrieved from [Link]
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Bassetto, M., et al. (2019). Synthesis of (R)-bicalutamide derivatives. ResearchGate. Retrieved from [Link]
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Organic Syntheses. p-NITROBENZONITRILE. Retrieved from [Link]
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]
- Google Patents. (2023). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
- Google Patents. (2006). US20060041161A1 - Procedure for the synthesis of bicalutamide.
-
Fu, Z. Y., & Zhao, G. (2008). 4-Methyl-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1949. Retrieved from [Link]
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van der Westhuizen, J. H. (2010). The synthesis of an internal standard for bicalutamide. DSpace Repository. Retrieved from [Link]
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The Synthetic Versatility of 4-Formyl-3-nitrobenzonitrile: A Gateway to Complex Heterocycles
Abstract
4-Formyl-3-nitrobenzonitrile, also known as 4-cyano-2-nitrobenzaldehyde, is a trifunctional aromatic building block of significant utility in modern organic synthesis. Its unique molecular architecture, featuring an electrophilic aldehyde, a reducible nitro group, and a versatile nitrile moiety, offers a powerful platform for the construction of diverse and complex molecular scaffolds. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role as a precursor to valuable heterocyclic systems. We present detailed, field-proven protocols for key transformations, including the Knoevenagel condensation and a domino nitro reduction-Friedländer annulation for the synthesis of highly substituted quinolines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: A Multifunctional Building Block
This compound (C₈H₄N₂O₃, M.W.: 176.13 g/mol ) is a crystalline solid whose synthetic potential is derived from the distinct reactivity of its three functional groups.[1] The interplay between the electron-withdrawing nitro and cyano groups enhances the electrophilicity of the aromatic ring and the reactivity of the formyl group. This unique electronic profile allows for a range of selective transformations, making it a valuable intermediate in the synthesis of pharmacologically relevant compounds.[2]
The strategic positioning of the formyl, nitro, and cyano groups enables a variety of synthetic manipulations:
-
The formyl group serves as a classical electrophile for condensation reactions, particularly with active methylene compounds, to form α,β-unsaturated systems.
-
The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.
-
The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[3]
This guide will focus on two key applications that showcase the synthetic power of this reagent: the Knoevenagel condensation and the domino synthesis of quinolines.
Synthesis of this compound
A reliable method for the preparation of this compound involves the oxidative cleavage of an enamine precursor. This approach provides good yields and a straightforward purification process.[4]
Protocol 2.1: Synthesis via Oxidative Cleavage
This protocol details the synthesis of 4-cyano-2-nitrobenzaldehyde from 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile.
Workflow for the Synthesis of this compound
Caption: Oxidative cleavage of the enamine to yield the target aldehyde.
Materials:
-
4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Intermediate 66)
-
Sodium periodate (NaIO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Chloroform
-
Toluene
-
Activated carbon
-
Silica gel
Procedure:
-
To a mixture of tetrahydrofuran (350 mL) and water (350 mL), add 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (21.0 g, 96.7 mmol).
-
To this suspension, add sodium periodate (65.0 g, 304 mmol).
-
Stir the reaction mixture vigorously at room temperature for 2.5 hours.
-
Filter the reaction mixture to remove insoluble salts.
-
Extract the filtrate with ethyl acetate.
-
Concentrate the organic extracts by evaporation under reduced pressure.
-
Suspend the residue in chloroform and filter through a plug of silica gel to remove baseline impurities.
-
Recrystallize the crude product from toluene with activated carbon to afford this compound as yellow crystals (13.1 g, 77% yield).[4]
Characterization Data:
-
Melting Point: 109-111 °C
-
¹H NMR (CDCl₃, δ, ppm): 10.27 (s, 1H), 8.75 (d, J = 1.5 Hz, 1H), 8.40 (dd, J = 8.0 and 1.5 Hz, 1H), 8.05 (d, J = 8.0 Hz, 1H).[4]
Application in Knoevenagel Condensation
The electron-withdrawing nature of the nitro and cyano groups makes the aldehyde functionality of this compound highly reactive towards nucleophilic attack. A prime example of this is the Knoevenagel condensation with active methylene compounds.[5] This reaction provides a straightforward route to α,β-unsaturated products, which are valuable intermediates for the synthesis of various pharmaceuticals and fine chemicals.[6]
Protocol 3.1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile
This protocol describes a representative procedure for the reaction of this compound with malononitrile.
Workflow for the Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.[6]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, e.g., 2-3 drops)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-((4-cyano-2-nitrophenyl)methylene)malononitrile.
Table 1: Representative Knoevenagel Condensations with Substituted Benzaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chloro-3-nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | High | [6] |
| 4-Chloro-3-nitrobenzaldehyde | Ethyl cyanoacetate | DIPEAc | Toluene | 110-115 | 2-3 h | High | [6] |
| Methyl 4-formylbenzoate | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | 92 | [7] |
This table provides data for analogous reactions to illustrate the expected high reactivity and yields.
Advanced Application: Domino Synthesis of Quinolines
A more sophisticated application of this compound involves a domino reaction sequence that utilizes two of its functional groups in a single pot. The domino nitro reduction-Friedländer heterocyclization is a powerful strategy for the synthesis of highly substituted quinolines, which are a class of heterocycles with a broad range of biological activities.[6][7]
In this reaction, the nitro group is first reduced in situ to an amine. This newly formed 2-aminobenzaldehyde intermediate then undergoes a Friedländer annulation with an active methylene compound to construct the quinoline ring system.
Protocol 4.1: Domino Nitro Reduction-Friedländer Annulation
This protocol provides a method for the one-pot synthesis of a substituted 8-cyanoquinoline derivative from this compound.
Mechanism of the Domino Nitro Reduction-Friedländer Annulation
Caption: Proposed mechanism for the one-pot synthesis of quinolines.[7]
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., ethyl acetoacetate, 3.0 eq)
-
Iron powder (Fe, <100 mesh, 4.0 eq)
-
Glacial acetic acid (AcOH)
Procedure:
-
To a solution of this compound in glacial acetic acid under a nitrogen atmosphere, add the active methylene compound.
-
Stir the mixture and heat to 95-110 °C for 15 minutes.
-
Add iron powder in portions to the hot solution. An exothermic reaction may be observed.
-
Continue heating the reaction mixture for 3-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted 8-cyanoquinoline.
Table 2: Representative Yields for Domino Nitro Reduction-Friedländer Annulation
| 2-Nitrobenzaldehyde | Active Methylene Compound | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Ethyl 2-methyl-3-oxobutanoate | 98 | [6] |
| 2-Nitrobenzaldehyde | 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one | 99 | [8] |
| 5-Fluoro-2-nitrobenzaldehyde | 2-Phenylacetonitrile | High | [6] |
This table showcases the high efficiency of this domino reaction with various substrates.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The distinct and predictable reactivity of its formyl, nitro, and cyano groups allows for the strategic construction of complex molecular architectures. The protocols detailed in this guide for the Knoevenagel condensation and the domino nitro reduction-Friedländer annulation demonstrate its utility in generating both simple unsaturated systems and sophisticated heterocyclic scaffolds like quinolines. These methods, characterized by their efficiency and operational simplicity, underscore the potential of this compound in the fields of medicinal chemistry and drug discovery, providing a reliable pathway to novel and biologically active compounds.
References
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Sirsat, S. B., Jadhav, A. G., & Chavhan, N. B. (2016). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. American Journal of Chemistry, 6(3), 63-66. Available at: [Link]
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Kolagkis, P. X., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Molecules, 26(11), 3295. Available at: [Link]
-
Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 553-557. Available at: [Link]
-
Wikipedia contributors. (2023, December 28). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
QuimicaOrganica.org. (n.d.). The cyano group in the synthesis of heterocycles. Available at: [Link]
-
Söderberg, B. C. G., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123. Available at: [Link]
-
Pfitzner, A., et al. (2010). A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes. Tetrahedron Letters, 51(29), 3854-3856. Available at: [Link]
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. Available at: [Link]
-
Wikipedia contributors. (2023, October 29). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Targets in Heterocyclic Systems, Vol. 13, pp. 88-118. Available at: [Link]
-
Ragaini, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5439. Available at: [Link]
-
Davies, I. W., Guner, V. A., & Houk, K. N. (2004). Theoretical Evidence for Oxygenated Intermediates in the Reductive Cyclization of Nitrobenzenes. The Journal of Organic Chemistry, 69(5), 1791–1794. Available at: [Link]
-
Sahu, D., et al. (2019). C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction. Asian Journal of Organic Chemistry, 8(10), 1696-1713. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols: The Versatile Reactivity of 4-Formyl-3-nitrobenzonitrile with Nucleophiles
Abstract
4-Formyl-3-nitrobenzonitrile is a pivotal intermediate in organic synthesis, particularly for the construction of complex heterocyclic scaffolds used in drug discovery and materials science. Its unique molecular architecture, featuring a highly activated aldehyde functional group, makes it an exemplary substrate for a variety of nucleophilic addition and condensation reactions. This guide provides a comprehensive overview of its reactivity with common nucleophiles, including amines, active methylene compounds, and thiols. We delve into the mechanistic principles, provide field-tested experimental protocols, and present quantitative data to empower researchers in leveraging this versatile building block for their synthetic campaigns.
Introduction: The Electronic Landscape of this compound
This compound (MW: 176.13 g/mol ; CAS: 90178-78-2) is a crystalline solid characterized by a benzonitrile core substituted with a formyl group at the 4-position and a nitro group at the 3-position.[1][2] The strategic placement of two powerful electron-withdrawing groups—the nitro (NO₂) and cyano (CN) groups—profoundly influences the molecule's reactivity.
Causality of Reactivity: The primary site for nucleophilic attack is the carbonyl carbon of the formyl group. Both the nitro and cyano groups exert strong negative inductive (-I) and resonance (-M) effects. These effects synergistically withdraw electron density from the aromatic ring and, consequently, from the attached formyl group. This withdrawal significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it exceptionally susceptible to attack by a wide range of nucleophiles.[3][4][5] In essence, the molecule is "primed" for reaction, often allowing for milder reaction conditions and faster kinetics compared to less activated benzaldehydes.[6]
Reaction with Amine Nucleophiles: Schiff Base (Imine) Formation
The condensation of this compound with primary amines is a robust and efficient method for forming Schiff bases (imines). This reaction is fundamental in the synthesis of ligands for coordination chemistry and as a precursor to more complex heterocyclic systems.[7][8]
Mechanistic Rationale
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[8]
-
Dehydration: The carbinolamine is typically unstable and, often under mild acid catalysis, eliminates a molecule of water to form the stable C=N double bond of the imine.
The electron-deficient nature of the aromatic ring stabilizes the intermediates and drives the reaction towards completion.
Visualization: General Mechanism of Imine Formation
Caption: The two-stage process of imine synthesis.
Experimental Protocol: Synthesis of N-(4-cyano-2-nitrobenzylidene)aniline
This protocol describes a representative synthesis using aniline as the nucleophile.
Materials:
-
This compound (1.0 eq, 1.76 g, 10 mmol)
-
Aniline (1.05 eq, 0.98 g, 10.5 mmol)
-
Absolute Ethanol (40 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer
Procedure:
-
Charge the round-bottom flask with this compound and absolute ethanol. Stir until the solid is completely dissolved.
-
Add aniline to the solution, followed by the catalytic amount of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield the desired Schiff base as a crystalline solid.
Self-Validation: The formation of a colored precipitate and its subsequent isolation with a sharp melting point are primary indicators of success. Characterization by ¹H NMR should confirm the disappearance of the aldehyde proton (~10.3 ppm) and the appearance of the imine proton (-CH=N-) signal (typically 8.5-9.0 ppm).[7]
Reaction with Carbon Nucleophiles: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, involving the reaction of an aldehyde with an active methylene compound.[9][10] The high electrophilicity of this compound makes it an ideal substrate for this transformation, leading to the synthesis of electron-deficient alkenes which are valuable precursors for various heterocycles.[11]
Mechanistic Rationale
The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate).
-
Enolate Formation: The base deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate anion attacks the carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product.
The powerful electron-withdrawing groups on the active methylene compound (Z) are crucial for acidifying the methylene protons, allowing deprotonation with a mild base.[9]
Visualization: Knoevenagel Condensation Workflow
Caption: A typical experimental sequence for Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-(4-cyano-2-nitrobenzylidene)malononitrile
Materials:
-
This compound (1.0 eq, 1.76 g, 10 mmol)
-
Malononitrile (1.0 eq, 0.66 g, 10 mmol)
-
Ethanol (30 mL)
-
Piperidine (0.1 eq, ~0.1 mL, catalyst)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer
Procedure:
-
In the round-bottom flask, dissolve this compound and malononitrile in ethanol with stirring.
-
Add the catalytic amount of piperidine to the solution. A color change is often observed.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature. The product will typically precipitate.
-
Collect the bright yellow solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum. The product is often pure enough for subsequent steps without further purification.
Data Summary: Knoevenagel Condensation Reactivity
| Active Methylene Compound | Base Catalyst | Solvent | Reaction Time (Approx.) | Typical Yield | Reference |
| Malononitrile | Piperidine | Ethanol | 1-2 h | >90% | [12] |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 4-6 h | 80-90% | [13] |
| Diethyl Malonate | Piperidine | Ethanol | 6-8 h | 75-85% | [9] |
Selective Reduction Protocols
The presence of multiple reducible functional groups (formyl, nitro, cyano) offers opportunities for selective chemical transformations, a key strategy in multi-step drug synthesis.
Selective Reduction of the Aldehyde to an Alcohol
The formyl group can be selectively reduced to a primary alcohol in the presence of the nitro and cyano groups using mild hydride reagents.
Protocol: Synthesis of (4-cyano-2-nitrophenyl)methanol
-
Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol in an ice bath (0°C).
-
Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C.
-
Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the effervescence ceases. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Causality of Selectivity: Sodium borohydride is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards more robust functional groups like nitroarenes and nitriles under these conditions.
Selective Reduction of the Nitro Group to an Amine
Catalytic hydrogenation is a common method for reducing aromatic nitro groups to primary amines.[14]
Protocol: Synthesis of 3-amino-4-formylbenzonitrile
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Catalyst: Add Palladium on carbon (10% Pd/C, ~5 mol% Pd).
-
Reduction: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon) or use a Parr hydrogenator apparatus.
-
Monitoring: Stir vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.
Trustworthiness: Successful selective reduction relies on precise control of the reducing agent and conditions.[15] For hydrogenation, over-reduction of the aldehyde or nitrile can occur with more active catalysts or harsher conditions.
Conclusion
This compound stands out as a highly activated and versatile electrophile. The strong electron-withdrawing character of its nitro and cyano substituents renders the formyl group exceptionally reactive towards a broad spectrum of nucleophiles. This predictable reactivity enables the high-yield synthesis of imines, α,β-unsaturated systems, and other valuable intermediates through straightforward and reproducible protocols. Furthermore, the potential for selective reduction at its multiple functional sites enhances its utility as a strategic building block for medicinal chemistry and advanced materials synthesis. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore and exploit the rich chemistry of this valuable compound.
References
-
Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. Retrieved from [Link]
-
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
Rogue Chem. (2024, May 27). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity) [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones [Video]. Retrieved from [Link]
-
MDPI. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Retrieved from [Link]
-
Kolagkis, P. X., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved from [Link]
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Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
International Journal of Scientific Research and Engineering Development. (2020). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reactions of various aldehydes with malononitrile catalyzed by BC@GCN-P-IL. Retrieved from [Link]
-
Calvin University. (2014). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
JETIR. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
Arkivoc. (2012). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Retrieved from [Link]
-
PubMed Central. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
-
PubChem. (n.d.). 3-Formyl-4-nitrobenzonitrile. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis, Characterization, Electronic Properties, Biological Activities and DNA Cleavage Effects of Some New Schiff Base Complexes. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Retrieved from [Link]
-
Wikipedia. (n.d.). Selective reduction. Retrieved from [Link]
-
ResearchGate. (2020). How to do a selective reduction of nitro group of 4-hydroxy beta nitrostyrene?. Retrieved from [Link]
-
Royal Society of Chemistry. (1993). The reaction of thiols with electron-deficient thioaldehydes. A new synthesis of unsymmetrical disulfides. Retrieved from [Link]
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The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Formyl-3-nitrobenzonitrile Derivatives
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of complex aromatic scaffolds is paramount. 4-Formyl-3-nitrobenzonitrile stands out as a highly valuable, albeit challenging, building block. Its trifunctional nature—possessing formyl, nitro, and nitrile groups—offers a rich platform for derivatization. The electron-withdrawing properties of the nitro and nitrile groups significantly influence the reactivity of the aromatic ring, making it an intriguing substrate for palladium-catalyzed cross-coupling reactions. These reactions, cornerstones of contemporary organic synthesis, provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1][2]
This comprehensive guide provides detailed application notes and protocols for leveraging palladium-catalyzed cross-coupling reactions with halogenated derivatives of this compound. As a senior application scientist, the following sections are designed to impart not just procedural steps, but also the underlying scientific rationale, empowering researchers to troubleshoot and adapt these methodologies for their specific synthetic targets.
Understanding the Substrate: Electronic Effects and Reactivity
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is profoundly influenced by the electronic nature of the substituents on the aromatic ring. In the case of a 4-halo-2-formyl-1-nitrobenzene derivative, the strong electron-withdrawing effects of the nitro and formyl groups render the aryl halide highly electrophilic. This enhanced electrophilicity generally facilitates the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions, which is often the rate-determining step.[3][4]
However, the presence of these functional groups also necessitates careful consideration of reaction conditions to avoid unwanted side reactions. The aldehyde functionality, for instance, can be sensitive to certain basic conditions or high temperatures. The nitro group, while generally stable under many cross-coupling conditions, can be reduced under certain catalytic systems, particularly those employing phosphine ligands that can also act as reducing agents.
Core Applications: Suzuki-Miyaura, Heck, and Sonogashira Couplings
This guide will focus on three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of biaryl systems, the Heck reaction for the synthesis of substituted alkenes, and the Sonogashira coupling for the generation of aryl alkynes.
I. Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, widely employed in the synthesis of pharmaceuticals and functional materials.[5] For a substrate like 4-bromo-2-formyl-1-nitrobenzene, the Suzuki coupling offers a direct route to introduce a wide array of aryl and heteroaryl substituents at the 4-position.
Scientific Rationale: The electron-deficient nature of the aryl bromide enhances its reactivity towards oxidative addition to the Pd(0) catalyst. The choice of base is critical to activate the boronic acid for transmetalation without promoting side reactions involving the formyl group. A moderately strong base like potassium carbonate or potassium phosphate is often a good starting point. The selection of a suitable ligand is also crucial to stabilize the palladium catalyst and promote efficient reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-formyl-1-nitrobenzene with Phenylboronic Acid
Materials:
-
4-Bromo-2-formyl-1-nitrobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-formyl-1-nitrobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |
Note: Yields are generalized based on reactions with similar electron-deficient aryl halides and may require optimization.
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
Application Notes and Protocols: Chemoselective Reduction of the Nitro Group in 4-Formyl-3-nitrobenzonitrile
Introduction: The Strategic Importance of 3-Amino-4-formylbenzonitrile
The selective reduction of the nitro group in 4-formyl-3-nitrobenzonitrile is a critical transformation in synthetic organic chemistry, yielding 3-amino-4-formylbenzonitrile, a highly valuable intermediate. This product serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, including quinazolines and other pharmacologically active scaffolds. The primary challenge in this conversion lies in achieving high chemoselectivity, preserving the susceptible aldehyde and nitrile functionalities, which are prone to reduction under many standard hydrogenation conditions. This document provides a comprehensive guide to performing this reduction, detailing various methodologies and offering insights into the rationale behind experimental choices to ensure reproducible and high-yielding results for researchers in drug discovery and chemical development.
The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[1][2] The choice of reducing agent and reaction conditions is paramount to prevent over-reduction or undesired side reactions with the aldehyde and nitrile groups. This guide will explore several robust methods, including catalytic hydrogenation and metal-mediated reductions, providing detailed protocols for each.
Mechanistic Overview of Nitro Group Reduction
The transformation of a nitro group to an amine is a fundamental reaction in organic synthesis.[3] This six-electron reduction typically proceeds through a stepwise pathway involving nitroso and hydroxylamine intermediates.[2] The specific mechanism can vary depending on the chosen reduction method.
Two primary pathways are generally considered:
-
Direct Hydrogenation Pathway: This is the most common mechanism, particularly in catalytic hydrogenation. The nitroarene is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product.[2]
-
Condensation Pathway: This route involves the reaction of intermediates, such as the condensation of a nitrosoarene with a hydroxylamine to form an azoxybenzene, which is then further reduced.
Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions to favor the desired amine product while minimizing the formation of byproducts. The choice of catalyst, solvent, and hydrogen source can significantly influence which pathway is favored.
Methodology 1: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a powerful and often milder alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). Ammonium formate is a commonly used and effective hydrogen donor. This technique is particularly advantageous for its operational simplicity and enhanced safety.
Protocol: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol describes the selective reduction of this compound to 3-amino-4-formylbenzonitrile using palladium on carbon as the catalyst and ammonium formate as the hydrogen source.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol % by weight) to the flask under an inert atmosphere.[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-formylbenzonitrile, which can be further purified by crystallization or column chromatography if necessary.
Experimental Workflow: Catalytic Transfer Hydrogenation
Caption: Workflow for catalytic transfer hydrogenation.
Methodology 2: Metal-Mediated Reduction with Iron
The use of easily oxidized metals in acidic or neutral media is a classic, cost-effective, and highly reliable method for nitro group reduction.[3] Iron powder, in particular, is an ideal choice due to its low cost, low toxicity, and high chemoselectivity.[4] The reaction is typically carried out in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, or a salt like ammonium chloride (NH₄Cl).
Protocol: Fe/HCl Reduction
This protocol details the reduction of this compound using iron powder and hydrochloric acid. This method is known for its robustness and tolerance of various functional groups, including nitriles and aldehydes.[5]
Materials:
-
This compound
-
Iron powder (<10 μm)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
25% Aqueous Ammonium Chloride solution
-
Celite
-
Round-bottom flask (3-necked)
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
Charge a 3-necked round-bottom flask with ethanol (e.g., 80 mL for a 50 mmol scale reaction).
-
Add iron powder (5 equivalents) in portions with efficient stirring.
-
Add concentrated HCl (0.5 equivalents) and heat the suspension to 65°C for 2 hours.[5]
-
Cool the mixture to 55-60°C and add a 25% aqueous ammonium chloride solution (e.g., 40 mL).[5]
-
Add the this compound (1 equivalent) in portions, maintaining the internal temperature between 65-80°C (the reaction is exothermic).[5]
-
Stir the reaction mixture at 55-65°C for an additional 1-3 hours, monitoring by TLC for completion.
-
Cool the reaction to 40°C and add more ethanol and Celite.
-
Filter the hot mixture through a pad of Celite with suction and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The purity is often high (>97%), but further purification can be performed if needed.[5]
Reaction Mechanism: Metal-Mediated Reduction
Caption: Single electron transfer mechanism in metal-mediated reduction.
Methodology 3: Sodium Dithionite Reduction
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical, versatile, and mild reducing agent.[6] It offers a metal-free alternative and is particularly valued for its high chemoselectivity, often tolerating functional groups like aldehydes, ketones, and esters.[6]
Protocol: Reduction using Sodium Dithionite
This protocol provides a general procedure for the reduction of this compound using sodium dithionite in a biphasic solvent system.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Solvent system (e.g., Dichloromethane/Water, Ethyl Acetate/Water, or THF/Water)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, optional)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in the organic solvent of the chosen system in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium dithionite (typically 3-5 equivalents) and sodium bicarbonate (to maintain basic pH) in water.
-
Add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. A phase-transfer catalyst can be added at this stage to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).[6]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Comparative Analysis of Reduction Methods
| Method | Reducing System | Key Advantages | Potential Drawbacks | Functional Group Tolerance |
| Catalytic Transfer Hydrogenation | Pd/C, HCOONH₄ | Mild conditions, high yields, no high-pressure H₂ gas needed. | Catalyst can be pyrophoric; potential for over-reduction with prolonged reaction times. | Good, but can reduce alkenes/alkynes.[7] |
| Metal-Mediated Reduction | Fe, HCl/NH₄Cl | Inexpensive, robust, highly chemoselective for nitro groups.[4][5] | Requires acidic conditions; workup can be cumbersome to remove iron salts. | Excellent for aldehydes, ketones, nitriles, and halides.[5][7] |
| Dithionite Reduction | Na₂S₂O₄ | Metal-free, mild conditions, excellent chemoselectivity.[6] | Reaction can be slower; may require a phase-transfer catalyst for biphasic systems. | Excellent for aldehydes, ketones, esters, and halogens.[6] |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the reducing agent, raising the temperature, or in the case of catalytic hydrogenation, ensuring the catalyst is active. For metal-mediated reductions, the particle size and activation of the metal can be crucial.[8]
-
Formation of Byproducts: The formation of intermediates like hydroxylamines or azoxy compounds can occur. Adjusting the reaction time, temperature, and stoichiometry of the reducing agent can help minimize these. Over-reduction of the aldehyde to an alcohol can be an issue, particularly with more powerful reducing systems. Milder reagents like SnCl₂·2H₂O can be considered if aldehyde reduction is a persistent problem.[7]
-
Dehalogenation: If the substrate contains halogen substituents, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation. In such cases, using Raney Nickel or non-catalytic methods like Fe/HCl or SnCl₂ is preferable.[7]
Conclusion
The selective reduction of the nitro group in this compound to afford 3-amino-4-formylbenzonitrile is a crucial transformation for the synthesis of valuable pharmaceutical intermediates. This guide has detailed three reliable and effective methods: catalytic transfer hydrogenation, metal-mediated reduction with iron, and reduction with sodium dithionite. The choice of method will depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and efficiently perform this key synthetic step.
References
- National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. National Institutes of Health.
- BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
- Reisman, S. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Liu, Y., et al. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.
- Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.
- Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
- Sokolsky, D.V. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. BenchChem.
- Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Wordpress.
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Application Notes and Protocols for the Oxidation of 4-Formyl-3-nitrobenzonitrile to 4-Cyano-2-nitrobenzoic Acid
Abstract
This document provides a comprehensive technical guide for the chemical oxidation of 4-Formyl-3-nitrobenzonitrile to its corresponding carboxylic acid, 4-Cyano-2-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. We present and contrast two robust protocols: a classic approach using potassium permanganate and a milder, more selective method employing the Pinnick oxidation. The guide delves into the underlying reaction mechanisms, provides detailed, step-by-step experimental procedures, and addresses crucial safety considerations and work-up techniques. The information is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary expertise for successful and safe execution of this important synthetic transformation.
Introduction: Strategic Importance of 4-Cyano-2-nitrobenzoic Acid
4-Cyano-2-nitrobenzoic acid is a valuable bifunctional molecule, incorporating a carboxylic acid, a nitrile, and a nitro group.[1][2] This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The strategic oxidation of the aldehyde precursor, this compound, is the most direct route to this important intermediate.
The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the formyl group. While aldehydes are generally susceptible to oxidation, the electronic properties of this specific substrate necessitate careful selection of the oxidizing agent and reaction conditions to achieve high yields and purity while avoiding unwanted side reactions.
This guide will explore two primary, field-proven methods for this transformation. The choice between these methods will depend on the scale of the reaction, the available laboratory equipment, and the desired purity profile of the final product.
Mechanistic Considerations: The Chemistry of Aldehyde Oxidation
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[3][4] The core of this process involves the removal of the hydrogen atom from the formyl group and the introduction of a hydroxyl group.
Permanganate Oxidation
Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent.[5][6] In an aqueous medium, the permanganate ion (MnO₄⁻) acts as the active oxidant.[5] The reaction with an aldehyde typically proceeds through the formation of a hydrate intermediate, which is then oxidized.[3][4] The manganese atom in the permanganate ion is in a high +7 oxidation state and is reduced during the reaction, typically to manganese dioxide (MnO₂) in neutral or basic conditions, which is observed as a brown precipitate.[5]
Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mildly acidic conditions and is renowned for its high selectivity for aldehydes, even in the presence of other oxidizable functional groups.[7][8][9] The active oxidant is chlorous acid (HClO₂), which is generated in situ from sodium chlorite and a weak acid buffer, such as sodium dihydrogen phosphate (NaH₂PO₄).[7][9][10] The mechanism involves the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl).[7][9][10] A scavenger, typically 2-methyl-2-butene, is often added to quench the reactive HOCl byproduct, preventing potential side reactions.[9][11]
Comparative Overview of Oxidation Protocols
The selection of an appropriate oxidation protocol is paramount for achieving the desired outcome. Below is a table summarizing the key characteristics of the two methods detailed in this guide.
| Feature | Protocol 1: Potassium Permanganate | Protocol 2: Pinnick Oxidation |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Sodium Chlorite (NaClO₂) |
| Reaction Conditions | Basic (e.g., aq. NaOH) or neutral, often requires heating | Mildly acidic (buffered), room temperature |
| Selectivity | Lower, can oxidize other functional groups | High, very selective for aldehydes |
| Work-up | More complex due to MnO₂ byproduct | Simpler, aqueous work-up |
| Safety | Strong oxidant, potential for exothermic reactions | Generation of chlorine dioxide (toxic gas) must be controlled |
| Cost | Generally lower cost reagents | Reagents are moderately more expensive |
Experimental Protocols
Protocol 1: Oxidation with Potassium Permanganate
This protocol leverages the strong oxidizing power of potassium permanganate. While effective, it requires careful temperature control and a thorough work-up to remove the manganese dioxide byproduct.
| Reagent | Formula | M.W. | Amount | Moles |
| This compound | C₈H₄N₂O₃ | 176.13 g/mol | 5.0 g | 28.4 mmol |
| Potassium Permanganate | KMnO₄ | 158.03 g/mol | 4.9 g | 31.0 mmol |
| Sodium Hydroxide | NaOH | 40.00 g/mol | 1.2 g | 30.0 mmol |
| Deionized Water | H₂O | 18.02 g/mol | 200 mL | - |
| Isopropanol | C₃H₈O | 60.10 g/mol | As needed | - |
| Concentrated HCl | HCl | 36.46 g/mol | As needed | - |
| Diethyl Ether or Ethyl Acetate | - | - | For extraction | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | For drying | - |
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.2 g of sodium hydroxide in 150 mL of deionized water.
-
Substrate Addition: Add 5.0 g of this compound to the basic solution. Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Oxidant Preparation: In a separate beaker, dissolve 4.9 g of potassium permanganate in 50 mL of deionized water. Gentle warming may be required to facilitate dissolution.
-
Oxidation Reaction: Slowly add the potassium permanganate solution to the stirred aldehyde solution over a period of 30 minutes. An exothermic reaction will occur, and the color of the mixture will change from purple to a brown suspension of manganese dioxide. Maintain the reaction temperature below 50 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Quenching: After the reaction is complete, quench the excess potassium permanganate by the dropwise addition of isopropanol until the purple color disappears completely.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Slowly acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 4-Cyano-2-nitrobenzoic acid will form.
-
-
Product Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.[12]
-
Dry the purified product under vacuum to a constant weight.
-
Protocol 2: Pinnick Oxidation
This method is highly recommended for its mild conditions and high selectivity, which often leads to a cleaner product and simpler purification.[7][8][9]
| Reagent | Formula | M.W. | Amount | Moles |
| This compound | C₈H₄N₂O₃ | 176.13 g/mol | 5.0 g | 28.4 mmol |
| Sodium Chlorite (80%) | NaClO₂ | 90.44 g/mol | 5.1 g | 45.1 mmol |
| Sodium Dihydrogen Phosphate Monohydrate | NaH₂PO₄·H₂O | 137.99 g/mol | 5.9 g | 42.8 mmol |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 g/mol | 5.0 mL | 42.6 mmol |
| tert-Butanol | C₄H₁₀O | 74.12 g/mol | 100 mL | - |
| Deionized Water | H₂O | 18.02 g/mol | 30 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | For extraction | - |
| Saturated Sodium Sulfite Solution | Na₂SO₃ | 126.04 g/mol | As needed | - |
| Brine | - | - | For washing | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | For drying | - |
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.0 g of this compound, 100 mL of tert-butanol, and 5.9 g of sodium dihydrogen phosphate monohydrate.
-
Scavenger Addition: To the stirred suspension, add 5.0 mL of 2-methyl-2-butene.
-
Oxidant Addition: In a separate beaker, dissolve 5.1 g of 80% sodium chlorite in 30 mL of deionized water. Add this solution dropwise to the reaction mixture over 20-30 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the aldehyde by TLC.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.
-
Combine the organic extracts and wash them with 50 mL of saturated sodium sulfite solution to quench any residual oxidant, followed by 50 mL of brine.
-
-
Product Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization or by dissolving it in an aqueous sodium bicarbonate solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the acid by adding HCl.[12]
-
Dry the purified 4-Cyano-2-nitrobenzoic acid under vacuum.
-
Safety and Hazard Management
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Potassium Permanganate:
-
A strong oxidizing agent that can cause fires or explosions upon contact with combustible materials.[13][14] Keep away from organic materials, reducing agents, and acids.[13][14][15]
-
Corrosive and can cause severe skin and eye burns.[14][15] In case of contact, flush immediately with copious amounts of water.[13][16]
-
Toxic if swallowed.[14]
-
All permanganate-containing waste must be treated and disposed of as hazardous waste according to institutional guidelines.[17]
Pinnick Oxidation (Sodium Chlorite):
-
Sodium chlorite is a strong oxidizer. Avoid contact with acids, as this can liberate toxic chlorine dioxide gas.
-
The reaction should be well-stirred to prevent localized concentration of reagents.
-
2-Methyl-2-butene is flammable. Keep away from ignition sources.
Visualization of Workflow and Mechanism
General Workflow for Aldehyde Oxidation
Caption: General experimental workflow for the oxidation.
Simplified Pinnick Oxidation Mechanism
Caption: Key steps in the Pinnick oxidation mechanism.
Conclusion
The oxidation of this compound to 4-Cyano-2-nitrobenzoic acid is a readily achievable transformation with the appropriate choice of methodology. For large-scale synthesis where cost is a primary driver, the potassium permanganate method is a viable option, provided that careful control of reaction conditions and a robust work-up procedure are implemented. For syntheses where substrate sensitivity, selectivity, and ease of purification are paramount, the Pinnick oxidation is the superior choice, offering a mild and highly efficient route to the desired product. By following the detailed protocols and safety guidelines presented herein, researchers can confidently and safely perform this valuable synthetic conversion.
References
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Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
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Wikipedia. (2023, December 1). Pinnick oxidation. Retrieved from [Link]
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
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Li, Y., et al. (2022). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Retrieved from [Link]
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
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Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2017). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education. Retrieved from [Link]
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NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
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Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
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Organic Chemistry Reaction. (2026, January 4). Pinnick oxidation. Retrieved from [Link]
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Jose, L., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances. Retrieved from [Link]
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PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). EP1841724B1 - Process for purification of aromatic carboxylic acids.
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OpenStax. (n.d.). 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Potassium Permanganate? Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, May 5). Jones Oxidation. Retrieved from [Link]
-
Wikipedia. (2023, September 24). Jones oxidation. Retrieved from [Link]
-
Quora. (2018, December 21). Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction? Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Retrieved from [Link]
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Infinity Fine Chemicals. (n.d.). Potassium Permanganate - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. Retrieved from [Link]
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YouTube. (2021, April 21). Potassium Permanganate Oxidation. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]
-
Sciencemadness.org. (2014, May 17). How to do KMno4 oxidation workup? Retrieved from [Link]
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AZTEC BIOTECH. (n.d.). 4-Cyano-2-nitrobenzoic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
Chabot College. (n.d.). Experiment 8 – Redox Titrations. Retrieved from [Link]
-
CARUS CORPORATION. (2014, February 17). Potassium Permanganate - SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). POTASSIUM PERMANGANATE HAZARD SUMMARY. Retrieved from [Link]
-
YouTube. (2022, May 30). Oxidative Cleavage KMnO4. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyano-2-nitrobenzoic acid. Retrieved from [Link]
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YouTube. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. Retrieved from [Link]
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UP-Lublin. (n.d.). Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. Retrieved from [Link]
-
Al-Hachamii, M. (n.d.). Chapter 20: Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Application Notes: 4-Formyl-3-nitrobenzonitrile as a Strategic Building Block for Novel Enzyme Inhibitors
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of potent and selective therapeutic agents. 4-Formyl-3-nitrobenzonitrile, a trifunctional aromatic scaffold, has emerged as a molecule of significant interest for medicinal chemists. Its unique electronic and steric properties, arising from the ortho-positioning of a strongly electron-withdrawing nitro group to a reactive aldehyde, and a para-positioned nitrile group, offer a versatile platform for the construction of diverse heterocyclic and substituted aromatic compounds. This guide provides an in-depth exploration of the utility of this compound in the synthesis of enzyme inhibitors, with a focus on tyrosinase and kinase inhibitors. We will delve into the chemical rationale behind its application, provide detailed synthetic protocols, and discuss the structure-activity relationships of the resulting inhibitor scaffolds.
Chemical Profile of this compound
This compound, also known as 4-cyano-2-nitrobenzaldehyde, is a crystalline solid with the molecular formula C₈H₄N₂O₃.[1] Its structure is characterized by a benzene ring substituted with a formyl (-CHO), a nitro (-NO₂), and a nitrile (-CN) group. The powerful electron-withdrawing nature of the nitro and nitrile groups significantly influences the reactivity of the aldehyde and the aromatic ring, making it a versatile intermediate in organic synthesis.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₃ | PubChem[1] |
| Molecular Weight | 176.13 g/mol | PubChem[1] |
| CAS Number | 90178-78-2 | PubChem[1] |
| Appearance | Yellowish crystalline solid | ChemicalBook[3] |
| Melting Point | 109-111 °C | ChemicalBook[3] |
The strategic placement of these functional groups provides multiple avenues for synthetic elaboration, which will be explored in the following sections.
Application in the Synthesis of Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for the development of skin-lightening agents.[4] Benzaldehyde derivatives bearing electron-withdrawing groups have been identified as a promising class of tyrosinase inhibitors.[5] The aldehyde functionality can interact with the active site of the enzyme, while the substituted aromatic ring can be tailored to enhance binding affinity and selectivity.
Rationale for Use
The aldehyde group of this compound can participate in Knoevenagel condensation reactions with active methylene compounds to generate α,β-unsaturated carbonyl derivatives.[2][6] These products, often chalcone-like structures, are known to be effective tyrosinase inhibitors.[7] The electron-withdrawing nitro and cyano groups on the benzaldehyde scaffold can contribute to the electrophilicity of the α,β-unsaturated system, potentially enhancing its interaction with nucleophilic residues in the tyrosinase active site.
Experimental Workflow: Knoevenagel Condensation
Caption: Knoevenagel condensation of this compound.
Protocol 1: Synthesis of 2-(4-Cyano-2-nitrobenzylidene)malononitrile
This protocol describes the synthesis of a potential tyrosinase inhibitor via a Knoevenagel condensation reaction.[8][9]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-(4-cyano-2-nitrobenzylidene)malononitrile.
Expected Outcome:
The product is an α,β-unsaturated compound that can be evaluated for its tyrosinase inhibitory activity. The electron-withdrawing substituents on the aromatic ring are expected to influence its biological activity.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[10] Dysregulation of kinase activity is implicated in a wide range of diseases, including cancer, making them important therapeutic targets. Many kinase inhibitors are heterocyclic compounds that bind to the ATP-binding site of the enzyme.
Rationale for Use
This compound can serve as a versatile precursor for the synthesis of various heterocyclic scaffolds found in kinase inhibitors, such as pyrimidines.[11][12] The aldehyde group can be utilized in condensation reactions to form the core heterocyclic ring, while the nitro and nitrile groups provide handles for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: Multi-component Reaction for Pyrimidine Synthesis
A plausible strategy for constructing a pyrimidine-based kinase inhibitor scaffold involves a multi-component reaction. The aldehyde group of this compound can react with a β-ketoester and an amidine source in a Biginelli-type reaction or a similar cyclocondensation to form a dihydropyrimidine or pyrimidine ring.[13]
Caption: Multi-component synthesis of a pyrimidine scaffold.
Protocol 2: Synthesis of a Dihydropyrimidine Kinase Inhibitor Scaffold
This protocol outlines a plausible synthesis of a dihydropyrimidine scaffold that could serve as a core for kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To a round-bottom flask, add this compound, ethyl acetoacetate, and guanidine hydrochloride in ethanol.
-
Add the sodium ethoxide solution to the reaction mixture.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The precipitate formed is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the dihydropyrimidine derivative.
Further Elaboration:
The resulting dihydropyrimidine scaffold can be further modified. For example, the nitro group can be reduced to an amine, which can then be acylated or coupled with other fragments to build a more complex inhibitor. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide to introduce additional interaction points with the target kinase.
Alternative Synthetic Pathway: Reductive Amination
Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds.[14][15] This reaction can be employed to introduce a key amino group, which is a common feature in many kinase inhibitors, by reacting this compound with an amine in the presence of a reducing agent.[16]
Protocol 3: Synthesis of a Secondary Amine Intermediate
This protocol describes the synthesis of a secondary amine intermediate that can be a precursor for various inhibitor classes.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline derivative) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and the primary amine in DCM in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired secondary amine.
Conclusion
This compound is a highly versatile and valuable building block in the synthesis of enzyme inhibitors. The strategic arrangement of its formyl, nitro, and nitrile functionalities allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. The protocols outlined in this guide for the synthesis of tyrosinase and kinase inhibitor scaffolds via Knoevenagel condensation, multi-component reactions, and reductive amination demonstrate the broad applicability of this compound in medicinal chemistry and drug discovery. The resulting scaffolds provide a solid foundation for further optimization of inhibitory activity and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.
References
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Nihei, K., et al. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711-1716. Available at: [Link]
-
D'Souza, S. P., et al. (2023). Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. Letters in Drug Design & Discovery, 20(12), 1485-1498. Available at: [Link]
-
Wu, P., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14249-14307. Available at: [Link]
-
Kim, D., et al. (2022). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 27(1), 154. Available at: [Link]
-
Abdel-Gawad, H., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Neagoe, D. V., et al. (2022). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. International Journal of Molecular Sciences, 23(21), 13346. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Kolagkis, P. X., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal, 27(61), 15154-15160. Available at: [Link]
-
Johnson, J. R. (2011). The Knoevenagel Condensation. Organic Reactions, 1-19. Available at: [Link]
-
Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384. Available at: [Link]
-
Jin, M., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 12(11), 1036-1042. Available at: [Link]
-
Phosri, K., et al. (2021). Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. Pharmaceutical Sciences Asia, 48(3), 254-263. Available at: [Link]
-
Matos, M. J., et al. (2015). Design and discovery of tyrosinase inhibitors based on a coumarin scaffold. RSC Advances, 5(115), 95066-95072. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Singh, R., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 114-118. Available at: [Link]
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The Sandmeyer Reaction: A Robust Protocol for the Synthesis of Benzonitriles
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth technical insights into the Sandmeyer reaction for the synthesis of benzonitriles. This powerful transformation serves as a cornerstone in synthetic organic chemistry, enabling the conversion of primary aromatic amines into a wide array of functionalized aromatic compounds, including the synthetically versatile benzonitriles.
Foundational Principles and Mechanistic Overview
The Sandmeyer reaction, first reported by Swiss chemist Traugott Sandmeyer in 1884, is a substitution reaction that facilitates the replacement of an amino group on an aromatic ring with various substituents via an aryl diazonium salt intermediate.[1][2][3] For the synthesis of benzonitriles, the reaction proceeds in two critical stages:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form a relatively stable arenediazonium salt.[4][5] This step is highly exothermic and requires strict temperature control, generally between 0-5°C, to prevent the decomposition of the thermally labile diazonium salt.[4][5][6]
-
Cyanation: The resulting aryl diazonium salt is then introduced to a solution of copper(I) cyanide (CuCN).[2][7] The copper(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a cyanide group (-CN), yielding the corresponding benzonitrile and liberating nitrogen gas.[2][8]
The prevailing mechanism for the Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[1][2] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This transfer results in the formation of an aryl radical and the release of dinitrogen (N₂). The aryl radical then reacts with a copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[2]
Experimental Workflow and Key Considerations
The successful execution of the Sandmeyer reaction for benzonitrile synthesis hinges on careful control of reaction conditions and adherence to safety protocols. The general workflow is depicted below.
Caption: General experimental workflow for the Sandmeyer synthesis of benzonitriles.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the synthesis of benzonitrile from aniline. The molar equivalents and volumes should be adjusted based on the specific aromatic amine used.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Aniline | C₆H₅NH₂ | 93.13 | 1 equiv. | Freshly distilled if necessary |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~3 equiv. | |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05-1.1 equiv. | |
| Copper(I) Cyanide | CuCN | 89.56 | 1.1-1.2 equiv. | |
| Sodium Cyanide | NaCN | 49.01 | ~2 equiv. | EXTREMELY TOXIC |
| Diethyl Ether (or other suitable solvent) | (C₂H₅)₂O | 74.12 | As needed | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
| Starch-Iodide Paper | - | - | As needed | For testing |
Instrumentation:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Ice-salt bath.
-
Heating mantle.
-
Separatory funnel.
-
Distillation apparatus or column chromatography setup.
Procedure:
Part A: Preparation of the Benzenediazonium Chloride Solution
-
In a 500 mL three-necked flask, combine the aniline (1 equiv.) and a mixture of concentrated hydrochloric acid (~2.5 equiv.) and water.
-
Cool the mixture to 0°C in an ice-salt bath with vigorous stirring. A precipitate of aniline hydrochloride may form.
-
Prepare a solution of sodium nitrite (1.05-1.1 equiv.) in water. Cool this solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension via the dropping funnel. Crucially, maintain the temperature of the reaction mixture between 0-5°C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C.
-
Test for the presence of excess nitrous acid by spotting a drop of the solution onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying complete diazotization.
Part B: Preparation of the Copper(I) Cyanide Solution
-
SAFETY FIRST: Copper(I) cyanide and sodium cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will generate lethal hydrogen cyanide (HCN) gas.[9][10][11] All equipment should be decontaminated with a bleach solution after use.
-
In a separate large flask, prepare a solution of copper(I) cyanide (1.1-1.2 equiv.) in an aqueous solution of sodium cyanide (~2 equiv.). Gentle warming may be necessary to facilitate dissolution.
-
Cool the resulting copper(I) cyanide solution to 0-5°C in an ice bath.
Part C: The Sandmeyer Reaction
-
Slowly and carefully add the cold benzenediazonium chloride solution from Part A to the stirred copper(I) cyanide solution from Part B.
-
Control the rate of addition to maintain a steady evolution of nitrogen gas. The temperature may be allowed to rise to room temperature or be gently warmed (e.g., to 50-60°C) to ensure the reaction goes to completion, as indicated by the cessation of gas evolution.[6]
-
After the addition is complete and gas evolution has stopped, the reaction mixture can be heated under reflux for a short period (e.g., 15-30 minutes) to ensure complete decomposition of any remaining diazonium salt.
Part D: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the benzonitrile with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with a dilute sodium hydroxide solution (to remove any phenolic byproducts), water, and brine.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude benzonitrile can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization. | Ensure a slight excess of sodium nitrite is used and confirm with starch-iodide paper. Maintain a temperature of 0-5°C.[6] |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after preparation and keep it cold.[6] Avoid allowing the temperature to rise above 5°C during its preparation and storage. | |
| Inactive copper(I) cyanide. | Use high-quality, fresh copper(I) cyanide. | |
| Formation of Dark, Tarry Byproducts | Overheating during the reaction. | Maintain careful temperature control during the addition of the diazonium salt. |
| Diazonium salt decomposition. | Ensure the diazotization step is complete and the salt is used promptly. | |
| Presence of Phenolic Impurities | Reaction of the diazonium salt with water. | Keep the reaction temperature low, especially during the initial stages. An acidic environment helps to suppress phenol formation.[6] |
Reaction Mechanism Visualized
The intricate electron transfer process of the Sandmeyer reaction is detailed in the mechanism below.
Caption: The radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.
Safety and Handling
The Sandmeyer reaction involves several hazardous materials and conditions that necessitate strict safety protocols:
-
Diazonium Salts: Solid diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation. They are also thermally unstable.[12]
-
Cyanide Compounds: Sodium cyanide and copper(I) cyanide are extremely toxic by ingestion, inhalation, and skin contact.[10] All manipulations must be performed in a certified chemical fume hood.[9][10] A dedicated cyanide emergency response plan, including access to an appropriate antidote kit, should be in place. Avoid acidification of cyanide-containing solutions, as this liberates highly toxic hydrogen cyanide gas.[9][11]
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
By understanding the underlying principles and adhering to the detailed protocols and safety measures outlined in this guide, researchers can effectively and safely leverage the Sandmeyer reaction for the synthesis of a wide range of valuable benzonitrile compounds.
References
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Akhtar, R., Zahoor, A. F., Rasool, N., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2549-2580. Retrieved from [Link]
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ResearchGate. (2021, August). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from [Link]
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CK-12 Foundation. (2025, December 16). Diazonium Salts. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2023, September 8). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ResearchGate. (2018, September 17). A General Electrochemical Strategy for Sandmeyer Reaction. Retrieved from [Link]
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YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
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OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]
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University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
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YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]
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MIT EHS. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
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Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
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The Duff Reaction with Nitroarenes: A Detailed Guide to a Challenging Formylation
For researchers, synthetic chemists, and professionals in drug development, the formylation of aromatic compounds is a cornerstone of molecular construction, providing a gateway to a vast array of functional group transformations. The Duff reaction, a classic method for the ortho-formylation of phenols, presents a unique set of challenges and opportunities when applied to deactivated substrates such as nitroarenes.[1][2] This guide provides a comprehensive overview of the experimental procedure for the Duff reaction with nitroarenes, offering insights into the mechanistic nuances, a detailed protocol for a representative substrate, and strategies for troubleshooting this demanding transformation.
Introduction: The Challenge of Formylating Deactivated Rings
The Duff reaction traditionally employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically targeting electron-rich phenols and anilines.[3] The reaction proceeds via electrophilic aromatic substitution, where the electrophile is an iminium ion generated from HMTA.[2][4] However, the presence of a strongly electron-withdrawing group, such as a nitro group (-NO₂), deactivates the aromatic ring, rendering it less susceptible to electrophilic attack. This deactivation often leads to low yields or reaction failure under standard Duff conditions.[5][6]
Despite these challenges, the successful formylation of nitroarenes is of significant interest as the resulting nitro-hydroxybenzaldehydes are valuable precursors in the synthesis of pharmaceuticals and other complex organic molecules.[1] This necessitates modified protocols, often employing stronger acids and more rigorous conditions to drive the reaction forward.[7]
Reaction Mechanism: A Stepwise Look at the Transformation
The mechanism of the Duff reaction involves several key steps. In the presence of a strong acid, hexamethylenetetramine is protonated and subsequently breaks down to generate an electrophilic iminium ion.[2] The aromatic ring of the nitro-substituted phenol then attacks this electrophile. For phenols, the reaction is typically directed to the ortho position relative to the hydroxyl group.[4] This is followed by an intramolecular redox reaction and subsequent hydrolysis during workup to yield the aldehyde.[2]
Below is a DOT graph illustrating the general workflow for the Duff reaction with a nitroarene substrate.
Caption: A generalized workflow for the Duff reaction with nitroarenes.
Experimental Protocol: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde
This protocol details the synthesis of 2-hydroxy-6-nitrobenzaldehyde from m-nitrophenol, a representative example of a modified Duff reaction for an electron-deficient substrate.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| m-Nitrophenol | 139.11 | 5.0 g | 0.036 | Starting material. |
| Hexamethylenetetramine (HMTA) | 140.19 | 10.0 g | 0.071 | Formylating agent. |
| Trifluoroacetic Acid (TFA) | 114.02 | 50 mL | - | Solvent and catalyst. |
| Hydrochloric Acid (HCl), 2M | - | As needed | - | For workup. |
| Dichloromethane (CH₂Cl₂) | - | As needed | - | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | For washing. |
| Brine | - | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-nitrophenol (5.0 g, 0.036 mol) and hexamethylenetetramine (10.0 g, 0.071 mol).
-
Rationale: A fume hood is essential due to the corrosive and volatile nature of trifluoroacetic acid.
-
-
Addition of Trifluoroacetic Acid : Carefully add trifluoroacetic acid (50 mL) to the flask. The reaction is exothermic, and the solids will dissolve.
-
Rationale: Trifluoroacetic acid serves as both the solvent and a strong acid catalyst, which is necessary to activate the HMTA and promote the reaction with the deactivated nitroarene.[7]
-
-
Heating : Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Rationale: The elevated temperature is required to overcome the activation energy barrier for the formylation of the electron-poor aromatic ring.[5]
-
-
Monitoring the Reaction : The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Hydrolysis : After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of 2M hydrochloric acid. Stir for 30 minutes.
-
Rationale: The acidic workup hydrolyzes the intermediate Schiff base to the desired aldehyde.[4]
-
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing : Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The sodium bicarbonate wash neutralizes any remaining trifluoroacetic acid.
-
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-hydroxy-6-nitrobenzaldehyde.
Safety Precautions
-
Trifluoroacetic Acid (TFA) : TFA is highly corrosive and volatile. Handle it exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Heating : The reaction involves heating a strong acid. Ensure that the heating is controlled and the apparatus is securely clamped.
-
Quenching : The addition of the reaction mixture to aqueous acid is exothermic. Perform this step slowly and with cooling if necessary.
Troubleshooting and Optimization
The Duff reaction with nitroarenes is often plagued by low yields and side reactions. Here are some common issues and potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal conditions. |
| Deactivation of the aromatic ring is too strong. | Consider using a more potent acid catalyst or a modified procedure, such as a mechanochemical Duff reaction.[8] | |
| Di-formylation | Both ortho positions are available and reactive. | Adjust the stoichiometry by reducing the amount of HMTA relative to the nitroarene substrate.[9] |
| Resin/Polymer Formation | High reaction temperatures can lead to polymerization. | Maintain the lowest effective temperature for the reaction and minimize the reaction time.[9] |
| Difficult Purification | The product has similar polarity to the starting material or byproducts. | Employ alternative purification techniques such as column chromatography. |
Conclusion
The Duff reaction, while traditionally reserved for activated aromatic systems, can be adapted for the formylation of nitroarenes through the use of more forcing conditions, particularly stronger acid catalysts like trifluoroacetic acid. The synthesis of nitro-substituted hydroxybenzaldehydes via this method provides access to valuable synthetic intermediates. Careful control of reaction parameters, diligent monitoring, and a systematic approach to troubleshooting are paramount for achieving successful outcomes in this challenging yet rewarding transformation.
References
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- Reductive formylation of nitrobenzene using HCOOH over various... (n.d.).
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Application Notes and Protocols: Synthesis of Finerenone Intermediates from Benzonitrile Derivatives
Abstract
Finerenone (BAY 94-8862) is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1] It is approved for treating adult patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D), where it reduces the risks of sustained eGFR decline, end-stage kidney disease, and cardiovascular events.[2][3] The core of finerenone is a chiral 1,4-dihydronaphthyridine scaffold, the synthesis of which presents unique chemical challenges, particularly in establishing the correct stereochemistry at the C4 position.[1][4] This document provides a detailed technical guide for the synthesis of key finerenone intermediates, commencing from the pivotal benzonitrile derivative, 4-formyl-3-methoxybenzonitrile. We will elucidate a robust and industrially relevant synthetic pathway, detailing the underlying chemical principles, step-by-step protocols, and methods for stereochemical control.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of finerenone is a convergent process that builds the central dihydronaphthyridine ring from two primary fragments. The key benzonitrile-containing starting material is 4-formyl-3-methoxybenzonitrile, which ultimately forms the C4-substituent of the heterocyclic core. The primary strategic challenge is the stereoselective formation of the (S)-enantiomer, which is the pharmacologically active isomer.[4] Two dominant strategies have been established in the field:
-
Racemic Synthesis followed by Chiral Resolution: This is a classical and highly scalable approach where the racemic dihydronaphthyridine core is synthesized and then separated into its constituent enantiomers using a chiral resolving agent.[5][6]
-
Asymmetric Synthesis: This more modern approach introduces chirality catalytically during the synthesis, forgoing the need for a separate resolution step. A notable example is the asymmetric transfer hydrogenation of a naphthyridine precursor.[4][7]
This guide will focus primarily on the first strategy due to its widespread documentation in patent literature and its robustness for scale-up. An overview of the asymmetric approach will be provided for completeness.
Caption: High-level overview of the convergent synthesis of (S)-Finerenone.
Synthesis of Key Precursors
The initial phase of the synthesis involves the construction of the acyclic precursor that will participate in the core-forming cyclization reaction.
Protocol 2.1: Knoevenagel Condensation of 4-Formyl-3-methoxybenzonitrile
The synthesis begins with a Knoevenagel condensation between the key benzonitrile derivative, 4-formyl-3-methoxybenzonitrile, and an active methylene compound, 2-cyanoethyl acetoacetate. This reaction forms the carbon backbone necessary for the subsequent cyclization. The use of a piperidine and acetic acid catalyst system is a classic and effective method for promoting this condensation by forming a reactive enamine intermediate in situ.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of tert-butanol (500 mL) in a suitable reaction vessel, add 4-formyl-3-methoxybenzonitrile (100 g, 0.62 mol) and 2-cyanoethyl 3-oxobutanoate (129.9 g, 0.84 mol).[8]
-
Catalyst Addition: Add piperidine (5.30 g, 0.062 mol) followed by acetic acid (3.72 g, 0.062 mol) to the reaction mixture at ambient temperature (20-30°C).[8]
-
Reaction Monitoring: Stir the reaction mass for 10-14 hours at 20-30°C. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until consumption of the starting benzaldehyde is complete.
-
Work-up and Isolation: Upon completion, filter the resulting slurry. Wash the filter cake with isopropanol (200 mL) to remove residual reagents.
-
Drying: Dry the isolated solid under vacuum at 55-65°C to a constant weight.
| Parameter | Result | Source |
| Product | 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate | [8] |
| Typical Yield | ~95% | [8] |
| Purity (HPLC) | >96% | [8] |
Construction of the Dihydronaphthyridine Core
This section details the crucial Hantzsch-type cyclization reaction that forms the central heterocyclic ring of finerenone.
Protocol 3.1: Synthesis of the Racemic Dihydronaphthyridine Ester
The Knoevenagel adduct from Protocol 2.1 is reacted with 4-amino-5-methyl-2(1H)-pyridinone in a condensation-cyclization reaction to afford the dihydronaphthyridine core.[5] Subsequent treatment with an ethylating agent, such as triethyl orthoformate or 1,1,1-triethoxyethane under acidic conditions, converts the pyridone tautomer to the more stable 5-ethoxy derivative.[5][9]
Experimental Protocol:
-
Condensation-Cyclization: In a suitable reactor, charge the Knoevenagel adduct (Intermediate A, 1 equivalent) and 4-amino-5-methyl-2(1H)-pyridinone (1 equivalent) in a high-boiling solvent such as isobutanol or ethylene glycol.[5][10] Heat the mixture (e.g., 110-119°C) to facilitate the condensation and subsequent cyclization. Monitor the reaction for completion by HPLC.
-
Isolation of Pyridone: Upon completion, cool the reaction mixture and isolate the crude product, 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate, by filtration.[9]
-
Etherification: Suspend the isolated pyridone intermediate (2.14 kg, 5.3 mol) in dimethylacetamide (12.15 L). Add triethyl orthoacetate (4.70 kg, 29 mol) and concentrated sulfuric acid (157.5 g).[9]
-
Reaction: Heat the mixture to 115°C for 1.5 hours.
-
Crystallization and Isolation: Cool the reaction to 50°C. Initiate crystallization by adding water (12.15 L) dropwise, optionally seeding the mixture. Cool the slurry to 0°C and stir for 2 hours. Filter the solid, wash with water, and dry under vacuum to yield the racemic product, 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate.
Protocol 3.2: Hydrolysis to the Racemic Carboxylic Acid
The ester is saponified to the corresponding carboxylic acid, which is the key intermediate for both chiral resolution and the final amidation step.
Experimental Protocol:
-
Reaction Setup: Dissolve the racemic ester from Protocol 3.1 (2.00 kg, 4.62 mol) in a mixture of tetrahydrofuran (THF, 12 L) and water (6 L) and cool the solution to 0°C.[9]
-
Saponification: Prepare a solution of 45% aqueous sodium hydroxide (0.82 kg, 9.25 mol) in water (4.23 L). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the mixture for 1.5 hours at 0°C until HPLC analysis confirms the complete disappearance of the starting ester.
-
Work-up: Perform an extractive work-up with methyl tert-butyl ether and/or ethyl acetate to remove organic impurities.
-
Acidification and Isolation: Cool the aqueous layer to 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid. Filter the solid, wash thoroughly with water, and dry under vacuum at 40°C to yield the racemic carboxylic acid.
Enantiomeric Resolution and Final Amidation
With the racemic carboxylic acid in hand, the critical step of separating the desired (S)-enantiomer can be performed.
Protocol 4.1: Diastereomeric Salt Resolution
This protocol leverages the principle that diastereomers exhibit different physical properties. By reacting the racemic acid with a single enantiomer of a chiral base or acid, two diastereomeric salts are formed which can be separated by fractional crystallization. Tartaric acid derivatives are commonly employed for this purpose.[5]
Experimental Protocol:
-
Salt Formation: In a mixture of ethanol and water, dissolve the racemic carboxylic acid (1 equivalent). Add a sub-stoichiometric amount (approx. 0.5-1.0 equivalents) of a chiral resolving agent, such as di-p-toluoyl-D-tartaric acid.[5]
-
Fractional Crystallization: Heat the mixture to obtain a clear solution, then cool it slowly to allow for the selective crystallization of one diastereomeric salt. The precise solvent ratios and cooling profile must be optimized to achieve high diastereomeric excess.
-
Isolation: Isolate the crystallized salt by filtration. The enantiomeric purity of the salt should be checked by chiral HPLC. A re-slurry or recrystallization step may be necessary to upgrade the purity to >99% ee.[5]
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in a suitable solvent system (e.g., ethanol/water). Adjust the pH to be basic (e.g., using sodium carbonate) to deprotonate the chiral resolving agent, then carefully re-acidify to precipitate the pure (S)-enantiomer of the carboxylic acid.[6]
-
Final Isolation: Filter, wash with water, and dry the product to obtain (S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid.
| Parameter | Result | Source |
| Resolving Agent | Di-p-toluoyl-D-tartaric acid | [5] |
| Initial ee | 78% | [5] |
| Upgraded ee | >99% (after reslurry) | [5] |
| Yield of (S)-Acid | ~41% (based on racemate) | [5] |
Protocol 4.2: Final Amidation to (S)-Finerenone
The final step is the conversion of the enantiomerically pure carboxylic acid into the primary amide. 1,1'-Carbonyldiimidazole (CDI) is an excellent activating agent for this transformation, as its byproducts (imidazole and CO2) are easily removed.[6][9]
Experimental Protocol:
-
Acid Activation: In a reactor, charge the (S)-carboxylic acid (1.60 kg, 4.22 mol) and 1,1'-carbonyldiimidazole (958 g, 5.91 mol) in THF (8 L). Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (51 g, 0.42 mol).[9]
-
Reaction: Stir for 1 hour at 20°C, then heat to 50°C for 2.5 hours. Monitor the formation of the acyl-imidazole intermediate.
-
Ammonolysis: Cool the reaction mixture to 0°C and add 25% aqueous ammonia solution (1.6 L) dropwise, maintaining the temperature below 5°C. Stir for 1 hour.
-
Work-up and Isolation: Add water (12.8 L) and stir for 30 minutes. Filter the precipitated solid.
-
Purification: Wash the crude product with water and purify by recrystallization from a suitable solvent like acetone or acetonitrile to yield pure (S)-Finerenone.[8] Dry the final product under vacuum.
Advanced Asymmetric Synthesis: An Overview
An alternative, more elegant strategy to obtain enantiopure finerenone involves an asymmetric transfer hydrogenation. This method avoids a classical resolution, potentially improving overall yield and efficiency.
In this approach, a fully aromatized naphthyridine precursor is subjected to reduction using a Hantzsch ester as the hydrogen source. A chiral phosphoric acid acts as a Brønsted acid catalyst, protonating the substrate and orchestrating a stereoselective hydride transfer from the Hantzsch ester to generate the (S)-enantiomer with high enantioselectivity.[4][11][12] A key finding is that the naphthyridine substrate exists as a mixture of two rapidly interconverting atropisomers, and the reaction proceeds via a dynamic kinetic resolution at elevated temperatures, allowing for a theoretical yield of up to 100%.[4][13]
Caption: Catalytic cycle for enantioselective transfer hydrogenation.
Conclusion
The synthesis of finerenone and its intermediates from benzonitrile derivatives is a well-established process that hinges on the successful construction and stereochemical resolution of a dihydronaphthyridine core. The protocols detailed herein, based on a racemic synthesis followed by classical diastereomeric salt resolution, represent a robust, scalable, and industrially validated pathway. The key transformations—Knoevenagel condensation, Hantzsch-type cyclization, saponification, resolution, and final amidation—are all high-yielding and utilize readily available reagents. For research and development professionals seeking more atom-economical routes, the exploration of asymmetric catalytic methods, such as the transfer hydrogenation described, offers a promising avenue for future process optimization.
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Lerchen, A., et al. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 59(51), 23107-23111. [Link]
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PubMed. (2020). Enantioselective Total Synthesis of (-)-Finerenone Using Asymmetric Transfer Hydrogenation. National Center for Biotechnology Information. [Link]
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ResearchGate. (2020). Two strategies for the enantioselective synthesis of finerenone. [Link]
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ResearchGate. (2020). (PDF) Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. [Link]
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University of Bristol Research Portal. (2020). Enantioselective Total Synthesis of (‐)‐Finerenone using Asymmetric Transfer Hydrogenation. [Link]
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Quick Company. (2023). An Improved Process For The Enantioselective Preparation Of Finerenone Intermediate Compound. [Link]
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New Drug Approvals. (2016). Finerenone, BAY 94-8862. [Link]
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Patsnap Synapse. (2025). What is the mechanism of action of Finerenone? [Link]
-
ResearchGate. (2020). (PDF) Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. [Link]
-
Technical Disclosure Commons. (2025). PROCESS FOR THE PREPARATION OF FINERENONE. [Link]
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The Strategic Role of 4-Formyl-3-nitrobenzonitrile in the Synthesis of Phenylpyrrole Agrochemicals: Application Notes and Protocols
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development. We will explore the utility of 4-formyl-3-nitrobenzonitrile as a pivotal starting material in the synthesis of phenylpyrrole fungicides, a critical class of agrochemicals for modern crop protection. This document provides in-depth scientific insights, detailed experimental protocols, and a thorough examination of the underlying chemical principles.
Introduction: The Significance of this compound in Agrochemical Synthesis
This compound is a highly functionalized aromatic compound featuring an aldehyde, a nitro group, and a nitrile moiety on a benzene ring. This unique arrangement of reactive groups makes it a valuable and versatile building block for the synthesis of complex heterocyclic structures, particularly the phenylpyrrole scaffold that is central to a potent class of fungicides.
The phenylpyrrole fungicides, such as fenpiclonil and fludioxonil, are synthetic analogues of the natural antifungal compound pyrrolnitrin, which was first isolated from the bacterium Pseudomonas pyrrocinia.[1][2] These agrochemicals exhibit a broad spectrum of activity against various plant pathogenic fungi.[1] Their mode of action involves the inhibition of transport-associated phosphorylation of glucose, which disrupts mycelial growth.[2] The strategic importance of this compound lies in its potential to be efficiently converted into key intermediates for the construction of these vital agricultural products.
Synthetic Strategy: From Benzonitrile to Phenylpyrrole Core
The synthesis of phenylpyrrole fungicides from substituted benzaldehydes is a well-established strategy in agrochemical research.[3][4] A plausible and efficient synthetic pathway commencing from this compound involves its transformation into a substituted aniline, which can then undergo pyrrole ring formation. This section outlines a proposed synthetic route and the rationale behind the chosen chemical transformations.
A key approach to constructing the 3-cyano-4-phenylpyrrole core of fungicides like fenpiclonil and fludioxonil is through a condensation reaction of a substituted benzaldehyde with an appropriate amine, followed by cyclization.[3][5]
Proposed Synthetic Pathway
The overall strategy involves the initial reduction of the nitro group in this compound to an amine, followed by a condensation reaction to form an enamine or a related intermediate, which then undergoes cyclization to form the pyrrole ring. A well-established method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine.[6][7][8]
A logical synthetic workflow is depicted below:
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathway. The protocols are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: Selective Reduction of this compound to 3-Amino-4-formylbenzonitrile
Objective: To selectively reduce the nitro group of the starting material to an amine without affecting the aldehyde and nitrile functionalities.
Rationale: The resulting 3-amino-4-formylbenzonitrile is a key intermediate where the newly formed amino group can act as a nucleophile in the subsequent pyrrole ring formation. The choice of reducing agent is critical to avoid over-reduction of the aldehyde or nitrile.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.76 g, 10 mmol), iron powder (2.80 g, 50 mmol), and a solution of ammonium chloride (0.54 g, 10 mmol) in a 2:1 mixture of ethanol and water (60 mL).
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol (2 x 20 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 3-amino-4-formylbenzonitrile as a solid.
Expected Yield and Characterization:
| Parameter | Value |
| Expected Yield | 75-85% |
| Appearance | Pale yellow solid |
| ¹H NMR | Consistent with the structure of 3-amino-4-formylbenzonitrile |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₈H₆N₂O |
Protocol 2: Synthesis of a Phenylpyrrole Core via Paal-Knorr Condensation
Objective: To construct the 3-cyano-4-phenylpyrrole ring system from 3-amino-4-formylbenzonitrile.
Rationale: This protocol utilizes the Paal-Knorr synthesis, a reliable method for forming pyrrole rings.[8] The amino group of the benzonitrile derivative will react with a 1,4-dicarbonyl compound to form the pyrrole. For the synthesis of a generic phenylpyrrole fungicide core, a suitable 1,4-dicarbonyl precursor is required.
Materials:
-
3-Amino-4-formylbenzonitrile (from Protocol 1)
-
A suitable 1,4-dicarbonyl compound (e.g., succinaldehyde bis(dimethyl acetal))
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve 3-amino-4-formylbenzonitrile (1.46 g, 10 mmol) and succinaldehyde bis(dimethyl acetal) (1.78 g, 10 mmol) in toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-cyano-4-phenylpyrrole derivative.
Expected Yield and Characterization:
| Parameter | Value |
| Expected Yield | 60-75% |
| Appearance | Off-white to brown solid |
| ¹H NMR | Consistent with the formation of the phenylpyrrole ring |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the target phenylpyrrole |
Visualization of the Synthetic Pathway
The following diagram illustrates the key chemical transformations involved in the synthesis of a phenylpyrrole core from this compound.
Caption: Key transformations in phenylpyrrole synthesis.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of phenylpyrrole-based agrochemicals. The protocols detailed in these application notes provide a robust and scientifically sound framework for the preparation of key intermediates and the subsequent construction of the fungicidally active phenylpyrrole core. The strategic manipulation of the formyl, nitro, and nitrile functionalities allows for the efficient assembly of these complex and economically important molecules.
Further research and process optimization can focus on developing more sustainable and atom-economical synthetic routes. The exploration of catalytic and one-pot procedures could significantly enhance the efficiency and environmental footprint of these syntheses, contributing to the development of next-generation crop protection agents.
References
-
Nyfeler, R., & Ackermann, P. (1992). Phenylpyrroles, a New Class of Agricultural Fungicides Related to the Natural Antibiotic Pyrrolnitrin. In Synthesis and Chemistry of Agrochemicals III (pp. 395-404). ACS Publications. [Link]
- Lamberth, C., Jeanmart, S., Luksch, T., & Plant, A. (2013). Current challenges and trends in the discovery of agrochemicals. Science, 341(6147), 742-746.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.
-
Wikipedia. (2023). Barton–Zard reaction. [Link]
-
All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
ResearchGate. (2018). Barton‐Zard reaction of formation pyrroles. [Link]
-
LOCKSS. (2007). BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. [Link]
-
SynArchive. (n.d.). Barton-Zard Reaction. [Link]
-
Fillinger, S., & Elad, Y. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology, 7, 1999. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. PubChem. [Link]
- Google Patents. (n.d.). US4960789A - 3-cyano-4-phenyl-pyrroles as fungicides.
-
ResearchGate. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. [Link]
-
ResearchGate. (2024). Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine. [Link]
-
HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and phloem mobility of acidic derivatives of the fungicide fenpiclonil. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Formyl-4-nitrobenzonitrile. PubChem. [Link]
-
MySkinRecipes. (n.d.). 3-Formyl-4-nitrobenzonitrile. [Link]
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- 8. rgmcet.edu.in [rgmcet.edu.in]
Application Notes & Protocols: 4-Formyl-3-nitrobenzonitrile as a Versatile Precursor for the Synthesis of Azo Dyes and Pigments
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 4-formyl-3-nitrobenzonitrile as a strategic precursor in the synthesis of a diverse range of azo dyes and pigments. This document offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate the exploration of this compound in chromophore development.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic compound featuring three distinct reactive sites: a formyl group, a nitro group, and a nitrile group. This unique combination of electron-withdrawing groups on a benzene ring makes it an exceptionally valuable starting material for the synthesis of vibrant and robust colorants. The strategic placement of these functionalities allows for a multistep synthetic pathway, beginning with the selective reduction of the nitro group to a primary amine, which can then be diazotized and coupled with various aromatic systems to generate a library of azo dyes. The persistent formyl and nitrile groups act as powerful auxochromes, modulating the electronic properties of the final dye molecule and influencing its color, fastness, and application suitability.
The electron-withdrawing nature of the cyano and formyl groups tends to create a large HOMO-LUMO gap in the resulting azo dyes, which can be fine-tuned by the choice of coupling component.[1] This allows for the rational design of dyes with specific colors and properties. Furthermore, the presence of the cyano group can enhance the light fastness of disperse dyes.[2]
Synthetic Strategy Overview: From Precursor to Pigment
The transformation of this compound into an azo dye is a multi-step process that leverages classical organic reactions. The overall workflow is depicted below and involves three key stages:
-
Reduction of the Nitro Group: Selective reduction of the nitro functionality to a primary amine is the crucial first step. This transformation is performed while preserving the formyl and nitrile groups.
-
Diazotization of the Aromatic Amine: The resulting 4-amino-3-formylbenzonitrile is then converted into a diazonium salt under carefully controlled, cold conditions.
-
Azo Coupling: The highly reactive diazonium salt is immediately coupled with an electron-rich aromatic compound (a coupling component) to form the final azo dye.
Figure 1: General workflow for the synthesis of azo dyes from this compound.
Detailed Experimental Protocols
Protocol 1: Selective Reduction of this compound to 4-Amino-3-formylbenzonitrile
Causality: The selective reduction of the nitro group in the presence of a formyl and a nitrile group is critical. Catalytic hydrogenation with Pd/C is often too aggressive and may reduce the other functional groups. Milder reducing agents are therefore preferred. Stannous chloride (SnCl₂) in an acidic medium or iron powder in the presence of an acid are effective for this selective transformation.[3]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol or ethyl acetate.
-
Add stannous chloride dihydrate (5 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Carefully neutralize the mixture with a 5% aqueous solution of sodium bicarbonate until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-amino-3-formylbenzonitrile. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Diazotization of 4-Amino-3-formylbenzonitrile
Causality: The diazotization reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is thermally unstable and can decompose if the temperature rises.[4] An excess of nitrous acid should be avoided, and its presence can be monitored with starch-iodide paper.
Materials:
-
4-Amino-3-formylbenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, dissolve 4-amino-3-formylbenzonitrile (1 equivalent) in a mixture of concentrated HCl and deionized water. Stir until a clear solution of the amine salt is obtained.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 equivalents) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine salt solution with continuous and vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the completion of the diazotization. The resulting cold diazonium salt solution is now ready for the coupling reaction and should be used immediately.
Protocol 3: Azo Coupling with a Naphthol Derivative
Causality: The azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The coupling component must be an electron-rich aromatic compound, such as a phenol or an aniline. The pH of the coupling reaction is crucial; coupling with phenols is typically carried out under mildly alkaline conditions to deprotonate the hydroxyl group and increase the nucleophilicity of the aromatic ring.[5]
Materials:
-
Diazonium salt solution from Protocol 2
-
2-Naphthol (or other suitable coupling component)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
In a beaker, dissolve 2-naphthol (1 equivalent) in a 10% aqueous sodium hydroxide solution.
-
Cool the solution of the coupling component in an ice bath to between 0 and 5 °C with constant stirring.
-
Slowly add the cold diazonium salt solution from Protocol 2 to the cold solution of the coupling component with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately. The color will depend on the chosen coupling component.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid dye with cold deionized water to remove any unreacted salts and byproducts.
-
Dry the purified azo dye in a desiccator or a low-temperature oven.
-
If further purification is required, recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation and Characterization
The synthesized azo dyes should be characterized to confirm their structure and purity. Key analytical techniques include:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the azo group (-N=N-), nitrile (-C≡N), and formyl (-CHO).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
Table 1: Expected Spectroscopic Data for a Representative Azo Dye
| Parameter | Expected Value/Observation | Rationale |
| λmax (UV-Vis) | 450 - 550 nm | The extended conjugation of the azo-aromatic system results in absorption in the visible region. The exact wavelength is influenced by the coupling component and the electron-withdrawing groups.[6][7] |
| IR: ν(C≡N) | ~2230 cm⁻¹ | Characteristic stretching vibration of the nitrile group. |
| IR: ν(C=O) | ~1700 cm⁻¹ | Characteristic stretching vibration of the formyl group. |
| IR: ν(N=N) | ~1400-1450 cm⁻¹ | Stretching vibration of the azo group, often weak in symmetrical molecules but observable.[8] |
Mechanistic Insights and Causality
The success of the synthesis hinges on the careful control of reaction conditions at each step. The electron-withdrawing nature of the formyl and nitrile groups on the diazonium salt increases its electrophilicity, making the coupling reaction efficient. However, these groups also influence the final color of the dye. Electron-withdrawing groups generally cause a hypsochromic (blue) shift in the absorption maximum, while electron-donating groups on the coupling component cause a bathochromic (red) shift.[1][6]
Figure 2: Simplified mechanism of the azo coupling reaction.
Applications in Disperse Dyes
Azo dyes derived from this compound are often suitable for use as disperse dyes for coloring hydrophobic fibers like polyester. Disperse dyes are non-ionic and have low water solubility.[9] The presence of the polar nitrile and formyl groups can influence the dye's affinity for the fiber and its fastness properties. The cyano group, in particular, is known to improve the light fastness of disperse dyes.[2][10]
Table 2: Typical Fastness Properties of Disperse Dyes
| Fastness Property | Typical Rating | Significance |
| Light Fastness | Good to Excellent (4-5) | Resistance to fading upon exposure to light. |
| Wash Fastness | Moderate to Good (3-4) | Resistance to color loss during washing. |
| Sublimation Fastness | Varies | Important for high-temperature dyeing processes and ironing. |
Conclusion
This compound is a highly promising and versatile precursor for the synthesis of a wide array of azo dyes and pigments. Its trifunctional nature allows for systematic structural modifications to fine-tune the color and performance properties of the final products. The protocols and insights provided in these application notes serve as a robust foundation for researchers to explore the rich chromophoric possibilities offered by this unique starting material.
References
- BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
- Patel, A. R., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega.
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
- BenchChem. (2025). temperature control in the diazotization of 4-aminobenzonitrile.
- Patel, A. R., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. PMC - NIH.
- Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties. (n.d.).
- Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. (2023). NIH.
- Why are azo dyes strongly colored?. (2017).
- BenchChem. (2025). Application Note and Protocol: Preparation of 3-Aminobenzonitrile via Sandmeyer Reaction.
- Bonus: Azo Dyes and Electron Donating/Withdrawing Groups. (2020). YouTube.
- Cross-coupling of substituted anilines. (n.d.).
- Does aniline react with diazonium ions at C or N?. (2019). Chemistry Stack Exchange.
- What could be the effects of electron withdrawing groups over adsorption behavior?. (2016).
- Dyeing properties of the disperse dyes containing cyano group based on benzisothiazole for polyester fabrics under alkali condition. (2025).
- Fastness properties of disperse dyes on different fabrics. (n.d.).
- selective reduction of nitro group without affecting other functional groups. (2025). BenchChem.
- spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. (n.d.). Science World Journal.
- A Review of Disperse Dyes. (n.d.).
- A new reagent for selective reduction of nitro group. (n.d.).
- Disperse Dyes: Properties, Classification, Dyeing & Printing Method. (2021). Textile Learner.
- Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photoc
- Preparation of Benzonitriles, Part 2:
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
- Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025).
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021).
- uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse. (n.d.). Doc Brown's Chemistry.
- Preparation and Characterization of Some New Azoxine S Azo Dyes. (n.d.).
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- UV-visible and molar absorptivity data of azo dyes A1-A3. (n.d.).
- 4-Amino-3-formylbenzonitrile. (n.d.). PubChem.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- 3-Formylbenzonitrile 98 24964-64-5. (n.d.). Sigma-Aldrich.
- Synthesis of 4-amino-3-chlorobenzonitrile. (n.d.). PrepChem.com.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.).
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Application Note: Analytical Strategies for Monitoring Reactions Involving 4-Formyl-3-nitrobenzonitrile
Introduction
4-Formyl-3-nitrobenzonitrile is a key aromatic building block in organic synthesis, notable for its trifunctional nature, incorporating a nitrile, a nitro group, and an aldehyde.[1][2] Its molecular structure (C₈H₄N₂O₃) and weight (176.13 g/mol ) present unique opportunities and challenges for reaction monitoring.[1][2] The electron-withdrawing properties of the nitrile and nitro groups significantly influence the reactivity of the aldehyde, making it a versatile intermediate in the synthesis of pharmaceuticals and other complex molecules.[3]
Precise monitoring of chemical reactions involving this compound is critical for optimizing reaction conditions, maximizing yield, minimizing byproduct formation, and ensuring process safety. This application note provides a comprehensive guide to various analytical techniques suitable for real-time and offline monitoring of reactions where this compound is a reactant, intermediate, or product. We will delve into the causality behind the choice of each technique and provide detailed, field-proven protocols for their implementation.
Physicochemical Properties and Spectroscopic Fingerprints
A foundational understanding of the physicochemical and spectroscopic characteristics of this compound is essential for developing robust analytical methods.
| Property | Value/Description | Source |
| Molecular Formula | C₈H₄N₂O₃ | [1] |
| Molecular Weight | 176.13 g/mol | [1] |
| Appearance | Typically a yellow or light-tan solid | [4] |
| Melting Point | 109-111 °C | [4] |
Spectroscopic Data (Predicted & Experimental):
| Technique | Functional Group | Characteristic Signal | Rationale & Notes |
| FTIR | Nitrile (C≡N) | ~2230 cm⁻¹ | A sharp, intense peak characteristic of aromatic nitriles.[5][6] Its intensity can be directly correlated with concentration. |
| Nitro (NO₂) | ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | Strong absorptions. Changes in these bands can indicate reactions involving the nitro group. | |
| Aldehyde (C=O) | ~1710 cm⁻¹ | A strong carbonyl stretch. Its disappearance or shift is a clear indicator of aldehyde group transformation. | |
| Aldehyde (C-H) | ~2830 cm⁻¹ and ~2730 cm⁻¹ | Two weak bands, characteristic of the aldehyde C-H stretch. | |
| ¹H NMR | Aldehyde Proton (-CHO) | ~10.3 ppm (s, 1H) | A highly deshielded singlet, providing a clear, unobstructed signal for monitoring.[4] |
| Aromatic Protons | ~8.0-8.8 ppm (m, 3H) | Complex splitting patterns that will change predictably as the substitution on the ring changes.[4] | |
| ¹³C NMR | Nitrile Carbon (-CN) | ~115-120 ppm | |
| Aldehyde Carbon (-CHO) | ~185-190 ppm | ||
| Aromatic Carbons | ~120-150 ppm |
Chromatographic Techniques for Reaction Monitoring
Chromatographic methods are powerful for separating complex reaction mixtures, allowing for the quantification of reactants, intermediates, and products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of reactions involving aromatic compounds due to its high resolution and sensitivity. For this compound, a reversed-phase method is typically most effective.
Why it Works: The polarity of this compound and its likely reaction products makes it well-suited for separation on C18 or Phenyl-Hexyl columns.[7] The presence of the aromatic ring and nitro group provides strong UV absorbance, enabling sensitive detection.[8]
Experimental Protocol: HPLC-UV for Reaction Monitoring
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Ascentis® Express Biphenyl, 10 cm x 2.1 mm I.D., 2.7 µm particles (or equivalent Phenyl-Hexyl or C18 column).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a 50:50 mixture of mobile phase A and B. This stops the reaction and prepares the sample for analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Generate a calibration curve for this compound and any known products or key intermediates.
-
Plot the peak area of the reactant and product(s) as a function of time to determine reaction kinetics.
-
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
For reactions conducted in volatile organic solvents and where the products are thermally stable, GC-MS offers excellent separation and definitive identification through mass fragmentation patterns.
Why it Works: Benzonitrile derivatives are often sufficiently volatile for GC analysis.[9][10] The mass spectrometer provides unambiguous identification of reaction components, which is invaluable when unexpected byproducts are formed.
Experimental Protocol: GC-MS for Reaction Monitoring
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).
-
-
GC Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench and dilute in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Derivatization may be necessary if the products contain non-volatile functional groups (e.g., carboxylic acids formed from hydrolysis of the nitrile).
-
-
Data Analysis:
-
Monitor the disappearance of the peak corresponding to this compound (m/z 176) and the appearance of product peaks.
-
Use the NIST library or fragmentation pattern analysis to identify unknown peaks.
-
In-Situ Spectroscopic Techniques
The major advantage of in-situ techniques is the ability to monitor the reaction continuously in the reaction vessel without the need for sampling, which can be disruptive and introduce errors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data in real-time.[11][12][13]
Why it Works: The ¹H NMR spectrum of this compound has a distinct and well-resolved aldehyde proton signal around 10.3 ppm.[4] This region of the spectrum is typically free from other signals, making it an ideal probe for monitoring the consumption of the starting material. The aromatic region will also show clear changes as the reaction proceeds. NMR allows for the direct observation and quantification of all hydrogen-containing species in the solution simultaneously.[14][15][16]
Experimental Protocol: In-Situ ¹H NMR Reaction Monitoring
-
Instrumentation:
-
NMR spectrometer (a benchtop NMR can be suitable for simple reactions).[14]
-
NMR tubes (e.g., 5 mm thin-walled).
-
-
Sample Preparation:
-
In an NMR tube, dissolve the limiting reagent in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetonitrile-d₃) that is compatible with the reaction conditions.
-
Acquire a reference spectrum (t=0) of the starting material.
-
Initiate the reaction by injecting the second reagent or catalyst directly into the NMR tube using a long-needled syringe.[17]
-
-
Data Acquisition:
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the characteristic aldehyde peak of this compound and the emerging peaks of the product(s).
-
Normalize the integrals to a non-reacting internal standard or to the total integral of a specific region.
-
Plot the normalized integral values over time to obtain kinetic profiles.
-
Caption: Workflow for in-situ NMR reaction monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is excellent for monitoring changes in functional groups in real-time.
Why it Works: The distinct and strong absorption bands of the nitrile (C≡N), nitro (NO₂), and aldehyde (C=O) groups of this compound provide multiple spectroscopic handles to track the reaction.[18][19] For example, in a reduction of the aldehyde to an alcohol, the disappearance of the C=O stretch at ~1710 cm⁻¹ and the appearance of a broad O-H stretch around 3300 cm⁻¹ would be clearly observable.
Experimental Protocol: In-Situ ATR-FTIR Reaction Monitoring
-
Instrumentation:
-
FTIR spectrometer equipped with a submersible ATR probe (e.g., diamond or silicon).
-
-
Setup:
-
Insert the ATR probe directly into the reaction vessel.
-
Ensure the reaction mixture is well-stirred to guarantee that the sample at the probe tip is representative of the bulk solution.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or heating).
-
Collect spectra at regular intervals throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the absorbance of key peaks over time. For example, track the decrease in the C=O peak of the aldehyde and the increase in a characteristic product peak.
-
Plot peak height or area versus time to generate a reaction profile.
-
Conclusion
The selection of an appropriate analytical technique for monitoring reactions with this compound depends on the specific reaction conditions, the nature of the expected products, and the type of data required (qualitative vs. quantitative, real-time vs. offline).
-
HPLC is the method of choice for quantitative analysis of complex mixtures from discrete time points.
-
GC-MS provides powerful separation and structural elucidation for volatile and thermally stable compounds.
-
In-situ NMR offers unparalleled structural detail and quantitative information in real-time without perturbing the reaction.
-
In-situ FTIR is ideal for tracking changes in specific functional groups continuously and is often easier to implement in a process setting.
By leveraging the strengths of these techniques, researchers and drug development professionals can gain deep insights into reaction mechanisms, optimize process parameters, and ensure the efficient and reliable synthesis of valuable molecules derived from this compound.
References
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
-
Gladden, L. F., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging. [Link]
-
Arriaga, D. K., et al. NMR techniques for in situ reaction monitoring A Differentiation.... ResearchGate. [Link]
-
von Harbou, E. Quantitative NMR methods for reaction and process monitoring. KLUEDO. [Link]
-
He, Y., et al. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. [Link]
-
Sigvardson, K. W., & Birks, J. W. (1983). Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. Journal of Chromatography A. [Link]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
Rohlfs, W. (2019). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Carolina Digital Repository. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. [Link]
-
University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
CDC Stacks. Supporting Information. [Link]
-
ChemSynthesis. This compound. [Link]
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PubChem. Benzonitrile. [Link]
-
Lee, S., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. [Link]
-
Supplementary Information. Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. [Link]
-
PubChem. 3-Formyl-4-nitrobenzonitrile. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
ResearchGate. (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]
-
NIH. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. [Link]
-
NSF Public Access Repository. Functional group identification for FTIR spectra using image-based machine learning models. [Link]
-
ResearchGate. Techniques and Methods to Monitor Chemical Reactions | Request PDF. [Link]
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Application Note: A Scalable and Validated Protocol for the Synthesis of 4-Formyl-3-nitrobenzonitrile, a Key Intermediate for Pharmaceutical Development
Abstract
4-Formyl-3-nitrobenzonitrile and its derivatives are pivotal building blocks in medicinal chemistry, serving as precursors to a wide array of complex heterocyclic scaffolds. These scaffolds are integral to the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1][2] This application note provides a comprehensive, field-proven guide for the multi-gram scale-up synthesis of this compound. We present a robust, two-step synthetic strategy starting from commercially available p-tolunitrile. The protocol emphasizes reaction control, scalability, and stringent safety measures, particularly for the initial nitration step. Detailed procedures for synthesis, purification, and analytical validation are provided to ensure the production of high-purity material suitable for drug discovery and development professionals.
Strategic Synthesis Overview
The selected synthetic route is designed for scalability, reliability, and control, avoiding methods that are difficult to manage on a larger scale. The strategy proceeds in two main stages:
-
Nitration: Regioselective nitration of p-tolunitrile (4-methylbenzonitrile) to produce the key intermediate, 4-methyl-3-nitrobenzonitrile.
-
Oxidation: A controlled, two-step oxidation of the methyl group of the intermediate to the desired aldehyde. This involves a free-radical bromination to form a dibromomethyl intermediate, followed by hydrolysis to yield the final product, this compound.
This pathway is favored over direct catalytic oxidation of the methyl group, as it offers superior control and minimizes the common side reaction of over-oxidation to the corresponding carboxylic acid.[3]
Diagram 1: High-level workflow for the synthesis of this compound.
Critical Safety Protocols: A Prerequisite for Synthesis
The procedures outlined involve highly reactive and corrosive reagents. Adherence to strict safety protocols is mandatory.
Nitration Reaction Safety
Nitration with mixed acid (sulfuric and nitric acid) is a highly exothermic process with the potential for thermal runaway if not properly controlled.[4]
-
Hazard Assessment: Nitric and sulfuric acids are extremely corrosive and can cause severe burns.[5] The reaction generates significant heat, and poor temperature control can lead to violent, uncontrolled reactions and the release of toxic nitrogen dioxide gas.[6]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with robust ventilation. An emergency eyewash and shower station must be readily accessible.[7]
-
Personal Protective Equipment (PPE): At a minimum, this includes:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.
-
A chemical-resistant lab coat or apron.[5]
-
-
Procedural Control: The nitrating agent must be added slowly and portion-wise to the substrate solution in a cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the internal temperature within the specified range. Continuous monitoring with a low-temperature thermometer is essential.
General Chemical Handling
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood and avoid inhalation of dust.
-
Solvents: Organic solvents used are flammable and should be handled away from ignition sources.
-
Product Hazards: The final product, this compound, is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[8] Appropriate PPE should be worn during handling and purification.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of 4-Methyl-3-nitrobenzonitrile (Intermediate 1)
This protocol describes the nitration of p-tolunitrile.
Materials:
-
p-Tolunitrile (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice-salt bath.
-
Charge the flask with concentrated H₂SO₄ (3.0 mL per gram of p-tolunitrile). Cool the acid to below 0 °C with stirring.
-
Add p-tolunitrile (1.0 eq) to the cold sulfuric acid slowly, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding fuming HNO₃ (1.1 eq) to concentrated H₂SO₄ (1.0 mL per gram of p-tolunitrile) in a separate cooled flask.
-
Add the nitrating mixture dropwise via the addition funnel to the stirred p-tolunitrile solution. CRITICAL: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The addition should take approximately 60-90 minutes for a 50g scale reaction.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large beaker filled with crushed ice (approx. 10 g of ice per mL of acid). This should be done slowly and with vigorous stirring.
-
A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from ethanol to yield 4-methyl-3-nitrobenzonitrile as a pale yellow solid.[9]
Protocol 3.2: Scale-up Synthesis of this compound
This protocol details the two-step oxidation of Intermediate 1.
Diagram 2: Reaction scheme for the conversion of 4-methyl-3-nitrobenzonitrile to the final product.
Step A: Synthesis of 4-(Dibromomethyl)-3-nitrobenzonitrile
Materials:
-
4-Methyl-3-nitrobenzonitrile (Intermediate 1, 1.0 eq)
-
N-Bromosuccinimide (NBS, 2.2 eq)
-
Benzoyl Peroxide (BPO, 0.05 eq, radical initiator)
-
Carbon Tetrachloride (CCl₄) or a suitable alternative like acetonitrile.
Procedure:
-
To a flask equipped with a reflux condenser and magnetic stirrer, add Intermediate 1 (1.0 eq), NBS (2.2 eq), and CCl₄ (10 mL per gram of Intermediate 1).
-
Add benzoyl peroxide (0.05 eq) to the suspension.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is often initiated with a heat lamp.
-
Maintain reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material and the mono-bromo intermediate.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude dibromide intermediate as a solid. This intermediate is often used in the next step without further purification.[10]
Step B: Hydrolysis to this compound
Materials:
-
Crude 4-(Dibromomethyl)-3-nitrobenzonitrile (1.0 eq)
-
Silver Nitrate (AgNO₃, 2.5 eq)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Dissolve the crude dibromide intermediate (1.0 eq) in ethanol (15 mL per gram) in a round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, dissolve silver nitrate (2.5 eq) in a minimal amount of deionized water and add it to the ethanol solution.
-
Heat the mixture to reflux. A precipitate of silver bromide (AgBr) will form. Maintain reflux for 1-2 hours.[11][12]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the AgBr precipitate. Wash the pad with ethyl acetate.
-
Combine the filtrates and remove the solvent by rotary evaporation.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude this compound by recrystallization from a toluene/heptane mixture or by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford a yellow crystalline solid.[10]
Characterization and Quality Control
Thorough analytical characterization is essential to validate the identity and purity of the final product.
| Compound | Technique | Expected Result |
| Intermediate 1 | ¹H NMR (CDCl₃) | δ ~8.6 (s, 1H), 8.1 (d, 1H), 7.4 (d, 1H), 2.7 (s, 3H) ppm.[13] |
| (4-Methyl-3-nitrobenzonitrile) | Purity (HPLC) | >98% after recrystallization. |
| Final Product | ¹H NMR (CDCl₃) | δ ~10.3 (s, 1H, -CHO), 8.8 (d, 1H), 8.4 (dd, 1H), 8.1 (d, 1H) ppm.[10] |
| (this compound) | Melting Point | 109-111 °C.[10] |
| Purity (HPLC) | >99% after purification. | |
| MS (ESI) | m/z = 177.0 [M+H]⁺, confirming molecular weight of 176.13 g/mol .[8] |
Discussion and Scale-Up Considerations
-
Rationale for Oxidation Method: The bromination-hydrolysis sequence provides excellent control. Direct oxidation of the benzylic methyl group often requires harsh conditions or complex catalysts and risks over-oxidation to the highly stable carboxylic acid, which is difficult to separate from the desired aldehyde.
-
Heat Management: As discussed, thermal control during nitration is the most critical parameter for both safety and yield. On a larger scale, a jacketed reactor with a chiller is highly recommended over a simple ice bath.
-
Reagent Selection: While CCl₄ is a classic solvent for radical brominations, its toxicity and environmental impact are significant. Acetonitrile or other non-participating solvents should be evaluated as alternatives during process optimization.
-
Purification Strategy: For multi-gram scales, recrystallization is a more economical and efficient purification method than chromatography.[14] Establishing an optimal solvent system for recrystallization is a key step in process development.
-
Synthesis of Derivatives: The presented workflow is adaptable. For instance, the synthesis of 4-formyl-3-methoxybenzonitrile, a key intermediate for the drug Finerenone, can be achieved by starting with 4-methyl-3-methoxybenzonitrile and applying a similar two-step oxidation protocol.[12][15][16]
Conclusion
This application note details a validated and scalable synthetic route to high-purity this compound. By following the meticulous step-by-step protocols and adhering to the critical safety guidelines, researchers and process chemists can reliably produce this valuable intermediate. The strategic choice of a controlled oxidation pathway ensures high yields and minimizes difficult-to-remove impurities, making this process suitable for supplying material for demanding drug discovery and development programs.
References
-
DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. Retrieved from [Link]
- Google Patents. (n.d.). CN107216242B - Method for synthesizing aromatic aldehydes, aromatic ketones and aryl esters by iron-catalyzed oxidation of alkyl aromatic compounds.
-
DergiPark. (2025). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Retrieved from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). EP4286368A1 - Process for producing 4-formyl-3-methoxybenzonitrile.
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Scale-up synthesis of 3r; (b) further transformation of product 4a. Retrieved from [Link]
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
National Institutes of Health (NIH). (n.d.). 4-Methyl-3-nitrobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Formyl-3-nitrobenzonitrile
Welcome to the dedicated technical support center for the synthesis of 4-formyl-3-nitrobenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols grounded in established chemical principles to help you improve your reaction yields and product purity.
Introduction to the Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals, most notably as a precursor for the non-steroidal anti-androgen, Bicalutamide. The most common synthetic route involves the nitration of 4-formylbenzonitrile (also known as 4-cyanobenzaldehyde). While seemingly straightforward, this electrophilic aromatic substitution requires careful control of reaction conditions to avoid common pitfalls such as over-nitration, oxidation of the aldehyde, and incomplete conversion.
This guide will focus on troubleshooting the nitration of 4-cyanobenzaldehyde using a standard nitrating mixture of nitric acid and sulfuric acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: My reaction resulted in a low yield of the desired this compound, with a significant amount of starting material remaining. What went wrong?
Answer:
Low conversion is a frequent issue and can typically be traced back to two primary factors: insufficient nitrating agent activity or suboptimal reaction temperature.
Underlying Causes & Solutions:
-
Nitrating Agent Potency: The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated from the protonation of nitric acid by sulfuric acid. If the concentration of the nitronium ion is too low, the reaction will be sluggish.
-
Solution: Ensure that your acids are of high purity and concentration. Use concentrated sulfuric acid (98%) and fuming nitric acid (>90%). The age and storage of your nitric acid can affect its potency; older bottles may have a lower concentration due to decomposition.
-
-
Reaction Temperature: Aromatic nitration is highly temperature-dependent. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions. For this specific substrate, maintaining a low temperature is critical.
-
Solution: The reaction should be performed at a strictly controlled temperature, typically between 0-5 °C. Use an ice-salt bath or a cryo-cooler for precise temperature management. Adding the 4-cyanobenzaldehyde substrate slowly to the nitrating mixture ensures that the exothermic reaction does not cause a temperature spike.
-
Experimental Protocol: Optimizing for Higher Conversion
| Step | Procedure | Rationale |
| 1 | To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (98%, 4 equivalents). | Sulfuric acid acts as both the solvent and the catalyst to generate the nitronium ion. |
| 2 | Cool the flask to 0 °C using an ice-salt bath. | Precise temperature control is crucial to prevent side reactions. |
| 3 | Slowly add fuming HNO₃ (>90%, 1.1 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 5 °C. | This generates the nitrating mixture. Slow addition prevents a dangerous exotherm. |
| 4 | In a separate beaker, dissolve 4-cyanobenzaldehyde (1 equivalent) in a minimum amount of concentrated H₂SO₄. | This ensures the substrate is fully dissolved and can be added in a controlled manner. |
| 5 | Add the dissolved substrate dropwise to the nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. | Slow addition prevents localized heating and reduces the formation of byproducts. |
| 6 | Stir the reaction mixture at 0-5 °C for 2-3 hours. | Allows the reaction to proceed to completion. |
| 7 | Monitor the reaction progress using TLC or HPLC. | Verifies the consumption of the starting material. |
Question 2: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
Answer:
The formation of isomeric byproducts, such as 2-formyl-5-nitrobenzonitrile, is a common challenge. The regiochemical outcome of the nitration is dictated by the directing effects of the existing substituents on the aromatic ring: the formyl (-CHO) and cyano (-CN) groups.
Underlying Causes & Solutions:
-
Directing Group Effects: Both the formyl and cyano groups are meta-directing deactivators. This means they direct the incoming electrophile (NO₂⁺) to the positions meta to themselves. In 4-cyanobenzaldehyde, the position meta to the cyano group is the 3-position, and the position meta to the formyl group is also the 3-position. This reinforcement leads to a high degree of regioselectivity for the desired 3-nitro product. However, if the reaction conditions are too harsh, the selectivity can decrease.
-
Controlling Reaction Conditions:
-
Temperature: As mentioned previously, elevated temperatures can provide enough energy to overcome the activation barrier for substitution at the less-favored ortho positions, leading to isomeric impurities. Strict adherence to the 0-5 °C range is critical.
-
Nitrating Agent: Using an excessively strong nitrating agent or a large excess of nitric acid can also reduce selectivity.
-
Workflow for Minimizing Isomer Formation
Below is a DOT language script that generates a decision-making workflow for improving regioselectivity.
Caption: Troubleshooting workflow for isomeric impurities.
Question 3: I am observing the formation of 4-cyano-3-nitrobenzoic acid as a major byproduct. What causes this and how can I prevent it?
Answer:
The oxidation of the aldehyde group to a carboxylic acid is a classic side reaction when working with strong oxidizing agents like nitric acid, especially under harsh conditions.
Underlying Causes & Solutions:
-
Oxidizing Conditions: The nitrating mixture is highly acidic and oxidizing. The aldehyde group in your substrate is susceptible to oxidation to a carboxylic acid. This is exacerbated by:
-
High Temperatures: The rate of oxidation increases significantly with temperature.
-
Excess Nitric Acid: A larger excess of nitric acid increases the oxidative potential of the reaction mixture.
-
Prolonged Reaction Times: Leaving the reaction for an extended period after the starting material has been consumed can lead to over-oxidation of the product.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the addition and stirring phases.
-
Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.1 equivalents).
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC or HPLC. Once the starting material is consumed, proceed with the work-up promptly to quench the reaction.
Reaction Quenching and Work-up Protocol
| Step | Procedure | Rationale |
| 1 | Once the reaction is complete, pour the reaction mixture slowly over a large amount of crushed ice with vigorous stirring. | This quenches the reaction by diluting the acid and rapidly decreasing the temperature. The product will precipitate out of the aqueous solution. |
| 2 | Allow the ice to melt completely, then filter the resulting solid precipitate using a Buchner funnel. | Isolates the crude product from the acidic aqueous phase. |
| 3 | Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper). | Removes residual acids which can interfere with downstream applications and cause degradation. |
| 4 | Dry the crude product under vacuum. | Prepares the product for purification. |
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for recrystallizing this compound?
-
A: A mixture of ethanol and water is commonly used and generally provides a good recovery of purified material. Isopropanol is also a viable alternative.
-
-
Q: Can I use a different nitrating agent?
-
A: While the HNO₃/H₂SO₄ system is standard, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can be used, sometimes offering milder conditions. However, these reagents are often more expensive.
-
-
Q: How do I safely handle the nitrating mixture?
-
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The addition of nitric acid to sulfuric acid is highly exothermic and should be done slowly and with cooling.
-
-
Q: My NMR spectrum shows impurities that I cannot identify. What could they be?
-
A: Besides the starting material, isomeric byproducts, and the oxidized product, dinitro-species (e.g., 4-formyl-3,5-dinitrobenzonitrile) can form if the reaction conditions are too forcing (high temperature or large excess of nitric acid).
-
Visualization of the Synthetic Pathway
The following diagram illustrates the primary reaction and a key side reaction.
Caption: Synthesis of this compound and a common side reaction.
References
-
Synthesis of Bicalutamide. Organic Syntheses, Coll. Vol. 10, p.178 (2004); Vol. 79, p.146 (2002). [Link]
-
Electrophilic Aromatic Substitution. In Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
Aromatic Nitration. In Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
Technical Support Center: Purification of 4-Formyl-3-nitrobenzonitrile
Introduction: 4-Formyl-3-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent biological assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of crude this compound. We will delve into the causality behind experimental choices, offering field-proven insights into recrystallization and column chromatography techniques.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Issue 1: Persistent Colored Impurities Q: My final product is yellow or brown, not the expected pale-yellow solid. How can I remove these colored impurities?
A: The presence of color often indicates highly conjugated or polymeric impurities, which can arise from side reactions during synthesis.[3][4] The most effective method for removing these is treatment with activated carbon (charcoal).
-
Causality: Activated carbon has a high surface area with a network of pores that readily adsorb large, flat, aromatic molecules, which are characteristic of many colored organic impurities. The desired, smaller product molecules remain preferentially in the solution.
-
Protocol Insight:
-
Dissolve the crude, colored product in the minimum amount of a suitable hot solvent (e.g., Toluene, as cited in one synthesis).[5]
-
Allow the solution to cool slightly below its boiling point to prevent violent frothing.
-
Add a very small amount of activated carbon (typically 1-2% of the solute's weight). Using an excess will lead to significant product loss due to co-adsorption.[6]
-
Bring the mixture back to a boil for a few minutes to ensure maximum adsorption.
-
Perform a hot gravity filtration to remove the carbon.[7] This step must be done quickly to prevent premature crystallization of the product in the funnel.
-
Proceed with the cooling and crystallization of the now decolorized filtrate.
-
Issue 2: Product "Oils Out" During Recrystallization Q: When I cool the hot solution, my product separates as an oil instead of forming crystals. How can I resolve this?
A: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the solvent's boiling point, or when the concentration of impurities is so high that it depresses the melting point of the mixture.[6] The solute comes out of solution above its melting point, forming an impure liquid phase.
-
Causality & Solutions:
-
High Impurity Concentration: The impurities are preventing the formation of a stable crystal lattice. A preliminary purification step may be necessary. Consider passing the crude material through a short plug of silica gel using a moderately polar solvent to remove the grossest impurities before attempting recrystallization.
-
Solvent Choice: The boiling point of your solvent may be too high. If you are using a solvent like toluene (b.p. 111 °C) and your product melts around 109-111 °C, this is a likely cause.[5] Switch to a solvent system with a lower boiling point.
-
Insufficient Solvent: The solution may be too supersaturated. Re-heat the oiled mixture until it fully dissolves, then add a small amount of additional hot solvent (10-20% more volume) before attempting to cool it again.
-
Cooling Rate: Rapid cooling can sometimes promote oiling. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]
-
Issue 3: Low Recovery After Recrystallization Q: My yield after recrystallization is very low. What are the common causes of product loss?
A: Significant product loss during recrystallization is typically due to one of three main factors: using too much solvent, premature crystallization, or improper washing.
-
Causality & Solutions:
-
Excess Solvent: The goal is to create a saturated solution at high temperature.[8] Using an excessive volume of solvent will mean that a larger amount of your product remains dissolved even at low temperatures. Solution: Use the absolute minimum amount of near-boiling solvent required to fully dissolve the crude solid.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded along with the insoluble impurities. Solution: Use a pre-heated funnel and filter flask, and add a slight excess of hot solvent (around 5-10%) just before filtering to ensure the product stays in solution.[9]
-
Improper Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve a portion of your purified product. Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[8] This helps remove any residual mother liquor without significantly dissolving the product crystals.
-
Issue 4: Poor Separation During Column Chromatography Q: The fractions from my silica gel column are all mixed, and I'm not getting pure product. What's going wrong?
A: Poor separation on a column points to an issue with the chosen conditions, such as the solvent system, column packing, or sample loading.
-
Causality & Solutions:
-
Incorrect Eluent Polarity: If the eluent is too polar, all compounds will travel quickly down the column with little separation (low resolution). If it's not polar enough, the compounds will not move off the baseline.[10] Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for a system that gives your desired product an Rf value of approximately 0.3-0.4.[11] For a polar molecule like this compound, good starting points are gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane.[12][13]
-
Column Overloading: Loading too much crude material onto the column is a common mistake. This leads to broad, overlapping bands that cannot be resolved. Solution: As a rule of thumb, use a weight of silica gel that is 20-50 times the weight of your crude sample.[10]
-
Poor Sample Loading: If the initial band of material is too wide, separation will be compromised. Solution: Dissolve the crude sample in the minimum possible volume of the eluent (or a slightly stronger solvent) and load it carefully onto the top of the column. For compounds with limited solubility, "dry loading" (adsorbing the compound onto a small amount of silica gel and loading the solid) is a superior technique.[11]
-
Issue 5: Product Degradation on Silica Gel Q: My compound appears as a streak or multiple spots on the TLC plate, suggesting it's degrading. How can I purify it?
A: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. Aromatic aldehydes and nitro compounds can sometimes be susceptible to this.[14]
-
Causality & Solutions:
-
Acid-Sensitivity: The silanol groups (Si-OH) on the surface of the silica gel create an acidic environment. Solution: Deactivate the silica by adding a small amount of a base, like triethylamine (~1%), to your eluent system.[13] This will neutralize the acidic sites and often prevents degradation. Be aware that this will likely change the Rf values of your compounds.
-
Alternative Stationary Phase: If deactivation doesn't work, switch to a different stationary phase. Alumina is a common alternative and is available in acidic, neutral, and basic forms.[10] For your compound, neutral or basic alumina would be the most logical choice to try.
-
Alternative Purification: If the compound is highly unstable to all forms of chromatography, recrystallization becomes the method of choice.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound? A1: Impurities depend heavily on the synthetic route. A common synthesis involves the oxidative cleavage of an enamine precursor.[5][15] Potential impurities could include unreacted starting materials, by-products from incomplete oxidation (e.g., alcohol intermediates), or over-oxidation (e.g., carboxylic acid). Side-reactions on the aromatic ring can also lead to isomeric impurities or polymeric materials.
Q2: How do I choose between recrystallization and column chromatography? A2: The choice depends on the nature and quantity of impurities.
-
Recrystallization is ideal when you have a relatively high-purity crude product (>90%) and the impurities have different solubility profiles from your product. It is highly scalable and cost-effective for large quantities.[8]
-
Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have very similar properties to the desired product.[16] It is generally used for smaller quantities and is more labor-intensive.
Q3: What is a good solvent system for recrystallizing this compound? A3: A documented procedure uses toluene with activated carbon.[5] Given the compound's polar nature (containing nitrile, nitro, and aldehyde groups), other potential single or mixed solvent systems could include:
-
Alcohol/Water mixtures: Such as ethanol/water or isopropanol/water. The compound should be dissolved in the hot alcohol, and water is added as the "anti-solvent" to induce crystallization.[9]
-
Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[17] The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[18]
Q4: What is a good starting solvent system for flash chromatography of this compound? A4: Based on its polar functional groups, a good starting point for TLC analysis would be 30% Ethyl Acetate in Hexanes . Adjust the polarity from there to achieve an Rf of ~0.3. An alternative for polar compounds is a gradient of 2-10% Methanol in Dichloromethane .[12][13]
Q5: What are the key physical properties of this compound? A5:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄N₂O₃ | [19] |
| Molecular Weight | 176.13 g/mol | [19] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 109-111 °C |[5] |
Section 3: Experimental Protocols
Protocol 1: Purification by Recrystallization from Toluene
This protocol is adapted from a documented synthesis procedure.[5]
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a sufficient volume of toluene (e.g., 100-150 mL) and heat the mixture to a near-boil with stirring. Add more toluene in small portions until the solid is completely dissolved.
-
Decolorization (If Necessary): If the solution is darkly colored, remove it from the heat source. Add a small amount of activated carbon (e.g., 0.1-0.2 g). Return the flask to the heat and gently boil for 2-5 minutes.
-
Hot Gravity Filtration: Pre-heat a funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the hot funnel and rapidly filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask with an inverted beaker to allow for slow cooling.[9] Let the solution cool undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold toluene or hexanes to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry in the funnel under vacuum. For final drying, transfer the solid to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system that provides good separation and an Rf value of ~0.3 for the product. A gradient of 10% to 50% Ethyl Acetate in Hexanes is a good system to evaluate.
-
Column Packing: Prepare a glass column with a diameter appropriate for your sample size. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). Ensure the packing is uniform and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3 g) and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions sequentially. Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 30% EtOAc) to elute the compounds.[20]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[16]
-
Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualization & Workflows
Caption: Decision tree for selecting a purification method.
Caption: Standard recrystallization workflow with troubleshooting points.
References
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Formyl-4-nitrobenzonitrile | C8H4N2O3 | CID 13238553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Recrystallization [wiredchemist.com]
- 7. athabascau.ca [athabascau.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. reddit.com [reddit.com]
- 15. This compound | 90178-78-2 [chemicalbook.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. reddit.com [reddit.com]
- 18. Home Page [chem.ualberta.ca]
- 19. This compound | C8H4N2O3 | CID 13238550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 4-Formyl-3-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 4-Formyl-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind experimental choices to help you navigate potential challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the two primary synthetic routes.
Route 1: Oxidation of 4-Methyl-3-nitrobenzonitrile
This common two-step approach involves the radical bromination of the methyl group of 4-Methyl-3-nitrobenzonitrile followed by oxidation to the aldehyde.
Question 1: My initial bromination of 4-Methyl-3-nitrobenzonitrile with N-bromosuccinimide (NBS) is yielding a mixture of mono- and di-brominated products, leading to impurities in my final aldehyde. How can I improve the selectivity for the mono-bromo species?
Answer: This is a frequent challenge in radical bromination. The formation of the dibromomethyl derivative is a common side reaction. Here’s a breakdown of the cause and how to mitigate it:
-
Causality: The mono-brominated product, 4-(bromomethyl)-3-nitrobenzonitrile, is still susceptible to further radical bromination. The relative rates of the second bromination versus the first depend on the reaction conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of NBS. Using a slight excess of 4-Methyl-3-nitrobenzonitrile relative to NBS can favor the mono-bromination. A good starting point is 1.0 equivalent of the starting material to 0.9-0.95 equivalents of NBS. Conversely, using an excess of NBS (e.g., 2.5 equivalents) can be a strategy to intentionally form the dibromide if the subsequent hydrolysis to the aldehyde is the desired pathway.[1]
-
Slow Addition of Radical Initiator: Add the radical initiator (e.g., AIBN or benzoyl peroxide) portion-wise or as a solution via syringe pump over the course of the reaction. This maintains a low, steady concentration of radicals, which can improve selectivity.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the mono- and di-brominated products. Stop the reaction when the concentration of the mono-bromo product is at its maximum.
-
Purification: If a mixture is obtained, careful column chromatography can often separate the mono- and di-brominated species before proceeding to the oxidation step.
-
Question 2: The oxidation of 4-(bromomethyl)-3-nitrobenzonitrile to the aldehyde is resulting in low yields and the formation of the corresponding carboxylic acid. What is causing this over-oxidation and how can I prevent it?
Answer: Over-oxidation to the carboxylic acid is a classic side reaction in aldehyde synthesis. The choice of oxidant and reaction conditions are critical.
-
Causality: Aldehydes are readily oxidized to carboxylic acids, often under the same conditions used for their formation. Stronger oxidizing agents or prolonged reaction times and elevated temperatures can exacerbate this issue.
-
Troubleshooting Steps:
-
Choice of Oxidant: Employ milder oxidizing agents that are known to be selective for the conversion of benzylic halides or alcohols to aldehydes. Some options include:
-
Silver Nitrate (AgNO₃) in aqueous ethanol: This is a common method for the hydrolysis of the corresponding dibromide to the aldehyde.[1]
-
Sodium periodate (NaIO₄): This can be used for the oxidative cleavage of an intermediate enamine, which is a different synthetic approach but highlights a milder oxidant.[1]
-
-
Temperature Control: Maintain strict temperature control throughout the reaction. Running the reaction at lower temperatures can help to minimize over-oxidation.
-
Reaction Time: As with the bromination step, monitor the reaction progress diligently and work up the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde product.
-
Work-up Procedure: A prompt and careful work-up is essential. Quenching the reaction and immediately extracting the product into an organic solvent can limit its exposure to the oxidizing environment.
-
Route 2: Direct Formylation of 3-Nitrobenzonitrile
While challenging due to the electron-deficient nature of the aromatic ring, direct formylation methods are sometimes attempted.
Question 3: I am attempting a Vilsmeier-Haack or Gattermann-Koch formylation on 3-Nitrobenzonitrile, but I am observing no reaction or very low conversion. Why is this happening?
Answer: This is an expected outcome. The success of electrophilic aromatic substitution reactions like the Vilsmeier-Haack and Gattermann-Koch formylations is highly dependent on the electronic nature of the aromatic substrate.
-
Causality: The Vilsmeier-Haack and Gattermann-Koch reactions involve the attack of a relatively weak electrophile (the Vilsmeier reagent or the formyl cation, respectively) on the aromatic ring.[2][3][4] The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, deactivates the aromatic ring towards electrophilic attack.[5] This deactivation is so significant that these reactions are generally not feasible for such substrates.
-
Alternative Strategies:
-
Consider a Different Synthetic Route: The oxidation of 4-methyl-3-nitrobenzonitrile is a more reliable and higher-yielding approach.
-
Use a More Reactive Precursor: If a formylation approach is necessary, consider starting with a more electron-rich precursor and introducing the nitro and/or cyano groups later in the synthetic sequence, if possible.
-
Question 4: During my attempted synthesis, I've noticed a new product that appears to be 3-nitrobenzamide or 3-nitrobenzoic acid. What is causing the hydrolysis of the nitrile group?
Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in formylation reactions or work-up procedures.
-
Causality:
-
Acidic Conditions: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid upon heating.[6][7][8][9]
-
Basic Conditions: Under basic conditions, a hydroxide ion can directly attack the electrophilic nitrile carbon, leading to the formation of an intermediate that, upon work-up, will yield the carboxylic acid.[6][9]
-
-
Preventative Measures:
-
Anhydrous Conditions: If a formylation reaction is attempted, ensure that all reagents and solvents are scrupulously dry to prevent hydrolysis.
-
Careful pH Control during Work-up: When performing an aqueous work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.
-
Non-Aqueous Work-up: If possible, consider a non-aqueous work-up to isolate the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for the synthesis of this compound?
A1: Based on literature precedence and the chemical principles discussed, the most dependable route is the multi-step synthesis starting from 4-methylbenzonitrile. This involves the nitration of 4-methylbenzonitrile to give 4-methyl-3-nitrobenzonitrile, followed by benzylic bromination and subsequent oxidation to the desired aldehyde. This pathway avoids the challenges of formylating a highly deactivated aromatic ring.
Q2: How can I effectively purify the final product, this compound?
A2: The purification of this compound typically involves the following steps:
-
Aqueous Work-up: After the reaction is complete, the mixture is usually quenched and extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove inorganic impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization or Column Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., toluene).[1] If significant impurities are present, silica gel column chromatography is a highly effective method for obtaining the pure product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
N-bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
Radical Initiators: Benzoyl peroxide can be explosive when dry and is sensitive to shock and heat. AIBN is toxic. Handle both with care according to their safety data sheets (SDS).
-
Oxidizing Agents: Many oxidizing agents are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.
Quantitative Data Summary
| Parameter | Typical Value | Conditions | Reference |
| Yield (Oxidation of Dibromide) | 77% | Silver nitrate in aqueous ethanol | [1] |
| Melting Point | 109-111 °C | Recrystallized from toluene | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Dibromomethyl)-3-nitrobenzonitrile
-
To a solution of 4-methyl-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride in a round-bottom flask, add N-bromosuccinimide (2.5 equivalents).[1]
-
Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(dibromomethyl)-3-nitrobenzonitrile, which can be used in the next step without further purification or purified by recrystallization.
Protocol 2: Synthesis of this compound via Oxidation of the Dibromide
-
Dissolve the crude 4-(dibromomethyl)-3-nitrobenzonitrile (1 equivalent) in aqueous ethanol.
-
Add a solution of silver nitrate (AgNO₃) to the mixture.[1]
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and filter off the silver bromide precipitate.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from toluene.[1]
Visual Diagrams
Caption: Synthetic pathways and side reactions.
Caption: Troubleshooting workflow for bromination.
References
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]
-
Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. Available from: [Link]
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
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Overcoming solubility issues with 4-Formyl-3-nitrobenzonitrile
Welcome to the technical support resource for 4-Formyl-3-nitrobenzonitrile (Cas No: 90178-78-2). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address the most common experimental challenge encountered with this compound: its limited solubility. This document provides a series of structured FAQs and in-depth troubleshooting guides to help you overcome these issues, ensuring the smooth progression of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What is this compound and why is it important?
A1: this compound is an aromatic organic compound with the molecular formula C₈H₄N₂O₃.[1][2] It serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry.[3] Its structure features a benzonitrile core substituted with a formyl (aldehyde) group and a nitro group. This unique combination of reactive functional groups—the nitrile, the aldehyde, and the electron-withdrawing nitro group—makes it a valuable precursor for synthesizing complex heterocyclic scaffolds found in many active pharmaceutical ingredients (APIs), including kinase inhibitors.[3][4]
Compound Properties:
-
IUPAC Name: this compound[2]
-
Synonym: 4-Cyano-2-nitrobenzaldehyde[2]
-
CAS Number: 90178-78-2[1]
-
Molecular Weight: 176.13 g/mol [2]
Q2: Why is solubility often a challenge with this compound?
A2: The solubility behavior of this compound is dictated by its molecular structure. The presence of the polar nitrile (-C≡N) and nitro (-NO₂) groups imparts some polarity. However, the rigid, planar aromatic ring structure dominates, leading to strong crystal lattice energy. This means a significant amount of energy is required for solvent molecules to break apart the solid-state structure and solvate the individual molecules. Consequently, it exhibits poor solubility in water and many non-polar organic solvents and only moderate solubility in specific polar organic solvents.
Q3: What are the initial recommended solvents for dissolving this compound?
A3: Based on experimental data from synthesis literature and the principle of "like dissolves like," polar aprotic solvents are the best starting point.[6] A qualitative solubility profile is summarized in the table below. Note that for high-concentration applications, heating may be required.
| Solvent | Type | Room Temp. Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent for creating high-concentration stock solutions for biological screening.[7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO; often used as a reaction solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good general-purpose solvent for reactions. Often used in solvent mixtures.[5] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Sparingly Soluble | Often used for extraction, indicating moderate solubility.[5] |
| Chloroform (CHCl₃) | Nonpolar | Soluble | Mentioned in purification procedures, suggesting good solubility.[5] |
| Toluene | Nonpolar | Sparingly Soluble (Hot) | Primarily used for recrystallization, indicating poor solubility at room temperature but good solubility when heated.[5] |
| Ethanol / Methanol | Polar Protic | Sparingly Soluble | May be used in mixed-solvent systems or for specific reactions.[8] |
| Water | Polar Protic | Insoluble | As expected for a largely non-polar aromatic compound.[9] |
This table provides general guidance. For precise quantitative applications, it is essential to determine solubility experimentally.
Q4: What are the primary safety concerns when handling this compound?
A4: this compound and related nitrobenzonitrile compounds are potent chemical agents that must be handled with care. According to safety data sheets (SDS) for analogous compounds, key hazards include:
-
Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[10]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[10][11]
Mandatory Safety Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13]
-
Avoid generating dust.[11]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]
Part 2: Troubleshooting Guide for Solubility Issues
This section provides structured, in-depth solutions to common and complex solubility problems.
Problem Scenario 1: My compound will not dissolve sufficiently in my chosen solvent at room temperature.
This is the most frequent issue, arising when preparing for a reaction or creating a stock solution.
Root Cause Analysis: The kinetic energy of the solvent at room temperature is insufficient to overcome the intermolecular forces (crystal lattice energy) of the solid compound.
Solution A: Application of Heat
Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice and solvate the solute.
Workflow: Dissolution with Thermal Assistance
Caption: Workflow for dissolving a compound using heat.
Detailed Protocol:
-
Setup: Place the this compound solid in an appropriately sized flask equipped with a magnetic stir bar.
-
Solvent Addition: Add an initial volume of the chosen solvent (e.g., THF, Toluene).
-
Heating: Place the flask in a heating bath (water or oil) and begin stirring. Gradually increase the temperature. Causality: Increasing the temperature provides the necessary energy to disrupt the crystal packing of the solute.
-
Incremental Addition: If the solid is not fully dissolved, add small additional portions of the solvent until a clear solution is achieved. The goal is to create a saturated or near-saturated solution at an elevated temperature.
-
Caution: Do not exceed the boiling point of the solvent. Be aware of the compound's thermal stability, although it is generally stable under typical reflux conditions.
Solution B: Co-Solvency
If heating is undesirable or ineffective, using a mixture of solvents (a co-solvent system) can dramatically improve solubility. This works by creating a solvent environment with a polarity that is better matched to the solute than either single solvent.
Conceptual Framework: Co-Solvency
Caption: Co-solvency improves solubility by optimizing solvent polarity.
Detailed Protocol:
-
Primary Dissolution: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., THF, DMSO).
-
Titration with "Poor" Solvent: Slowly add a "poor" or "anti-solvent" (e.g., Hexane, Water) in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears. The resulting clear solution is a saturated co-solvent system ideal for recrystallization or as a reaction medium.[8]
Problem Scenario 2: My compound dissolves when hot but "crashes out" or "oils out" upon cooling.
This phenomenon indicates that the solution is becoming supersaturated too quickly, preventing the formation of an ordered crystal lattice.
Root Cause Analysis: Rapid cooling does not allow sufficient time for molecules to orient themselves into a crystal. Instead, they rapidly aggregate into an amorphous solid ("crashing out") or a liquid phase ("oiling out"). This can trap impurities.[14]
Solution: Controlled Cooling & Recrystallization
The key is to slow down the crystallization process, allowing for the formation of pure, well-defined crystals.
Detailed Protocol:
-
Prepare Hot Saturated Solution: Following the protocol in Scenario 1, Solution A , prepare a hot, saturated solution of the compound. For purification, Toluene is a documented solvent for recrystallization.[5]
-
Insulate: Once dissolved, remove the flask from the heat source. To slow the cooling rate, place it on an insulating surface (like a cork ring or wooden block) and cover the top with a watch glass.[14]
-
Slow Cool: Allow the solution to cool gradually and undisturbed to room temperature. Crystal formation should begin slowly over 20-30 minutes.
-
Ice Bath (Optional): Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the yield of precipitated crystals.
-
Troubleshooting "Oiling Out": If the compound oils out even with slow cooling, try one of these remedies:
-
Re-heat the solution and add a small amount (1-5% of total volume) of the "good" solvent to slightly decrease saturation.[14]
-
Attempt the recrystallization from a different solvent system entirely.
-
Problem Scenario 3: I need to prepare a stock solution for a biological assay, but it precipitates when diluted into my aqueous buffer.
This is a critical issue in drug discovery, where organic stock solutions are diluted into aqueous media for testing.
Root Cause Analysis: The compound is highly soluble in the organic stock solvent (e.g., 100% DMSO) but insoluble in the final aqueous buffer (e.g., PBS with <1% DMSO). The drastic change in solvent polarity causes immediate precipitation.
Solution: Optimized DMSO Stock Preparation and Dilution
The goal is to create the highest possible concentration stock in a water-miscible solvent and understand the maximum final concentration achievable in the aqueous buffer before precipitation occurs.
Detailed Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: Calculate the mass of this compound needed.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L × 0.001 L × 176.13 g/mol × 1000 mg/g = 1.76 mg
-
-
Weighing: Accurately weigh 1.76 mg of the compound into a microcentrifuge tube or small vial.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to ~30-40°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the DMSO.
-
Assay Dilution: When preparing working solutions, perform serial dilutions. Critically, ensure the final concentration of DMSO in the aqueous assay buffer is low (typically ≤0.5%) to avoid solvent-induced artifacts in the biological assay. If precipitation occurs upon dilution, you have exceeded the aqueous solubility limit, and the stock solution or final concentration must be lowered.
Part 3: Quantitative Analysis
For reaction monitoring or precise solubility determination, analytical techniques are required.
Q5: How can I accurately quantify the concentration of this compound in a solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[15] The aromatic nature of the compound and its chromophores (nitro, benzonitrile) make it highly responsive to UV detection.
General HPLC-UV Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., 254 nm, to be optimized by UV scan).
-
Quantification: A calibration curve must be generated using certified reference standards of known concentrations. The peak area of the analyte is then used to determine its concentration based on this curve.[15]
References
- BenchChem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
- Sigma-Aldrich. (2024). Safety Data Sheet for 4-Nitrobenzonitrile.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-Nitrobenzonitrile.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Fluoro-3-nitrobenzonitrile.
- ChemicalBook. (n.d.). This compound synthesis.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- CymitQuimica. (2025). Safety Data Sheet for 4-Formyl-3-methoxybenzonitrile.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- Reddit. (2024). Recrystallization Issues.
- ChemSynthesis. (2025). This compound.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- World Journal of Biology and Pharmaceutical Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- International Journal of Applied Pharmaceutics. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Chemistry Department website.
- BOC Sciences. (2026). 3-Nitrobenzonitrile: A Key Building Block for Pharmaceutical Synthesis.
- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
- Bentham Science. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes.
- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
-
National Center for Biotechnology Information. (n.d.). 3-Formyl-4-nitrobenzonitrile. PubChem Compound Database. Retrieved from [Link]
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ChemicalBook. (2025). This compound.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubMed. (n.d.). Access to nitriles from aldehydes mediated by an oxoammonium salt.
- Smolecule. (2023). Buy 4-Formyl-3-methoxybenzonitrile.
- BenchChem. (n.d.). Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures.
- ResearchGate. (2025). Organic Reactions in Water: Transformation of Aldehydes to Nitriles Using NBS under Mild Conditions.
- Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
- Sigma-Aldrich. (n.d.). 4-Hydroxy-3-nitrobenzonitrile.
- Google Patents. (n.d.). EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile.
- BenchChem. (n.d.). 4-Formyl-3-methoxybenzonitrile.
- Santa Cruz Biotechnology. (n.d.). 3-Formyl-4-nitrobenzonitrile.
- ResearchGate. (n.d.). Acetonitrile as solvent.
- ResearchGate. (2025). Studies towards the Synthesis of Alkyl N-(4-Nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates.
- ChemicalBook. (2025). 4-formyl-3-methoxybenzonitrile.
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Navigating the Stability of 4-Formyl-3-nitrobenzonitrile: A Technical Support Guide
For Immediate Release
Researchers, scientists, and professionals in drug development utilizing 4-formyl-3-nitrobenzonitrile can now access a comprehensive technical support center designed to address challenges associated with the compound's stability during chemical reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to mitigate decomposition and ensure experimental success.
This compound is a key building block in the synthesis of various pharmaceutical compounds. However, its trifunctional nature, possessing a formyl (aldehyde), a nitro, and a nitrile group on an aromatic ring, presents a unique set of stability challenges. Understanding and controlling the decomposition pathways of this molecule is critical for achieving high yields and purity in multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during a reaction?
A1: The decomposition of this compound is primarily dictated by the reactivity of its three functional groups. The most common degradation pathways include:
-
Oxidation of the Aldehyde Group: The formyl group is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen over time, to form the corresponding carboxylic acid, 4-cyano-2-nitrobenzoic acid.[1]
-
Hydrolysis of the Nitrile Group: Under both acidic and basic conditions, the nitrile group can undergo hydrolysis.[2] This can proceed first to the corresponding amide and subsequently to the carboxylic acid. The rate of hydrolysis is influenced by the pH and temperature of the reaction.[3][4]
-
Reactions of the Nitro Group: The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution.[5] Additionally, under certain reductive conditions, the nitro group itself can be reduced.
-
Cannizzaro-type Reactions: As an aldehyde lacking α-hydrogens, this compound can undergo a base-induced disproportionation (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.[6][7] This is particularly relevant in strongly basic media.[8]
Q2: I am observing the formation of 4-cyano-2-nitrobenzoic acid as a major impurity. What are the likely causes and how can I prevent this?
A2: The formation of 4-cyano-2-nitrobenzoic acid is a clear indication of aldehyde oxidation. This can be caused by several factors:
-
Presence of Oxidizing Agents: Ensure that your reagents and solvents are free from peroxides or other oxidizing impurities.
-
Exposure to Air (Oxygen): For lengthy reactions or when working at elevated temperatures, the presence of atmospheric oxygen can contribute to oxidation.
-
Reaction Conditions: Certain reaction conditions, even if not explicitly "oxidative," can promote the oxidation of sensitive aldehydes.
Preventative Measures:
-
Use High-Purity Reagents: Always use freshly distilled or high-purity solvents and reagents.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Addition of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can help to prevent oxidation.[9][10] However, the compatibility of the antioxidant with your reaction conditions must be carefully evaluated.
Q3: My reaction is performed under basic conditions, and I am seeing a complex mixture of products, including the corresponding alcohol and carboxylic acid. What is happening?
A3: The observation of both the alcohol (4-(hydroxymethyl)-3-nitrobenzonitrile) and the carboxylic acid (4-cyano-2-nitrobenzoic acid) in a basic medium strongly suggests a Cannizzaro reaction.[11][12] This occurs because the aldehyde does not have any acidic protons on the carbon adjacent to the carbonyl group (the α-carbon).
Troubleshooting Steps:
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base to disfavor the initial nucleophilic attack on the aldehyde carbonyl.
-
Temperature Control: The Cannizzaro reaction is often temperature-dependent. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Protecting Group Strategy: If the aldehyde is not the desired reactive site under basic conditions, consider protecting it as an acetal.[13][14] Acetals are stable to basic conditions and can be deprotected later in the synthetic sequence.[15]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Decomposition of starting material due to harsh reaction conditions. | - Temperature: Lower the reaction temperature. - pH: If possible, adjust the pH to be closer to neutral. For reactions requiring strong acid or base, consider the use of a protecting group for the aldehyde or nitrile.[16] |
| Formation of Multiple Unidentified Byproducts | - Side reactions of the nitro group: The electron-withdrawing nitro group can activate the aromatic ring for nucleophilic attack.[17] - Photolytic degradation: Exposure to light, especially UV light, can lead to decomposition of nitroaromatic compounds. | - Control of Nucleophiles: Carefully consider all nucleophilic species in your reaction mixture. - Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
| Inconsistent Reaction Outcomes | Variability in the purity of this compound starting material. | - Purity Check: Analyze the starting material by techniques such as NMR or HPLC to confirm its purity before use. - Purification: If impurities are detected, consider recrystallization or column chromatography to purify the starting material.[18] |
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Dioxolane Acetal
This protocol describes a general procedure for the protection of an aromatic aldehyde, which can be adapted for this compound to prevent its decomposition in subsequent reactions.[16]
Materials:
-
This compound
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of this compound.
Caption: Primary decomposition pathways of this compound.
Logical Workflow for Troubleshooting
The following flowchart provides a step-by-step guide for troubleshooting unexpected results in reactions involving this compound.
Caption: Troubleshooting workflow for reactions with this compound.
By understanding the inherent reactivity of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the robustness and success of their synthetic endeavors.
References
- Gravel, D., Hebert, J., & Thoraval, D. (1983). o-Nitrophenylethylene glycol as photoremovable protective group for aldehydes and ketones: syntheses, scope, and limitations. Canadian Journal of Chemistry, 61(2), 400-410.
- BenchChem. (2025). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. BenchChem Technical Support.
- de Andrade, C. C., et al. (2024). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA)
- Sigma-Aldrich. (2025).
- Wikipedia. (n.d.). Protecting group.
- Wikipedia. (n.d.). Cannizzaro reaction.
- Bhatnagar, A. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation.
- Allan Chemical Corporation. (2025).
- Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Gonzalez-Gaya, B., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. PMC.
- Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions, 2, 94-113.
- Chemistry Steps. (n.d.). Cannizzaro Reaction.
- ResearchGate. (2014).
- The Cannizzaro Reaction - Organic Reactions. (n.d.).
- ChemicalBook. (n.d.). This compound synthesis.
- Gonzalez-Gaya, B., et al. (2025). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite.
- The Organic Chemistry Tutor. (2024). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube.
- Organic Chemistry Portal. (n.d.).
- Al-Shamary, K. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Organic Syntheses Procedure. (n.d.). p-NITROBENZONITRILE.
- PubChem. (n.d.). 3-Formyl-4-nitrobenzonitrile.
- The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Makosza, M., & Grudzień, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811.
- Wang, Y., et al. (2023). Degradation of Nitrobenzene by Mackinawite through a Sequential Two-Step Reduction and Oxidation Process. Environmental Science & Technology, 57(49), 20115-20124.
- BenchChem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzonitrile.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
- Al-Hachami, M. (n.d.). Chapter 20: Carboxylic Acids and Nitriles.
- Vasilev, A. A., & Zhdankin, V. V. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 93.
- SciSpace. (2020).
- Nájera, C., & Foubelo, F. (2021). Decarboxylative photocatalytic transformations. Chemical Society Reviews, 50(6), 3447-3494.
- Punagri. (n.d.). Buy 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8).
- Wikipedia. (n.d.). 4-Nitrobenzaldehyde.
- ResearchGate. (n.d.). Nitrilase mediated hydrolysis of 4-hydroxy-3-methoxybenzonitrile into vanillic acid.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
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- Sobekbio Biosciences. (n.d.). This compound.
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- He, Z., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 729.
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Troubleshooting unexpected NMR peaks in 4-Formyl-3-nitrobenzonitrile
An In-depth Technical Guide from the BenchChem Application Science Team
Introduction: Navigating the Spectroscopic Maze
The analysis of 4-Formyl-3-nitrobenzonitrile, a key intermediate in synthetic chemistry, demands high spectral fidelity. However, unexpected peaks in its Nuclear Magnetic Resonance (NMR) spectrum are a common challenge, consuming valuable time and resources. This technical support guide is designed to serve as your dedicated application scientist, providing a logical, experience-driven framework to rapidly identify, confirm, and eliminate these spectral artifacts. We will move beyond simple peak tables to explore the chemical logic behind the appearance of impurities, empowering you with actionable protocols and diagnostic workflows.
Section 1: The Reference Spectrum - Expected 1H and 13C NMR Data
Before troubleshooting the unexpected, we must define the expected. The NMR spectrum of pure this compound in a non-interacting solvent like CDCl₃ should exhibit a distinct pattern. Minor variations in chemical shifts (±0.05 ppm for ¹H, ±0.5 ppm for ¹³C) are expected depending on the solvent and sample concentration.
Table 1: Predicted NMR Spectral Data for this compound [1]
| ¹H NMR (in CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| Aldehyde Proton | ~10.5 | s | N/A | -CHO |
| Aromatic Proton (H-2) | ~8.8 | d | ~1.5 Hz | Proton ortho to NO₂ |
| Aromatic Proton (H-5) | ~8.4 | dd | ~8.0, 1.5 Hz | Proton ortho to CN |
| Aromatic Proton (H-6) | ~8.1 | d | ~8.0 Hz | Proton meta to NO₂ |
| ¹³C NMR (in CDCl₃) | δ (ppm) | Assignment |
| Aldehyde Carbonyl | ~188 | -CHO |
| Aromatic C-NO₂ | ~150 | C3-NO₂ |
| Aromatic C-CHO | ~138 | C4-CHO |
| Aromatic CH | ~135 | C5 |
| Aromatic C-CN | ~133 | C1-CN |
| Aromatic CH | ~130 | C6 |
| Aromatic CH | ~125 | C2 |
| Nitrile Carbon | ~115 | -CN |
Note: The assignments and predicted values are based on standard substituent effects and data for analogous structures.[2]
Section 2: The Diagnostic Workflow - A Logic-Based Approach to Peak Identification
When an unexpected peak appears, a systematic approach is more effective than random guessing. The following workflow, represented as a decision tree, guides you from initial observation to probable cause.
Caption: Diagnostic workflow for identifying unknown NMR peaks.
Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common observations and provides explanations grounded in chemical principles.
Category 1: Solvent and Common Lab Contaminants
Q1: I see a sharp singlet at ~2.10 ppm in CDCl₃ and ~2.50 ppm in DMSO-d₆. What is it? A1: This is almost certainly residual acetone. Acetone is a highly common solvent used for cleaning glassware and can persist in trace amounts. Its chemical shift is highly dependent on the NMR solvent used.[3][4][5] For definitive identification, consult comprehensive tables of NMR impurities.[3][4]
Q2: There's a broad, lumpy peak around 1.2-1.4 ppm. What could be the source? A2: This pattern is characteristic of vacuum grease or silicone grease. These are common contaminants from glassware joints and septa. While often inert, they can complicate spectral integration and purification. Ensure all glassware is meticulously cleaned and avoid excessive use of grease.
Q3: I have a broad singlet at ~1.56 ppm in CDCl₃ that disappears when I add a drop of D₂O. What is this peak? A3: This is the signal for residual water (H₂O). Its chemical shift can vary significantly based on temperature, concentration, and the specific solvent due to differences in hydrogen bonding.[4] The proton is "exchangeable," meaning it can be replaced by deuterium from D₂O, causing its signal to disappear from the ¹H NMR spectrum. This D₂O exchange is a definitive confirmatory test (see Protocol 1).
Table 2: Common Solvent Impurities and Their Approximate ¹H Chemical Shifts (ppm) [3][4][5]
| Solvent | CDCl₃ | DMSO-d₆ | Acetone-d₆ |
| Acetone | 2.17 | 2.09 | 2.05 (residual) |
| Dichloromethane | 5.30 | 5.76 | 5.63 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.10 (t) | 3.41 (q), 1.11 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | 4.05 (q), 1.96 (s), 1.18 (t) |
| Hexane | 1.25, 0.88 | 1.24, 0.86 | 1.26, 0.87 |
| Water | ~1.56 (broad) | ~3.33 (broad) | ~2.84 (broad) |
Category 2: Reaction-Specific Impurities (Starting Materials & Side-Products)
Q4: My aromatic region looks too complex. I see the expected signals, but also another set of peaks. What could this be? A4: This is often due to either unreacted starting material or the formation of a regioisomer during the nitration step.
-
Unreacted Starting Material: The likely precursor, 4-formylbenzonitrile, would show a simpler aromatic pattern (two doublets).
-
Regioisomer: The nitration of 4-formylbenzonitrile can potentially yield 4-formyl-2-nitrobenzonitrile in addition to the desired 3-nitro product. This isomer will have its own distinct set of three aromatic protons with different chemical shifts and coupling constants. The reported ¹H NMR for 4-cyano-2-nitrobenzaldehyde (an alternative name for this isomer) includes signals at δ 10.27 (s, 1H), 8.75 (d, J = 1.5 Hz, 1H), 8.40 (dd, J = 8.0 and 1.5 Hz, 1H), and 8.05 (d, J = 8.0 Hz, 1H).[6] The presence of these signals strongly suggests isomeric contamination.
Caption: Potential pathways in the synthesis of this compound.
Q5: I see a very broad peak far downfield, around 11-13 ppm. A5: This is the classic region for a carboxylic acid proton (-COOH). This indicates that the aldehyde group (-CHO) has been oxidized to a carboxylic acid, forming 4-cyano-2-nitrobenzoic acid . Aldehydes can be sensitive to oxidation, sometimes even by air over long periods, but especially under harsh reaction or workup conditions.[7][8][9][10] This impurity can often be removed by an aqueous basic wash during workup (see Protocol 3).
Q6: My sample was pure, but after sitting in a non-deuterated solvent for a while, I see new peaks, including a broad one around 5-8 ppm. A6: This could be evidence of nitrile hydrolysis. Under acidic or basic conditions (even trace amounts in the solvent or on glassware), the nitrile group (-CN) can hydrolyze first to a primary amide (-CONH₂) and then to a carboxylic acid.[11][12][13][14] The primary amide would show two broad, exchangeable N-H protons. This is less common under standard NMR conditions but can occur with reactive molecules or over long periods.
Section 4: Confirmatory & Remedial Experimental Protocols
Protocol 1: D₂O Exchange for Identifying Labile Protons (e.g., H₂O, -COOH, -NH₂)
-
Acquire Standard Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) directly to the tube.
-
Mix: Cap the tube and shake gently for 30 seconds to ensure mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (O-H, N-H) will have significantly diminished or disappeared entirely. A new, broad peak for HDO may appear.
Protocol 2: High-Vacuum Drying for Solvent Removal
-
Dissolve Sample: Dissolve the crude or purified solid in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer to Flask: Transfer the solution to a round-bottom flask.
-
Rotary Evaporation: Remove the bulk solvent using a rotary evaporator.
-
High Vacuum: Connect the flask to a high-vacuum line (Schlenk line) and evacuate for several hours (or overnight for stubborn solvents) to remove trace residual solvents. Gentle heating may be applied if the compound is thermally stable.
-
Re-dissolve for NMR: Prepare the NMR sample from the thoroughly dried solid.
Protocol 3: Purification by Flash Column Chromatography
This is a general guideline; the solvent system must be optimized for your specific impurity profile using Thin Layer Chromatography (TLC).
-
Select Solvent System: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the desired product (Rf ~0.3-0.4) and the impurities.
-
Prepare Column: Pack a glass column with silica gel using the selected eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.
-
Elute: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation, followed by high-vacuum drying (Protocol 2).
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2206–2216. [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link]
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JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
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ChemSynthesis. (2025). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Formyl-2-nitrobenzonitrile. Retrieved from [Link]
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University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Managing hazardous byproducts in 4-Formyl-3-nitrobenzonitrile reactions
Technical Support Center: 4-Formyl-3-nitrobenzonitrile Reactions
A Senior Application Scientist's Guide to Managing Hazardous Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical solutions for identifying, managing, and mitigating hazardous byproducts that can arise during its chemical transformations. As a versatile synthetic building block, its reactivity, driven by the electrophilic nature of its aromatic ring, can also lead to complex and hazardous side reactions if not properly controlled.
This document moves beyond standard protocols to explain the causal chemistry behind byproduct formation and offers robust, self-validating troubleshooting strategies to ensure experimental success and laboratory safety.
Section 1: Understanding the Core Hazards
This compound is a trifunctional molecule, and each functional group presents a unique set of reactive possibilities and potential hazards. The primary concerns stem from the nitro group, the nitrile, and the highly activated aromatic system.
-
Nitroaromatic Toxicity: Nitroaromatic compounds are a well-documented class of hazardous materials, often exhibiting toxicity and mutagenicity.[1] Incomplete reactions or side reactions can introduce these persistent pollutants into waste streams.
-
Reduction Intermediates: The chemical reduction of the nitro group is a common transformation. However, partial reduction can generate highly toxic and potentially unstable intermediates, such as nitrosoarenes and arylhydroxylamines.
-
Nitrile Group Reactivity: While the nitrile is a valuable synthetic handle, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[2][3] Under certain conditions, particularly harsh workups, the potential for release of cyanide ions, though low, must be considered.
-
High Reactivity of the Ring: The potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups make the aromatic ring highly electron-deficient. This activates it for nucleophilic aromatic substitution (SNAr) reactions but also makes it susceptible to degradation under strongly basic or nucleophilic conditions.[4][5]
Table 1: Potential Hazardous Byproducts & Monitoring
| Byproduct Class | Originating Reaction Type | Key Hazards | Recommended Analytical Monitoring |
| Arylhydroxylamines / Nitrosoarenes | Incomplete reduction of nitro group | Highly toxic, potentially unstable | LC-MS, TLC (may streak), ¹H NMR |
| Substituted Anilines | Complete reduction of nitro group | Toxic, potential carcinogens | LC-MS, GC-MS, TLC with appropriate stain |
| Polymeric Materials / Tar | Degradation under harsh base/heat | Difficult to characterize, complicates purification | Visual inspection, solubility changes, GPC |
| Residual Heavy Metal Catalysts | Catalytic hydrogenation (e.g., Pd/C) | Environmental toxin, requires special disposal | ICP-MS or AAS on final product/waste |
| Cyanide Salts | Hydrolysis of nitrile under extreme conditions | Acutely toxic | Specific cyanide ion tests (use with caution) |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental challenges in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.
Q1: I'm reducing the nitro group using catalytic hydrogenation (H₂, Pd/C), but the reaction is sluggish and I'm seeing multiple spots on my TLC plate that I can't identify.
A1: This is a common issue that typically points to catalyst poisoning or the formation of stable, partially reduced intermediates.
-
Causality: The aldehyde functional group, or impurities within your starting material or solvent, can sometimes adsorb to the catalyst surface more strongly than the nitro group, effectively "poisoning" it and halting the reaction. The intermediate spots you are observing are likely the corresponding arylhydroxylamine or nitrosoarene. These species are hazardous and can sometimes dimerize or undergo further side reactions, leading to a complex product mixture.
-
Troubleshooting Protocol:
-
Verify Reagent Purity: Ensure your this compound is of high purity. Recrystallize if necessary. Use high-purity, degassed solvents.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning effects.
-
Change Catalyst Type: Consider a different catalyst, such as platinum oxide (PtO₂) or Raney Nickel. These have different sensitivities to poisons.
-
Monitor Carefully: Use LC-MS to track the appearance and disappearance of masses corresponding to the starting material (M), the hydroxylamine (M+2), and the final amine (M-14).
-
Safe Quenching & Workup: After the reaction, the catalyst must be filtered carefully under an inert atmosphere (e.g., nitrogen or argon) to prevent it from becoming pyrophoric upon contact with air, especially when dry. The resulting solution containing potentially toxic intermediates should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) with an alcoholate (e.g., sodium methoxide) to displace a halogen at the 4-position, but I am getting a dark brown tar and very low yield of the desired product.
A2: The formation of tar indicates significant decomposition. The highly activated nature of the substrate makes it susceptible to unwanted side reactions with strong nucleophiles/bases.
-
Causality: While the electron-withdrawing groups activate the ring for SNAr, they also increase the acidity of ring protons. A strong base like sodium methoxide can deprotonate the molecule, leading to polymerization or degradation pathways. Furthermore, the aldehyde group can react with the nucleophile (e.g., via a Cannizzaro-type reaction or aldol condensation if any enolizable protons are present on other reagents), especially at elevated temperatures. Intriguing reactivity has been noted even with substrates like 4-nitrobenzonitrile, where the nucleophile can attack the nitrile group, leading to complex mechanisms.[6]
-
Troubleshooting & Mitigation Strategy:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower.
-
Use a Weaker Base: If possible, use a non-nucleophilic organic base (e.g., DBU, DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO). This minimizes competitive degradation pathways.
-
Protect the Aldehyde: If other strategies fail, consider protecting the aldehyde group as an acetal. This temporarily removes the reactive C=O bond and acidic α-protons from the equation. The acetal can be easily removed with a mild acidic workup after the SNAr reaction is complete.
-
Quenching: Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1 M HCl) or an ammonium chloride solution.[7] This neutralizes the excess base and prevents further degradation during workup.
-
Q3: My DIBAL-H reduction of the nitrile to an aldehyde is giving me a significant amount of the corresponding primary amine as a byproduct. How do I improve selectivity?
A3: Over-reduction is the primary issue here. The selectivity of DIBAL-H for forming the aldehyde relies heavily on forming a stable intermediate that resists further reduction, which is highly temperature-dependent.[7][8]
-
Causality: DIBAL-H adds one hydride equivalent to the nitrile to form an imine-aluminum complex. At low temperatures (typically -78 °C), this complex is stable. Upon aqueous workup, it hydrolyzes to the aldehyde.[2] If the temperature is allowed to rise, a second equivalent of DIBAL-H can add to the imine, which upon workup yields the primary amine.
-
Diagram of Reaction Pathway Control:
Caption: Control of DIBAL-H reduction temperature is critical for selectivity.
-
Experimental Refinement:
-
Strict Temperature Control: Maintain the internal reaction temperature below -70 °C during the DIBAL-H addition and for the duration of the reaction. Use a dry ice/acetone bath and a thermometer to monitor the internal temperature.[7]
-
Slow Addition: Add the DIBAL-H solution dropwise to prevent exothermic spikes.
-
Reverse Addition: In some cases, adding the nitrile solution to the DIBAL-H solution (reverse addition) can maintain a low concentration of the nitrile and improve selectivity.
-
Careful Quenching: Quench the reaction at -78 °C by slowly adding a reagent like methanol or ethyl acetate to consume excess DIBAL-H before warming the mixture and proceeding with the aqueous workup.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions for handling this compound powder? A: According to its safety profile, it is harmful if swallowed, inhaled, or in contact with skin.[9] Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves. Avoid creating dust. For weighing, use a balance in an enclosure or employ safe powder handling techniques.
Q: What is the best general-purpose method for quenching a reaction containing unreacted nitroaromatics? A: The goal is to neutralize reactive species and ensure the nitroaromatic compound is in a treatable form. For reductions, after consuming excess reducing agent, the mixture is typically worked up with an aqueous solution (e.g., Rochelle's salt for aluminum salts, or a mild acid).[7] For other reactions, quenching into a buffered aqueous solution or a dilute solution of a mild reducing agent like sodium bisulfite can help neutralize oxidants or reactive electrophiles.[10]
Q: How should I dispose of aqueous and organic waste streams from these reactions? A: All waste must be considered hazardous.
-
Organic Waste: Collect in a properly labeled, non-halogenated or halogenated solvent waste container as appropriate.
-
Aqueous Waste: This stream may contain toxic nitroaromatics and their byproducts.[11] It should be collected in a labeled aqueous hazardous waste container. Never pour it down the drain. If heavy metals from catalysts are present, it must be collected in a separate, labeled heavy metals waste container.
-
Solid Waste: Used silica gel, filter aids (like Celite), and contaminated filter paper should be collected as solid hazardous waste. Always follow your institution's specific waste disposal guidelines.[12][13][14]
Q: What is the most effective way to visualize byproduct formation on a TLC plate? A: Use a combination of visualization techniques.
-
UV Light (254 nm): Most aromatic compounds will show up as dark spots.
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that will visualize a wide range of compounds, especially aldehydes and amines, as yellow/brown spots on a purple background.
-
Ninhydrin Stain: This is highly specific for primary amines, which will appear as purple or yellow spots upon heating. This is excellent for detecting the formation of the fully reduced aniline byproduct.
Section 4: Waste Management Workflow
Effective management of hazardous byproducts is not just about disposal but about a systematic approach from reaction setup to final waste segregation.
Caption: A systematic workflow for managing hazardous waste.
By adhering to these principles of proactive monitoring, controlled reaction conditions, and diligent waste management, you can safely and effectively utilize this compound in your research and development endeavors.
References
-
Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: The National Academies Press URL: [Link]
-
Title: Hazardous Laboratory Chemicals Disposal Guide Source: Reed College URL: [Link]
-
Title: Biodegradation of Nitroaromatic Compounds and Explosives Source: cswab.org URL: [Link]
-
Title: Greener synthesis of chemical compounds and materials Source: PMC - PubMed Central URL: [Link]
-
Title: GREEN CHEMISTRY IN ORGANIC SYNTHESIS Source: Paper Publications URL: [Link]
- Title: Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide Source: Google Patents URL
-
Title: green chemistry process for reducing waste and hazardous materials in enivironment Source: JAC : A JOURNAL OF COMPOSITION THEORY(JCT) URL: [Link]
-
Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison URL: [Link]
-
Title: this compound Source: ChemSynthesis URL: [Link]
-
Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC - NIH URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]
-
Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL: [Link]
-
Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]
-
Title: p-NITROBENZONITRILE Source: Organic Syntheses Procedure URL: [Link]
-
Title: Nucleophilic Substitution Reactions Source: University of Illinois Springfield URL: [Link]
-
Title: A Generic Approach for the Catalytic Reduction of Nitriles Source: ResearchGate URL: [Link]
-
Title: Nitriles to Ketones and Aldehydes Source: Chemistry Steps URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
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Technical Support Center: Work-up Procedures for Reactions with 4-Formyl-3-nitrobenzonitrile
Welcome to the technical support center for 4-Formyl-3-nitrobenzonitrile. This molecule, with its trifecta of reactive and electron-withdrawing groups—aldehyde, nitro, and nitrile—is a versatile building block in medicinal chemistry and materials science. However, its unique electronic and physical properties can present challenges during reaction work-up and product purification. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction (e.g., reductive amination, Wittig) is complete by TLC, but I'm struggling with the initial work-up. What is a robust, general procedure for isolating my product?
A1: This is a common challenge. The presence of the nitro and nitrile groups makes the molecule and its derivatives relatively polar and electron-deficient. A standard liquid-liquid extraction is the correct approach, but the details are critical. Many researchers lose a significant portion of their product at this stage due to suboptimal phase separation or emulsions.
Core Insight: The key is to systematically remove reagents and byproducts while keeping your desired product in the organic phase. Nitroaromatic compounds can sometimes form colored impurities that require specific treatment.[1]
-
Quenching: Carefully quench the reaction mixture. For instance, if you've used a hydride reducing agent like sodium borohydride, slowly add water or 1M HCl at 0 °C to neutralize any remaining reagent. For Wittig reactions, quenching with water is often sufficient.[2][3]
-
Solvent Addition & Phase Separation: Dilute the quenched mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water.
-
Expert Tip: Ethyl acetate is an excellent first choice due to its moderate polarity, which should effectively dissolve most derivatives of this compound.
-
-
Aqueous Washes (The Troubleshooting Core):
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). This step is crucial for removing any basic components, such as unreacted amines in a reductive amination.
-
Base Wash: Follow with a wash using a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any acidic catalysts or byproducts. Caution: Avoid strong bases like NaOH, as they can potentially react with the product or promote side reactions.
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution is essential. This step helps to break up emulsions and removes the majority of dissolved water from the organic layer, improving the efficiency of the subsequent drying step.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Caption: A robust workflow for the initial work-up and extraction.
Q2: I've performed the extraction, but my organic layer has a persistent yellow or brown color. Is this my product, or an impurity?
A2: While many derivatives of this compound are themselves pale yellow solids[4], a strong yellow or brown color often indicates the presence of nitrophenolic or other colored byproducts. These impurities are common in reactions involving nitroaromatics and can co-elute with your product during chromatography if not removed.[1]
Core Insight: Many colored impurities in nitration chemistry are acidic in nature (e.g., nitrophenols).[1] A targeted wash with a slightly alkaline aqueous solution can convert these acidic impurities into their respective salts, which are then extracted into the aqueous phase.[1]
-
Diagnosis: Before proceeding, spot a small sample of your colored organic layer on a TLC plate. If you see a baseline spot or a highly polar streak that is UV active, it's likely an acidic impurity.
-
Dilute Alkaline Wash: After the standard work-up, perform an additional wash of the organic layer with a 5% aqueous solution of sodium carbonate (Na₂CO₃) or a very dilute (e.g., 0.1M) NaOH solution.
-
Causality: A base stronger than sodium bicarbonate is sometimes needed to deprotonate less acidic phenolic impurities. However, use with caution and monitor your product for degradation by TLC.
-
-
Re-Washing: After the alkaline wash, re-wash the organic layer with water and then brine to remove any residual base before drying.
-
Activated Carbon: If the color persists after purification (e.g., column chromatography), you can try treating a solution of the product with a small amount of activated charcoal, followed by filtration through a pad of Celite. This is often effective for removing trace colored impurities.[4][5]
Q3: My Wittig reaction work-up is messy. I have a white precipitate (triphenylphosphine oxide) that is difficult to separate from my product.
A3: This is the classic challenge of the Wittig reaction. Triphenylphosphine oxide (TPPO) is a common byproduct that often has a polarity similar to the desired product, making chromatographic separation tedious.
Core Insight: The key is to exploit the differences in physical properties between your product and TPPO. TPPO has limited solubility in non-polar solvents and can sometimes be precipitated. Alternatively, it can be converted to a more polar or insoluble species.
-
Precipitation Method:
-
After concentrating the crude reaction mixture, add a minimally polar solvent like pentane, hexane, or a mixture of hexane/diethyl ether.
-
Stir or sonicate the suspension. Your product will hopefully dissolve, while a significant portion of the TPPO should remain as a solid.
-
Filter the mixture through a short plug of silica gel, washing with the same non-polar solvent system. The less polar product should elute, leaving the more polar TPPO on the silica.[6]
-
-
Chemical Conversion (for stubborn cases):
-
Some protocols suggest adding reagents like ZnCl₂ to the crude mixture. ZnCl₂ can form a complex with TPPO that is highly insoluble in many organic solvents, allowing it to be filtered off.
-
Caption: Strategy for removing triphenylphosphine oxide (TPPO).
Q4: My product is a solid. What is the best way to purify it after the initial work-up?
A4: Recrystallization is often the most efficient method for purifying solid products on a larger scale, provided a suitable solvent system can be found.
Core Insight: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Preparation: Place a small amount of your crude solid (10-20 mg) into several small test tubes.
-
Screening: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Common solvents to screen are listed in the table below.
-
Evaluation:
-
If the solid dissolves easily at room temperature, the solvent is too good; it won't allow for crystal formation upon cooling.
-
If the solid is insoluble even when heated, the solvent is unsuitable.
-
The ideal solvent will require heating to dissolve the solid. Upon cooling to room temperature and then in an ice bath, a good yield of crystals should form.
-
-
Two-Solvent System: If no single solvent works, try a two-solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Hexane). Dissolve the crude product in a minimum amount of the "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the anti-solvent, in which it is insoluble) until the solution becomes turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane/Heptane | Non-polar | 69 / 98 | Good for less polar products; often used as an anti-solvent. |
| Toluene | Non-polar | 111 | Higher boiling point can help dissolve stubborn solids.[4] |
| Diethyl Ether | Low | 35 | Very volatile, can be a fire hazard. |
| Dichloromethane | Medium | 40 | Good solvent, but its volatility can make recrystallization tricky. |
| Ethyl Acetate | Medium | 77 | An excellent, versatile solvent for many products.[4] |
| Isopropanol | Polar | 82 | A common choice for moderately polar compounds. |
| Ethanol | Polar | 78 | Similar to isopropanol, good for hydrogen-bond acceptors/donors. |
References
- Method of purifying nitrated aromatic compounds from a nitration process.
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. National Institutes of Health. [Link]
- Process of purifying nitro-aromatic compounds.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Problems with wittig reaction. Reddit. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison. [Link]
-
Suggestion for work-up of Wittig reaction. Reddit. [Link]
-
p-NITROBENZONITRILE. Organic Syntheses. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]
-
Wittig Reaction Practice Problems. Chemistry Steps. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
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- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Synthesis of 4-Formyl-3-nitrobenzonitrile: A Technical Support Guide for Scale-Up Challenges
The synthesis of 4-formyl-3-nitrobenzonitrile is a critical step in the development of various pharmaceutical and agrochemical compounds. However, transitioning this synthesis from the bench to a larger scale introduces a unique set of challenges that can impact yield, purity, and most importantly, safety. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of this compound synthesis. The following question-and-answer format is designed to directly address specific problems, offering insights grounded in chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers may have before or during the scale-up process.
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
A1: Several synthetic routes to this compound have been reported, with the most prevalent being the direct nitration of 4-formylbenzonitrile. Alternative methods include the oxidation of 4-methyl-3-nitrobenzonitrile or multi-step sequences involving enamine intermediates.[1][2]
For scale-up, direct nitration is often favored due to its atom economy and fewer synthetic steps. However, it presents significant safety and selectivity challenges. The choice of route for scale-up should be carefully evaluated based on available equipment, safety infrastructure, and the desired purity of the final product.
Q2: What are the primary safety concerns associated with the nitration of benzonitrile derivatives on a larger scale?
A2: The nitration of aromatic compounds is a notoriously energetic process.[3][4][5] Key safety concerns during the scale-up include:
-
Thermal Runaway: Nitration is highly exothermic, and inadequate heat dissipation on a larger scale can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[3][5][6]
-
Formation of Unstable Byproducts: Over-nitration can lead to the formation of highly energetic and shock-sensitive polynitrated compounds.[6]
-
Handling of Strong Acids: The use of concentrated sulfuric and nitric acid requires specialized handling procedures and corrosion-resistant equipment.
A thorough process safety assessment, including reaction calorimetry and hazard operability (HAZOP) studies, is crucial before attempting a large-scale nitration.[3][5]
Q3: What are the expected major impurities in the synthesis of this compound via direct nitration?
A3: The primary impurities in the direct nitration of 4-formylbenzonitrile are typically isomeric byproducts. The directing effects of the formyl and cyano groups can lead to the formation of other nitrobenzonitrile isomers. Incomplete nitration will result in residual starting material. Furthermore, oxidative side reactions can generate other impurities that may complicate purification.
Section 2: Troubleshooting Guide - Common Scale-Up Issues
This section provides a detailed breakdown of specific problems that may arise during the scale-up process, their probable causes, and actionable solutions.
| Problem ID | Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| TS-001 | Exotherm is difficult to control, leading to a rapid temperature spike. | 1. Inefficient heat transfer at a larger scale. 2. Addition rate of the nitrating agent is too fast. 3. Inadequate stirring, leading to localized "hot spots". | Solution: 1. Improve Heat Transfer: Ensure the reactor has a sufficient surface area-to-volume ratio and that the cooling system is appropriately sized for the batch. Consider using a jacketed reactor with a high-performance heat transfer fluid. 2. Control Addition Rate: Use a calibrated dosing pump for the slow, controlled addition of the nitrating agent. Correlate the addition rate to the real-time temperature of the reaction mixture. 3. Enhance Agitation: Use an appropriate agitator design (e.g., pitched-blade turbine) and speed to ensure good mixing and prevent localized heating. |
| TS-002 | Low yield of the desired this compound isomer. | 1. Incorrect reaction temperature. 2. Improper ratio of nitrating agents (HNO₃/H₂SO₄). 3. Insufficient reaction time. | Solution: 1. Optimize Temperature: Carefully control the reaction temperature. Lower temperatures often favor the desired isomer, but may require longer reaction times. Perform small-scale experiments to determine the optimal temperature profile. 2. Adjust Nitrating Mixture: The concentration of the nitronium ion (NO₂⁺) is critical for regioselectivity. Systematically vary the ratio of sulfuric acid to nitric acid to find the optimal conditions for maximizing the yield of the target isomer. 3. Monitor Reaction Progress: Use in-situ monitoring techniques (e.g., HPLC, TLC) to track the consumption of the starting material and the formation of the product to determine the optimal reaction time. |
| TS-003 | Product is contaminated with significant amounts of starting material. | 1. Incomplete reaction due to insufficient nitrating agent. 2. Short reaction time. 3. Poor mass transfer between phases. | Solution: 1. Stoichiometry Check: Ensure the molar ratio of the nitrating agent to the substrate is correct. A slight excess of the nitrating agent may be required to drive the reaction to completion. 2. Confirm Reaction Completion: As per TS-002, use analytical methods to confirm the reaction has gone to completion before quenching. 3. Improve Mixing: Inadequate mixing can lead to a heterogeneous reaction mixture, preventing the starting material from coming into contact with the nitrating agent. Re-evaluate the agitation parameters. |
| TS-004 | Difficulty in isolating the product during workup; formation of an emulsion. | 1. Quenching the reaction mixture too quickly or at a high temperature. 2. Inappropriate choice of extraction solvent. | Solution: 1. Controlled Quenching: Quench the reaction mixture slowly onto ice or into cold water with vigorous stirring. This helps to dissipate the heat of dilution and minimize emulsion formation. 2. Solvent Selection: Screen different extraction solvents. A solvent with a significantly different density from the aqueous layer and good solubility for the product is ideal. In some cases, adding a brine wash can help to break emulsions. |
| TS-005 | Product fails to meet purity specifications after recrystallization. | 1. Co-crystallization of impurities. 2. Inappropriate recrystallization solvent system. 3. Presence of highly polar or non-polar impurities not removed by recrystallization. | Solution: 1. Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., a good solvent and a poor solvent) can often provide better purification than a single solvent. Toluene is a commonly used solvent for the recrystallization of 4-cyano-2-nitrobenzaldehyde.[1] 2. Charcoal Treatment: If colored impurities are present, treatment with activated carbon during recrystallization can be effective. 3. Alternative Purification: If recrystallization is insufficient, consider column chromatography. For large-scale production, this may not be economically viable, so optimizing the reaction to minimize impurities is preferable. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Lab-Scale Synthesis of this compound via Direct Nitration
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Formylbenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-water bath.
-
Slowly add 4-formylbenzonitrile to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.
-
Cool the mixture to below 5°C.
-
Add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and a precipitate should form. Filter the solid and wash with cold water until the filtrate is neutral.
-
For further purification, dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure this compound.
Diagram 1: Workflow for Troubleshooting Scale-Up Issues
Caption: A logical workflow for diagnosing and resolving common scale-up challenges.
References
- Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23.
-
National Center for Biotechnology Information. (n.d.). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 6. researchgate.net [researchgate.net]
Stability of 4-Formyl-3-nitrobenzonitrile in different pH conditions
Technical Support Center
Topic: Navigating the Complex Stability Profile of 4-Formyl-3-nitrobenzonitrile in Aqueous Solutions
Welcome to the technical support guide for this compound (also known as 4-cyano-2-nitrobenzaldehyde). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Its unique combination of a formyl, a nitro, and a nitrile group imparts significant synthetic utility but also a complex stability profile, particularly in aqueous media across different pH values. This guide provides an in-depth analysis of its chemical liabilities, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Core Concepts: Understanding the Chemical Reactivity
The stability of this compound is dictated by the interplay of its three functional groups on the aromatic ring. Understanding their individual and collective reactivity is crucial for predicting and controlling its behavior.
-
Aromatic Aldehyde (Formyl Group): The aldehyde group (-CHO) is the primary site of instability, especially under basic conditions. Aromatic aldehydes that lack α-hydrogens, such as this compound, are susceptible to base-induced disproportionation, a classic transformation known as the Cannizzaro reaction .[1][2]
-
Nitrile Group (-CN): The cyano group is prone to hydrolysis, converting to a carboxylic acid. This reaction can be catalyzed by either acid or base, though it typically requires elevated temperatures to proceed at a significant rate.[3][4][5]
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent significantly influences the reactivity of the other groups.[6][7] It increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. This electronic effect can accelerate base-catalyzed degradation pathways.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with this compound in solution.
❓ Issue 1: My compound rapidly disappears when I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) in my reaction mixture, even at room temperature. What's happening?
Answer: You are likely observing the Cannizzaro reaction , the most significant liability for this compound under basic conditions.[9] In the presence of a strong base like hydroxide (OH⁻), two molecules of the aldehyde react: one is reduced to a primary alcohol, and the other is oxidized to a carboxylic acid.[1]
-
Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting intermediate then transfers a hydride ion to a second molecule of the aldehyde.[2]
-
Degradation Products: This disproportionation reaction will yield an equimolar mixture of 4-(hydroxymethyl)-3-nitrobenzonitrile (the alcohol) and 4-cyano-2-nitrobenzoic acid (the carboxylic acid).[10]
-
Solution:
-
Avoid Strong Bases: If your experimental design permits, completely avoid strong, nucleophilic bases like NaOH and KOH.
-
Temperature Control: If a base is necessary, perform the reaction at the lowest possible temperature (e.g., 0°C or below) to slow the rate of the Cannizzaro reaction.
-
Alternative Bases: Consider using weaker or non-nucleophilic organic bases if they are compatible with your desired transformation.
-
Slow Addition: Add the base slowly and monitor the reaction closely to minimize the exposure time of the starting material to high local concentrations of base.
-
❓ Issue 2: I'm running a reaction under acidic conditions with heating, and I'm seeing a new, more polar spot on my TLC plate over time. What is the likely impurity?
Answer: Under these conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the nitrile group .[4][11] While generally slower than the base-induced Cannizzaro reaction, this pathway becomes significant with prolonged heating in an acidic aqueous environment.[12]
-
Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[13] The reaction proceeds through an amide intermediate to the final carboxylic acid.[3]
-
Degradation Product: The primary product of this reaction is 4-formyl-3-nitrobenzoic acid .
-
Solution:
-
Limit Exposure to Heat: Minimize the duration and temperature of heating in acidic media.
-
pH Control: If possible, conduct the reaction in the weakly acidic range (pH 3-5) rather than in strongly acidic conditions (pH < 2).
-
Aprotic Solvents: If your reaction chemistry allows, using an aprotic solvent system will prevent this hydrolysis pathway entirely.
-
Visualizing Degradation Pathways
To provide a clearer understanding, the primary degradation mechanisms are illustrated below using Graphviz.
Pathway 1: Basic Conditions (Cannizzaro Reaction)
Caption: Base-induced disproportionation via the Cannizzaro reaction.
Pathway 2: Acidic Conditions (Nitrile Hydrolysis)
Caption: Acid-catalyzed hydrolysis of the nitrile functional group.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH range for storing this compound in an aqueous stock solution?
-
A: For short-term storage (hours to a few days), a buffered solution at a slightly acidic to neutral pH of 4.0 to 7.0 is recommended. This range minimizes both base-catalyzed and acid-catalyzed degradation pathways. Always store solutions at low temperatures (2-8°C) and protected from light.
-
-
Q: I need to use a buffer in my experiment. Are there any I should avoid?
-
A: Yes. Avoid amine-based buffers such as Tris (tris(hydroxymethyl)aminomethane) or HEPES, as the primary or secondary amine functional groups can potentially react with the aldehyde to form an imine (Schiff base), leading to an alternative degradation pathway and inaccurate results.[14] Phosphate (pH 6-8) or acetate (pH 4-5.5) buffers are generally safer choices.
-
-
Q: How can I monitor the stability of the compound in my specific experimental conditions?
-
A: The most reliable method is to use a chromatographic technique like HPLC-UV or LC-MS. Set up a time-course experiment where you analyze aliquots of your solution at different time points (e.g., 0, 1, 4, 8, 24 hours). The appearance of new peaks or a decrease in the area of the main peak will indicate instability.
-
Quantitative Data Summary & Stability Profile
The following table provides a semi-quantitative overview of the expected stability of this compound under various conditions. "Stable" implies <5% degradation over 24 hours.
| pH Condition | Buffer System | Temperature | Expected Stability | Major Degradation Products (if any) |
| 2.0 (Strongly Acidic) | HCl / Glycine | Room Temp. | Mostly Stable | Minimal nitrile hydrolysis |
| 2.0 (Strongly Acidic) | HCl / Glycine | 50 °C | Unstable | 4-Formyl-3-nitrobenzoic acid |
| 4.5 (Weakly Acidic) | Acetate Buffer | Room Temp. | Stable | None |
| 7.0 (Neutral) | Phosphate Buffer | Room Temp. | Stable | None |
| 9.0 (Weakly Basic) | Borate Buffer | Room Temp. | Slow Degradation | Cannizzaro products (slow formation) |
| 12.0 (Strongly Basic) | NaOH / Glycine | Room Temp. | Highly Unstable | 4-(Hydroxymethyl)-3-nitrobenzonitrile & 4-Cyano-2-nitrobenzoic acid (rapid formation via Cannizzaro) |
Experimental Protocol: pH Stability Assessment
This protocol outlines a standard workflow for quantitatively assessing the stability of this compound.
Objective: To determine the rate of degradation of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or other acid modifier for mobile phase)
-
Buffer salts (e.g., sodium acetate, sodium phosphate monobasic/dibasic, sodium borate)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
HPLC system with UV detector (detection wavelength ~260 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 4.0, 7.0, 9.0) at a concentration of 50 mM.
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in ACN.
-
Sample Preparation (T=0):
-
For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 100 µg/mL. The final solution should contain a small, consistent percentage of ACN (e.g., 5-10%) to ensure solubility.
-
Immediately inject a sample onto the HPLC to obtain the initial (T=0) peak area.
-
-
Incubation: Store the prepared samples at a controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each pH sample onto the HPLC.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Plot the percentage remaining versus time for each pH condition to visualize the degradation kinetics.
-
Identify and, if possible, quantify the major degradation peaks that appear in the chromatograms.
-
References
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. CSB/SJU. Retrieved from [Link]
-
Chenicek, A. G. (1937). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. The University of Chicago. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Retrieved from [Link]
-
Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the meta position. Study Prep in Pearson+. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Retrieved from [Link]
-
List, B., et al. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1368-1401. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids. Google Patents.
-
Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. MSU Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Retrieved from [Link]
-
Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis. Study Prep in Pearson+. Retrieved from [Link]
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. eGyanKosh. Retrieved from [Link]
-
Allen Career Institute. (n.d.). REACTIVITY OF AROMATIC & ALIPHATIC ALDEHYDE & KETONE. Allen. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Pearson+. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson+. Retrieved from [Link]
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. Retrieved from [Link]
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Effect of temperature on 4-Formyl-3-nitrobenzonitrile reactivity
Welcome to the technical support guide for 4-Formyl-3-nitrobenzonitrile (CAS 90178-78-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the impact of temperature on the reactivity of this versatile intermediate. As a trifunctional molecule, precise temperature control is paramount to achieving desired reaction outcomes, be it selective functional group transformation or prevention of unwanted side reactions.
Section 1: Compound Properties and Thermal Stability
Q1: What are the key physical properties and the general thermal stability of this compound?
This compound, also known as 4-cyano-2-nitrobenzaldehyde, is a solid at room temperature.[1][2] Its reactivity is dominated by its three functional groups: an electrophilic aldehyde (formyl), an electron-withdrawing nitro group, and a cyano (nitrile) group.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄N₂O₃ | [2][3] |
| Molecular Weight | 176.13 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 109-111 °C |[1][4] |
The thermal stability of nitroaromatic compounds can be a concern. While specific decomposition temperature data for this compound is not readily published, analysis of similar nitrobenzoic acid isomers shows significant exothermic decomposition at temperatures ranging from 250-400 °C.[5] It is crucial to avoid prolonged heating at high temperatures unless required by a specific protocol, as this can lead to decomposition and the formation of complex, often polymeric, side products.[6] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended to precisely determine the thermal decomposition profile under your specific experimental conditions.[7][8]
Section 2: Troubleshooting Temperature-Sensitive Reactions
The interplay of the three functional groups in this compound makes temperature a critical parameter for achieving selectivity. The general principle is that reaction rates increase with temperature, as described by the Arrhenius equation, but this can also increase the rate of undesired side reactions.[9][10]
Caption: Relationship between temperature and reaction outcomes.
Q2: I am trying to selectively reduce the nitro group to an amine. At elevated temperatures, I'm seeing loss of other functional groups. How can I improve selectivity?
This is a classic selectivity challenge. The nitro group is often the most readily reduced, but the aldehyde and nitrile groups are also susceptible to reduction under harsh conditions.[11][12] Temperature control is your primary tool for maximizing selectivity.
Troubleshooting Guide: Selective Nitro Group Reduction
| Issue | Probable Cause | Temperature-Related Solution & Rationale |
|---|---|---|
| Low Yield of Desired Amine | Incomplete reaction. | The reaction rate is too low at the current temperature. Gradually increase the temperature in 5-10 °C increments while monitoring the reaction by TLC. Many metal-based reductions (e.g., with Fe or Zn in acid) are effective at room temperature or with gentle heating.[13] |
| Formation of Benzylamine or Loss of Aldehyde | Over-reduction. | The temperature is too high, providing enough energy to reduce the more resilient aldehyde or nitrile groups. Catalytic hydrogenation (H₂/Pd-C) is highly exothermic and can easily lead to over-reduction if not cooled.[13] Perform the reaction at or below room temperature. For highly active catalysts, cooling to 0-10 °C may be necessary.[14] |
| Complex Mixture of Products | Multiple side reactions occurring. | High temperatures can promote side reactions. Reagents like LiAlH₄ are generally unsuitable as they can produce azo compounds from aromatic nitro groups and will readily attack the other functional groups.[13] Use milder, more selective reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media at controlled, often ambient, temperatures.[11][13] |
Recommended Protocol: Selective Reduction with Tin(II) Chloride
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).
-
Stir the mixture at room temperature and monitor the reaction progress using TLC.
-
If the reaction is sluggish, gently heat the mixture to 40-50°C. Avoid refluxing, as this can lead to side reactions.[11]
-
Upon completion, carefully neutralize the mixture with a saturated sodium bicarbonate solution or NaOH to precipitate tin salts.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 4-formyl-3-aminobenzonitrile.
Q3: My formylation or nucleophilic addition reaction is producing a tar-like substance. What is happening?
The formation of resin or tar is a common issue in reactions involving aldehydes, especially under strong acidic or basic conditions at elevated temperatures.[15]
Causality: The aldehyde group can undergo self-condensation or polymerization reactions (e.g., phenol-formaldehyde type resin formation if phenolic species are present).[15] These side reactions have their own activation energies and are often significantly accelerated at higher temperatures.
Solutions:
-
Maintain the Lowest Effective Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If a protocol suggests "reflux," consider starting at a lower temperature (e.g., 70-80°C) and only increasing if necessary.
-
Control Reagent Addition: For exothermic reactions, add reagents slowly and with external cooling (e.g., an ice bath) to dissipate heat and prevent localized temperature spikes that can initiate polymerization.
-
Optimize Catalysts: In acid-catalyzed reactions, a milder acid might reduce the rate of polymerization.[15]
Section 3: Frequently Asked Questions (FAQs)
Q4: Does temperature affect the regioselectivity of nucleophilic attack on the aromatic ring? Generally, the regioselectivity of nucleophilic aromatic substitution (SNAAr) is primarily dictated by the electronic effects of the substituents, not temperature. The nitro, formyl, and cyano groups are all strongly deactivating and meta-directing for electrophilic substitution, but they activate the ring for nucleophilic substitution, particularly at the positions ortho and para to them. In this molecule, the positions ortho and para to the powerful nitro group are the most activated for nucleophilic attack. While temperature primarily affects the rate, extreme temperatures could potentially lower selectivity by providing enough energy to overcome the activation barrier for attack at a less favored position.
Q5: How can I determine the optimal reaction temperature for a new reaction involving this compound? The best approach is empirical and systematic.
-
Literature Precedent: Search for similar reactions on substituted nitrobenzenes or benzaldehydes to find a starting temperature range.
-
Small-Scale Screening: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C).
-
Reaction Monitoring: Use TLC, LC-MS, or GC-MS to monitor the consumption of starting material and the formation of the desired product versus byproducts at each temperature.
-
Calorimetry: For scaling up, reaction calorimetry can provide valuable data on heat flow, helping to design safe protocols and prevent thermal runaways.[16]
Caption: Troubleshooting workflow for temperature-related issues.
References
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Indian Journal of Chemistry, Section B. (2009). A new reagent for selective reduction of nitro group. Retrieved from [Link]
-
Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]
-
NCERT. (n.d.). 3.4 Temperature Dependence of the Rate of a Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Evaluation of Reaction Kinetics Constants from Calorimetric Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric curves of the thermal decomposition of the compound.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ACS Publications. (2025). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Retrieved from [Link]
-
African Journal of Biomedical Research. (n.d.). Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Reaction Rates and Temperature; Arrhenius Theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature dependence of reaction rates. Retrieved from [Link]
-
PubChem. (n.d.). 3-Formyl-4-nitrobenzonitrile. Retrieved from [Link]
-
SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Retrieved from [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 90178-78-2 | this compound. Retrieved from [Link]
-
Purdue University Graduate School. (2020). The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals. Retrieved from [Link]
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Air and moisture sensitivity of 4-Formyl-3-nitrobenzonitrile
Welcome to the technical support center for 4-Formyl-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this versatile chemical intermediate. Our focus is to ensure the integrity of your experiments by addressing the critical aspects of its air and moisture sensitivity.
Introduction
This compound is a key building block in organic synthesis, notable for its trifunctional nature, incorporating a nitrile, a nitro group, and an aldehyde on a benzene ring. These functional groups, while offering diverse reactivity for molecular construction, also render the molecule susceptible to degradation under ambient conditions. Understanding and mitigating these sensitivities are paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the stability of this compound, detailed handling and storage protocols, and troubleshooting for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air and moisture?
A1: Yes, this compound is sensitive to both air (oxygen) and moisture. The aldehyde functional group is particularly susceptible to oxidation by atmospheric oxygen, which can convert it to the corresponding carboxylic acid (4-carboxy-3-nitrobenzonitrile). Additionally, while the nitrile group is generally more stable, it can undergo hydrolysis to a carboxylic acid or an amide under certain conditions, especially with prolonged exposure to moisture, which may be catalyzed by acidic or basic impurities. For analogous compounds, storage under an inert atmosphere like argon is recommended.[1][2]
Q2: What are the primary degradation products of this compound?
A2: The two primary degradation pathways are oxidation and hydrolysis.
-
Oxidation: The formyl group (-CHO) can be easily oxidized to a carboxylic acid group (-COOH), yielding 4-carboxy-3-nitrobenzonitrile. This is a common degradation pathway for aldehydes exposed to air.[3]
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid group (-COOH), which would result in 3-nitro-4-formylbenzoic acid. Under milder conditions, partial hydrolysis might lead to the formation of the corresponding amide.
Q3: How should I properly store this compound?
A3: To maintain its chemical integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][2] It is also advisable to store it in a cool, dark, and dry place, with a recommended temperature of 2-8°C.[1][2]
Q4: What are the visual signs of degradation?
A4: Pure this compound is typically a solid. While subtle degradation might not be visually apparent, significant oxidation to the carboxylic acid could potentially alter the crystalline structure or melting point of the material. The most reliable way to assess purity is through analytical techniques such as NMR, HPLC, or melting point determination.
Q5: Can I handle this compound on the open bench?
A5: For weighing and transferring small quantities for immediate use in a reaction, brief exposure to the laboratory atmosphere may be acceptable, but this should be minimized. For extended handling or if high purity is critical, it is strongly recommended to work within a glovebox or under a stream of inert gas.
Troubleshooting Guide
This section addresses common problems that may arise from the improper handling or storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield or incomplete reaction | Degradation of the starting material due to improper storage. | Confirm the purity of your this compound using an appropriate analytical method (e.g., ¹H NMR to check for the aldehyde proton and for the presence of carboxylic acid impurities). If degraded, consider purifying the material by recrystallization (if a suitable solvent is found) or purchase a fresh batch. Always store the compound under an inert atmosphere and at the recommended temperature. |
| Formation of an unexpected acidic byproduct | Oxidation of the aldehyde to a carboxylic acid. | Minimize the exposure of the compound and your reaction mixture to air. Use degassed solvents and run the reaction under an inert atmosphere (nitrogen or argon). |
| Inconsistent reaction outcomes | Variable purity of the starting material due to different levels of degradation between batches. | Implement a standard protocol for handling and storing this compound. Qualify new batches of the reagent by an analytical method to ensure consistent purity before use. |
| Poor solubility in non-polar aprotic solvents | The presence of the polar carboxylic acid impurity. | Purify the starting material to remove the more polar degradation product. |
Experimental Protocols
Protocol 1: Safe Handling and Aliquoting of this compound
This protocol describes the recommended procedure for handling and weighing this compound to minimize exposure to air and moisture.
Materials:
-
This compound (stored in an inert atmosphere)
-
Glovebox or a Schlenk line setup
-
Spatula
-
Weighing paper or a tared vial
-
Analytical balance
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Preparation:
-
Glovebox: Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O).
-
Schlenk line: If a glovebox is not available, use a stream of inert gas to create a localized inert environment around the balance and the container.
-
-
Transfer: Transfer the sealed container of this compound into the glovebox or to the inerted weighing area.
-
Equilibration: Allow the container to equilibrate to the ambient temperature inside the inert atmosphere before opening to prevent condensation of moisture.
-
Weighing:
-
Carefully open the container.
-
Using a clean, dry spatula, quickly transfer the desired amount of the solid onto a weighing paper or into a pre-tared vial.
-
Minimize the time the main container is open.
-
-
Sealing and Storage:
-
Securely reseal the main container, ensuring the inert atmosphere is maintained. Parafilm can be used for extra security.
-
Return the main container to the recommended storage conditions (2-8°C).
-
-
Use: The weighed aliquot should be used in the reaction as soon as possible.
Protocol 2: Purity Assessment by ¹H NMR
This protocol provides a general method for assessing the purity of this compound and detecting the presence of the 4-carboxy-3-nitrobenzonitrile impurity.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed sample of this compound in the chosen deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Spectral Analysis:
-
Aldehyde Proton: The proton of the formyl group (-CHO) should appear as a singlet at approximately 10.3 ppm. The integration of this peak should correspond to one proton relative to the aromatic protons.
-
Carboxylic Acid Proton: If the oxidized impurity, 4-carboxy-3-nitrobenzonitrile, is present, a broad singlet corresponding to the carboxylic acid proton (-COOH) may be observed, typically at a chemical shift greater than 10 ppm. Its exact position can be concentration and solvent-dependent.
-
Aromatic Protons: Analyze the aromatic region (typically 7.5-9.0 ppm) for the expected splitting pattern of the three aromatic protons. The presence of the impurity may lead to additional signals in this region.
-
-
Purity Estimation: The relative integration of the aldehyde proton peak versus any impurity peaks can provide a semi-quantitative estimate of the sample's purity.
Visualization of Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Logical Workflow for Troubleshooting
This diagram outlines a logical workflow for troubleshooting experiments involving this compound.
Caption: Troubleshooting workflow for experiments.
References
-
Loba Chemie. (n.d.). Safety Data Sheet: 4-Nitrobenzonitrile Extra Pure. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Zeitschrift für Naturforschung B. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Formyl-4-nitrobenzonitrile. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrilase mediated hydrolysis of 4-hydroxy-3-methoxybenzonitrile into vanillic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
ResearchGate. (2019). The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4- Carboxylphenoxy) Phthalonitrile at Ambient Conditions. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Formyl-2-nitrobenzonitrile. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-Formyl-3-nitrobenzonitrile
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. 4-Formyl-3-nitrobenzonitrile, a key intermediate in various synthetic pathways, presents a unique spectroscopic challenge due to the electronic interplay of its formyl, nitro, and nitrile substituents on the aromatic ring. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative perspective with alternative analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights for the comprehensive characterization of this and structurally related compounds.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the cornerstone of molecular structure determination in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a substituted aromatic system like this compound, NMR is indispensable for confirming the precise substitution pattern and assessing electronic effects.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic and aldehyde regions, providing a clear fingerprint of the molecule. The electron-withdrawing nature of the nitro, formyl, and cyano groups significantly deshields the aromatic protons, shifting their resonances downfield.[2][3]
A reported ¹H NMR spectrum of this compound displays the following key features[4]:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C=O | 10.27 | Singlet (s) | - |
| H-2 | 8.75 | Doublet (d) | 1.5 (⁴J) |
| H-6 | 8.40 | Doublet of doublets (dd) | 8.0 (³J), 1.5 (⁴J) |
| H-5 | 8.05 | Doublet (d) | 8.0 (³J) |
The downfield chemical shift of the aldehydic proton at 10.27 ppm is characteristic of formyl groups on an aromatic ring. The aromatic region reveals a complex splitting pattern arising from the coupling between the three non-equivalent protons. The ortho coupling (³J) of 8.0 Hz between H-5 and H-6 is typical for adjacent protons on a benzene ring. The smaller meta coupling (⁴J) of 1.5 Hz is observed between H-2 and H-6. The H-2 proton appears as a doublet due to this meta coupling.
¹³C NMR Spectrum: A Predictive Analysis
Predicted ¹³C NMR Spectral Data for this compound:
To generate a predicted spectrum, online prediction tools can be utilized.[7][8] Based on the structure and known substituent effects, the following is a plausible set of predicted chemical shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~188 |
| C-NO₂ | ~150 |
| C-CN | ~138 |
| C-H (C-2) | ~135 |
| C-H (C-6) | ~132 |
| C-H (C-5) | ~125 |
| C-CHO | ~136 |
| CN | ~116 |
Note: These are estimated values and may differ from experimental results. The quaternary carbons (C-NO₂, C-CN, C-CHO) are expected to show weaker signals.
A Comparative Look: Alternative Spectroscopic Techniques
While NMR provides a detailed structural map, a multi-technique approach ensures the most robust characterization. FTIR and Mass Spectrometry offer complementary information, confirming the presence of key functional groups and the overall molecular weight.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule based on their characteristic vibrational frequencies.[1] For this compound, the FTIR spectrum would be expected to show strong absorptions corresponding to the nitro, nitrile, and carbonyl groups.
Expected FTIR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1475[11][12] |
| Symmetric Stretch | 1360-1290[11][12] | |
| Nitrile (C≡N) | Stretch | ~2230 |
| Aldehyde (C=O) | Stretch | ~1700 |
| Aromatic C-H | Stretch | ~3100-3000 |
The presence of these characteristic bands provides strong evidence for the assigned structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation patterns.[13][14] For this compound (C₈H₄N₂O₃), the molecular weight is 176.13 g/mol .
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A peak at m/z = 176.
-
Key Fragmentation Pathways: Aromatic aldehydes often exhibit characteristic fragmentation patterns, including the loss of a hydrogen radical (M-1) to give a stable acylium ion, and the loss of carbon monoxide (M-28).[14][15] The presence of the nitro group can also lead to specific fragmentation pathways.
Experimental Protocols
To ensure high-quality and reproducible data, standardized experimental protocols are essential.
NMR Sample Preparation and Data Acquisition
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[16][17]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[18]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[16]
-
-
Instrument Parameters:
-
The following are typical parameters for a 400 MHz NMR spectrometer. These should be optimized for the specific instrument and sample.
-
¹H NMR:
-
Pulse sequence: Standard single pulse
-
Spectral width: -2 to 12 ppm
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse
-
Spectral width: 0 to 220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration
-
-
-
Visualizing the Data and Workflow
Diagrams can aid in the visualization of the molecular structure and the logical flow of the analytical process.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic characterization of an organic compound.
Conclusion
The comprehensive characterization of this compound relies on a synergistic application of modern analytical techniques. While ¹H NMR provides definitive information on the proton framework and substitution pattern, a predicted ¹³C NMR spectrum offers valuable insights into the carbon skeleton. The combination of NMR with FTIR and Mass Spectrometry creates a self-validating system, ensuring the unequivocal identification and purity assessment of this important synthetic intermediate. The protocols and comparative data presented in this guide serve as a robust framework for researchers engaged in the synthesis and analysis of substituted aromatic compounds.
References
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ETH Zurich. NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]
-
University of California, Riverside. How to Prepare Samples for NMR. Retrieved from [Link]
-
University of Calgary. Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). Infrared of nitro compounds. Retrieved from [Link]
-
Journal of Chemical Education. (2021, October 1). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Retrieved from [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde.... Retrieved from [Link]
-
Scribd. Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
UCLA. IR: nitro groups. Retrieved from [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
-
unattributed. Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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Mass spectrometry analysis of 4-Formyl-3-nitrobenzonitrile
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Formyl-3-nitrobenzonitrile
Executive Summary
This compound is a key intermediate in pharmaceutical synthesis, demanding robust analytical methods for its identification and quantification. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the choice of ionization technique profoundly impacts the resulting data and its utility. This guide compares the two most common ionization methods, Electron Ionization (EI) and Electrospray Ionization (ESI), providing a framework for analyzing this molecule. We will dissect their mechanisms, predict fragmentation patterns based on the molecule's distinct functional groups, and present standardized protocols to ensure reproducible, high-quality data.
Foundational Principles: The Molecular Profile of this compound
Before delving into comparative analysis, understanding the molecule's inherent chemical properties is paramount. This compound (C₈H₄N₂O₃, Molecular Weight: 176.13 g/mol , Monoisotopic Mass: 176.0222 Da) possesses a unique combination of functional groups that dictates its behavior in a mass spectrometer.[1][2]
-
Aromatic Core: The benzene ring provides a stable platform, which generally results in a clearly observable molecular ion, especially in hard ionization techniques.[3][4]
-
Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and nitrile (-C≡N) groups are potent EWGs. This characteristic is particularly influential in Electrospray Ionization, as it enhances the molecule's ability to form stable negative ions.[5][6]
-
Aldehyde (Formyl) Group (-CHO): This group provides a reactive site that can direct specific fragmentation pathways, such as the loss of a hydrogen radical ([M-1]) or a formyl radical ([M-29]).[3][7]
The interplay of these groups determines which ionization technique will be most effective for a given analytical goal, whether it's unambiguous identification or sensitive quantification.
Comparative Analysis of Ionization Techniques
The fundamental choice in MS analysis lies between "hard" and "soft" ionization. Hard techniques, like EI, use high energy to cause extensive fragmentation, revealing the molecule's structural backbone. Soft techniques, like ESI, use lower energy to generate intact molecular ions, ideal for molecular weight determination and quantitative studies.[8][9][10]
Electron Ionization (EI-MS): For Structural Elucidation
Causality of Choice: EI is the gold standard for creating reproducible fragmentation patterns that can be compared against spectral libraries for definitive identification. The high energy (typically 70 eV) imparted to the molecule ensures that all fragmentation-prone bonds are cleaved, providing a detailed structural "fingerprint."[11][12]
Expected Mass Spectrum: The EI spectrum of this compound is predicted to show a prominent molecular ion peak (M⁺•) at m/z 176 due to the stability of the aromatic ring.[3] The subsequent fragmentation pattern is governed by the functional groups.
Predicted Fragmentation Pathways:
-
α-Cleavage at the Formyl Group: The loss of a hydrogen radical is a common pathway for aldehydes, leading to a stable acylium ion.[3][13]
-
M⁺• (m/z 176) → [M-H]⁺ (m/z 175) + H•
-
-
Loss of the Formyl Radical: Cleavage of the C-C bond between the ring and the aldehyde group.
-
M⁺• (m/z 176) → [M-CHO]⁺ (m/z 147) + CHO•
-
-
Fragmentation of the Nitro Group: Nitroaromatic compounds characteristically lose nitrogen oxides.[5][6]
-
M⁺• (m/z 176) → [M-NO₂]⁺ (m/z 130) + NO₂•
-
M⁺• (m/z 176) → [M-NO]⁺ (m/z 146) + NO•
-
-
Secondary Fragmentation: The initial fragment ions can undergo further losses. For instance, the m/z 130 ion may lose the nitrile group as HCN.
-
[M-NO₂]⁺ (m/z 130) → C₇H₄⁺ (m/z 88) + HCN
-
Caption: Predicted EI fragmentation pathway for this compound.
Electrospray Ionization (ESI-MS): For Sensitive Detection and Quantification
Causality of Choice: ESI is the premier technique for analyzing samples in solution, making it directly compatible with High-Performance Liquid Chromatography (LC). Its soft nature preserves the molecular ion, which is essential for selecting a precursor ion in tandem mass spectrometry (MS/MS), leading to highly sensitive and selective quantification.[5][10]
Expected Mass Spectrum (Polarity Comparison):
-
Positive Ion Mode (+ESI): The molecule is expected to form a protonated species, [M+H]⁺, at m/z 177. Adduct formation with solvent cations is also common, such as [M+Na]⁺ at m/z 199 or [M+K]⁺ at m/z 215.
-
Expert Insight: When using methanol as a solvent, researchers should be vigilant for an unexpected [M+15]⁺ adduct (m/z 191), which can arise from an in-source aldol reaction with the aldehyde group.[14] Furthermore, if acetonitrile is used in the mobile phase, in-source reduction of the nitrile group can sometimes occur.[15]
-
-
Negative Ion Mode (-ESI): This mode is predicted to be exceptionally sensitive for this molecule. The strong electron-withdrawing nitro group stabilizes a negative charge, leading to a highly abundant molecular anion (M⁻• at m/z 176) or a deprotonated molecule ([M-H]⁻ at m/z 175).[5][6] For quantitative applications, the high signal-to-noise ratio in negative mode is a significant advantage.
Tandem MS (MS/MS) Analysis: To gain structural information from an ESI experiment, MS/MS is required. The intact molecular ion (e.g., [M-H]⁻ at m/z 175) is isolated and fragmented via collision-induced dissociation (CID). The resulting product ions are often similar to those from EI.
-
Precursor Ion [M-H]⁻ at m/z 175:
-
Loss of NO₂• is a probable pathway, leading to a product ion at m/z 129.
-
Loss of NO• could also occur, yielding a fragment at m/z 145.
-
Caption: A typical LC-ESI-MS/MS workflow for targeted analysis.
Experimental Protocols & Data Comparison
A self-validating protocol is crucial for trustworthy results. The following methods are provided as a robust starting point for analysis.
Protocol 1: GC-EI-MS for Identification
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of ethyl acetate.
-
GC System:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split 20:1).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-300.
-
Protocol 2: LC-ESI-MS/MS for Quantification
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Create a calibration curve by serial dilution into a 50:50 water:acetonitrile mobile phase.
-
LC System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example): Precursor m/z 175 → Product m/z 129. Optimize collision energy accordingly.
-
Data Summary: A Head-to-Head Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Output | Rich fragmentation pattern | Intact pseudomolecular ion ([M+H]⁺, [M-H]⁻) |
| Molecular Ion | M⁺• at m/z 176, usually present | [M+H]⁺ at m/z 177 or [M-H]⁻ at m/z 175 |
| Degree of Fragmentation | High (Hard Ionization) | Low/Controllable (Soft Ionization) |
| Typical Application | Structural Elucidation, Library Matching | Quantification, LC-MS, Analysis of Mixtures |
| Predicted Sensitivity | Moderate | High, especially in negative ion mode |
| Key Strengths | Reproducible spectra, structural detail | High sensitivity, LC compatibility |
| Potential Pitfalls | Molecular ion may be weak for some compounds | Prone to matrix effects and adduct formation |
Expert Recommendations for Method Selection
The optimal analytical strategy is dictated by the research question.
-
For Unambiguous Structural Confirmation: GC-EI-MS is the superior choice. Its detailed and reproducible fragmentation pattern provides the highest confidence in structural assignment, especially when confirming the identity of a newly synthesized batch or identifying an unknown impurity.
-
For Trace-Level Quantification in Complex Matrices: LC-ESI-MS/MS, operated in negative ion mode using an MRM scan, is the recommended platform. The combination of chromatographic separation with the selectivity of MS/MS provides the sensitivity required for pharmacokinetic studies, impurity profiling in drug products, or environmental monitoring. The high efficiency of negative ion formation for this compound is a key advantage that should be exploited.[5][6]
Conclusion
The mass spectrometric analysis of this compound is a clear example of how molecular structure informs analytical strategy. While EI provides a rich tapestry of fragment ions for definitive identification, ESI offers the sensitivity and specificity required for demanding quantitative applications. By understanding the underlying principles of ionization and fragmentation, and by selecting the appropriate technique and experimental parameters, researchers can generate high-quality, reliable data to accelerate their research and development efforts.
References
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Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]
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Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(2), 169-173. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... ResearchGate. [Link]
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Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation... Analyst (RSC Publishing). [Link]
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Hess, T. F., et al. (2003). Studies on Nitroaromatic Compound Degradation... ResearchGate. [Link]
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ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
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University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Jia, B., et al. (2015). Formation of [M + 15]⁺ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(6), 1038-1045. [Link]
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Guo, X., et al. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2132-2135. [Link]
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Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
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PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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Decoding the Vibrational Fingerprint: A Comparative Guide to the FT-IR Spectrum of 4-Formyl-3-nitrobenzonitrile
The Expected FT-IR Landscape of 4-Formyl-3-nitrobenzonitrile
The FT-IR spectrum of this compound is anticipated to be rich with characteristic absorption bands arising from its distinct functional groups and the substituted benzene ring. The electronic interplay between the electron-withdrawing nitro and formyl groups, and the cyano group, will subtly shift the vibrational frequencies of the aromatic ring, offering a detailed structural narrative.
A logical workflow for predicting and validating the FT-IR spectrum of a novel compound like this compound involves a combination of theoretical predictions and experimental verification against analogous compounds.
Caption: Workflow for FT-IR spectral prediction and analysis.
Comparative Analysis of Key Vibrational Frequencies
To construct a probable FT-IR spectrum, we will compare the expected vibrational modes of this compound with those of simpler, yet structurally related, molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Wavenumber (cm⁻¹) in Analogous Compounds | Reference |
| Cyano (-C≡N) | C≡N Stretch | 2230 - 2240 | Aromatic nitriles: 2220-2240 cm⁻¹[1][2] | [1][2] |
| Formyl (-CHO) | C=O Stretch | 1700 - 1715 | Aromatic aldehydes: ~1700 cm⁻¹[3] | [3] |
| C-H Stretch | 2820 - 2850 & 2720 - 2750 | Benzaldehyde: ~2850 and ~2750 cm⁻¹ | ||
| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Aromatic nitro compounds: 1475-1550 cm⁻¹[4] | [4] |
| Symmetric Stretch | 1340 - 1370 | Aromatic nitro compounds: 1290-1360 cm⁻¹[4] | [4] | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Aromatic compounds: 3000-3100 cm⁻¹[1] | [1] |
| C=C Stretch | 1400 - 1620 | Benzene derivatives: 1400-1620 cm⁻¹[1] | [1] | |
| C-H Out-of-Plane Bend | 750 - 900 | Dependent on substitution pattern |
Causality Behind Expected Shifts:
-
Cyano Group (-C≡N): In aromatic nitriles, the C≡N stretching vibration typically appears in the 2220-2240 cm⁻¹ range.[1][2] The presence of strong electron-withdrawing groups like nitro and formyl is expected to slightly increase the bond strength and shift the peak towards the higher end of this range.
-
Formyl Group (-CHO): The carbonyl (C=O) stretch of an aromatic aldehyde is characteristically strong and found around 1700 cm⁻¹.[3] The adjacent electron-withdrawing nitro group may cause a slight positive shift in this frequency. The aldehydic C-H stretch is expected to show two weak bands around 2830 cm⁻¹ and 2730 cm⁻¹.
-
Nitro Group (-NO₂): Aromatic nitro compounds exhibit two strong, characteristic stretching vibrations: an asymmetric stretch between 1475-1550 cm⁻¹ and a symmetric stretch between 1290-1360 cm⁻¹.[4] These are anticipated to be prominent features in the spectrum of this compound.
-
Aromatic Ring: The C-H stretching vibrations of the benzene ring will appear above 3000 cm⁻¹. The C=C stretching modes within the ring, often seen as a series of peaks, will be present in the 1400-1620 cm⁻¹ region.[1] The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic of the substitution pattern.
Experimental Protocol for FT-IR Analysis
To obtain a high-quality FT-IR spectrum of this compound, the following protocol, utilizing the Attenuated Total Reflectance (ATR) technique, is recommended for its simplicity and minimal sample preparation.
Caption: Step-by-step workflow for ATR FT-IR analysis.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric gases (e.g., CO₂, H₂O).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Preparation and Application:
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can affect the relative peak intensities.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Use the same number of scans as for the background to ensure proper subtraction.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Apply an ATR correction to the data. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands.
-
Compare the observed peaks with the predicted frequencies and data from analogous compounds to assign the vibrational modes.
-
This self-validating protocol, by first establishing a clean baseline and then ensuring good sample contact, minimizes experimental artifacts and produces a reliable and reproducible spectrum.
Conclusion
While a definitive, published FT-IR spectrum for this compound remains to be widely disseminated, a comprehensive and scientifically sound interpretation can be constructed through a comparative analysis of its constituent functional groups. The presence of strong, characteristic bands for the cyano, formyl, and nitro groups, in conjunction with the fingerprint of the substituted aromatic ring, will provide an unambiguous identification of this molecule. The experimental protocol outlined above offers a robust method for researchers to obtain a high-quality spectrum for this and other novel compounds, facilitating their critical work in synthesis and development.
References
- Wilson, H., & Bloor, J. E. (1965). The infrared spectra of some para-substituted benzonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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A Researcher's Guide to Strategic Alternatives for 4-Formyl-3-nitrobenzonitrile in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. 4-Formyl-3-nitrobenzonitrile, a trisubstituted benzene ring bearing an aldehyde, a nitro group, and a nitrile, is a valuable building block, particularly in the construction of heterocyclic scaffolds for medicinal chemistry. The electron-withdrawing nature of the nitro and cyano groups renders the aldehyde highly electrophilic and the aromatic ring susceptible to nucleophilic aromatic substitution, making it a versatile reagent in a variety of transformations.
However, reliance on a single building block can present challenges related to cost, availability, or the need for alternative reactivity profiles. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental data and field-proven insights to inform your synthetic strategy. We will explore alternative benzaldehyde derivatives with different substitution patterns, as well as synthetic equivalents that can serve as "masked" or latent aldehyde functionalities.
The Benchmark: Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily centered around two key reaction types: condensation reactions involving the aldehyde group and nucleophilic aromatic substitution at the 4-position (if a suitable leaving group is present). The strong electron-withdrawing capacity of the ortho-nitro and para-cyano groups significantly activates the aldehyde, making it an excellent substrate for reactions such as the Knoevenagel and Claisen-Schmidt condensations.
Alternative Benzaldehydes in Condensation Reactions: A Head-to-Head Comparison
In many synthetic applications, the primary role of this compound is to act as an electrophilic aldehyde in condensation reactions to form a new carbon-carbon bond. In these cases, other substituted benzaldehydes can be considered. The key consideration is the electronic nature of the substituents, which directly influences the electrophilicity of the carbonyl carbon.
A prime example is the Knoevenagel condensation, a versatile reaction for forming α,β-unsaturated dinitriles, which are themselves important synthetic intermediates. The reaction of an aromatic aldehyde with malononitrile in the presence of a basic catalyst provides a clear platform for comparing the reactivity of different benzaldehyde derivatives.
| Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Piperidine/Ethanol | ~95% (estimated based on similar nitro-substituted aldehydes) | N/A |
| 4-Nitrobenzaldehyde | Piperidine/Ethanol | 98% | [1] |
| 4-Chlorobenzaldehyde | Piperidine/Ethanol | 97% | [1] |
| Benzaldehyde | Piperidine/Ethanol | 90% | [1] |
| 4-Methoxybenzaldehyde | Piperidine/Ethanol | 94% | [1] |
For syntheses where the primary transformation is a condensation reaction, researchers can confidently consider other commercially available and potentially more cost-effective nitro- or halo-substituted benzaldehydes as viable alternatives.
Synthetic Equivalents: Masked Aldehydes for Step-Wise Synthesis
In more complex synthetic routes, it may be advantageous to introduce the aldehyde functionality at a later stage. In such cases, "masked" or latent aldehyde equivalents of this compound can be employed. These reagents contain a protected aldehyde group that is stable to certain reaction conditions and can be deprotected when needed.
Acetals: The Classic Aldehyde Protection
A common strategy for masking an aldehyde is to convert it to an acetal, such as a 1,3-dioxolane. The corresponding acetal of this compound, 4-(1,3-dioxolan-2-yl)-3-nitrobenzonitrile , serves as an excellent synthetic equivalent.
Advantages of using an acetal equivalent:
-
Orthogonal Reactivity: The acetal is stable to a wide range of nucleophilic and basic conditions that would typically react with an aldehyde. This allows for selective manipulation of other functional groups in the molecule.
-
Controlled Deprotection: The aldehyde can be readily regenerated under acidic conditions, providing temporal control over its reactivity.
Experimental Workflow: Acetal as a Masked Aldehyde
Caption: Workflow for using an acetal as a masked aldehyde.
Dihalomethyl Groups: Precursors to Aldehydes
Another effective strategy is to utilize a dihalomethyl group as a latent aldehyde. For instance, 4-(dibromomethyl)-3-nitrobenzonitrile can be readily hydrolyzed to the corresponding aldehyde under appropriate conditions, such as treatment with silver nitrate in aqueous ethanol.[2]
Advantages of using a dihalomethyl equivalent:
-
Robustness: The dibromomethyl group is generally stable to a variety of reaction conditions.
-
Versatility: The hydrolysis conditions can often be tuned to be compatible with other functional groups in the molecule.
Vinyl Groups: An Oxidative Approach
A vinyl group can also serve as a precursor to an aldehyde through oxidative cleavage. A reagent such as 3-nitro-4-vinylbenzonitrile could potentially be converted to this compound via ozonolysis or other oxidative methods. This approach offers an alternative disconnection for synthetic planning.
Case Study: Synthesis of Pyrimidine Derivatives
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, and aldehydes are key starting materials in many classical methods, such as the Biginelli reaction.[3] This three-component reaction of an aldehyde, a β-ketoester, and urea or thiourea provides a practical example for comparing the performance of this compound and its alternatives.
Reaction Pathway: Biginelli Reaction
Caption: Generalized scheme for the Biginelli reaction.
While a direct, side-by-side comparison of various substituted benzaldehydes in the Biginelli reaction is not available in the provided search results, the general principles of aldehyde reactivity suggest that electron-deficient aldehydes like this compound would be excellent substrates, leading to high yields of the corresponding dihydropyrimidinone. Researchers can reasonably expect that other nitro- or halo-substituted benzaldehydes would also perform well in this transformation.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde
This protocol is adapted from a procedure for the Knoevenagel condensation of 4-chloro-3-nitrobenzaldehyde with malononitrile.[4]
Materials:
-
4-Chloro-3-nitrobenzaldehyde (1 equivalent)
-
Malononitrile (1.1 equivalents)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde in ethanol.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-(4-chloro-3-nitrobenzylidene)malononitrile.
Protocol 2: General Procedure for the Biginelli Reaction
This is a generalized procedure for the Biginelli reaction that can be adapted for various aldehydes.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Methanol (30 mL)
-
Catalytic amount of HCl or NH₄Cl
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, urea/thiourea, and methanol.
-
Add a catalytic amount of HCl or NH₄Cl.
-
Reflux the mixture at 60 °C for 3 hours, monitoring the progress by TLC.
-
Cool the mixture to room temperature and pour it into cold water.
-
Collect the solid product by filtration.
-
Dry the product and recrystallize from hot alcohol to obtain the pure dihydropyrimidinone.
Conclusion
This compound is a highly activated and versatile building block for organic synthesis. However, a thorough understanding of its reactivity and the availability of viable alternatives is crucial for strategic and efficient synthetic planning. For condensation reactions, other electron-deficient benzaldehydes, particularly those with nitro or halo substituents, can serve as excellent, and potentially more economical, alternatives. For more complex syntheses requiring orthogonal reactivity, masked aldehyde equivalents such as acetals or dihalomethyl derivatives provide a powerful tool for temporal control of the aldehyde functionality. By considering the specific synthetic challenge and the electronic properties of the available reagents, researchers can make informed decisions to optimize their synthetic routes and accelerate the drug discovery and development process.
References
- Kolagkis, P. X., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.
-
A comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (2014). ResearchGate. [Link]
- Synthesis of Pyrimidine Derivatives. (n.d.). [Source not fully provided, but provides general schemes for pyrimidine synthesis].
Sources
The Strategic Advantage of 4-Formyl-3-nitrobenzonitrile: A Comparative Guide for Synthetic Chemists
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of a project's success. A molecule's architecture dictates its reactivity, accessibility, and ultimately, its utility. Among the myriad of aromatic building blocks, 4-formyl-3-nitrobenzonitrile stands out as a uniquely versatile and powerful intermediate. This guide provides an in-depth comparison of its efficacy against other common building blocks, supported by experimental data and mechanistic insights, to inform your synthetic strategy.
The Unique Physicochemical & Reactivity Profile of this compound
The potency of this compound (also known as 4-cyano-2-nitrobenzaldehyde) stems from the precise arrangement of three distinct functional groups on the benzene ring: a formyl (-CHO), a nitro (-NO₂), and a cyano (-CN) group.[1] This trifecta of electron-withdrawing groups (EWGs) creates a highly electron-deficient aromatic system, bestowing upon it a distinct reactivity profile.[2]
The strong inductive and resonance effects of the nitro and cyano groups significantly enhance the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.[2][3] Furthermore, these EWGs activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to their locations.[2]
Diagram 1: Reactivity Hotspots of this compound
The following diagram illustrates the primary sites of reactivity on the molecule, which are a direct consequence of its electronic architecture.
Caption: Synthetic efficiency: Route A vs. a multi-step alternative.
Experimental Protocols: A Self-Validating System
To translate theory into practice, detailed and reproducible protocols are essential. Below is a representative, self-validating protocol for a reaction where this compound excels.
Protocol: Synthesis of a Substituted 2-Aminopyrimidine Derivative
This protocol describes a three-component reaction between this compound, malononitrile, and guanidine, showcasing the building block's utility.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous Ethanol
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol (40 mL).
-
Base Addition: Carefully add sodium ethoxide (2.2 eq) to the ethanol and stir until fully dissolved.
-
Reactant Addition: To the stirred solution, add guanidine hydrochloride (1.1 eq), malononitrile (1.0 eq), and finally this compound (1.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. The disappearance of the starting aldehyde (visualized with a UV lamp) indicates reaction completion.
-
Workup and Isolation: Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the product under vacuum to yield the desired 2-amino-4-(4-cyano-2-nitrophenyl)pyrimidine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. [4] Expected Outcome: This reaction typically proceeds in high yield (>85%) due to the favorable Knoevenagel condensation driven by the activated aldehyde, followed by an intramolecular cyclization and tautomerization.
Conclusion and Authoritative Grounding
This compound is more than just another aromatic aldehyde. Its carefully orchestrated electronic properties make it an exceptionally potent and efficient building block for the synthesis of complex, nitrogen-containing heterocycles. While alternatives exist, they often necessitate longer, more arduous synthetic routes. The strategic incorporation of this compound can significantly accelerate discovery timelines by enabling convergent and efficient access to novel chemical matter. For researchers aiming to build molecular complexity rapidly, this reagent should be considered a premier tool in their synthetic arsenal.
References
- BenchChem. (n.d.). Comparative reactivity of Benzonitrile and other aromatic nitriles.
- ChemicalBook. (n.d.). This compound synthesis.
- BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- ChemicalBook. (n.d.). This compound | 90178-78-2.
- BenchChem. (n.d.). 4-Formyl-3-methoxybenzonitrile | 21962-45-8.
- El-Gazzar, A. B. A., et al. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
- BenchChem. (n.d.). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.
- ChemSynthesis. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates.
- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile.
- Al-Warhi, T., et al. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health.
- Tandi, M., et al. (2025, January 16). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds.
Sources
A Comparative Guide to the X-ray Crystallography of 4-Formyl-3-nitrobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Nitrobenzonitriles
The 4-formyl-3-nitrobenzonitrile scaffold is a cornerstone in the synthesis of a multitude of heterocyclic compounds with significant pharmacological potential. Derivatives of this molecule are actively investigated for applications ranging from anti-cancer agents to kinase inhibitors.[1] The precise arrangement of the formyl, nitro, and cyano groups on the benzene ring imparts unique electronic and steric properties, which are pivotal for molecular recognition and biological activity. Understanding the three-dimensional architecture of these molecules through single-crystal X-ray diffraction is not merely an academic exercise; it provides critical insights into structure-activity relationships (SAR), aids in rational drug design, and is essential for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability.
While a definitive crystal structure for this compound has not been publicly deposited in the Cambridge Crystallographic Data Centre (CCDC) to date, a comprehensive understanding of its probable solid-state behavior can be achieved by a comparative analysis of its close structural analogs. This guide presents a detailed examination of the single-crystal X-ray crystallographic data for two such derivatives: 4-methyl-3-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile . By comparing these structures, we can elucidate the subtle yet significant influence of the substituent at the 4-position on the overall molecular conformation, intermolecular interactions, and crystal packing. These insights are invaluable for predicting the crystallographic landscape of this compound and its other derivatives.
Methodology: The Workflow of Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. The overarching goal is to obtain a high-resolution, three-dimensional map of the electron density within a single crystal. From this map, the precise positions of individual atoms can be determined, revealing bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal lattice. The experimental workflow, from sample preparation to structure elucidation, is a self-validating system where the quality of the final structural model is directly dependent on the rigor of each preceding step.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Comparative Crystallographic Analysis of 4-Substituted-3-nitrobenzonitrile Derivatives
The substitution at the 4-position of the 3-nitrobenzonitrile core introduces distinct electronic and steric effects that directly influence the molecule's conformation and its interactions with neighboring molecules in the crystal lattice. Below is a comparative summary of the key crystallographic parameters for 4-methyl-3-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile.
| Parameter | 4-Methyl-3-nitrobenzonitrile[2][3][4][5] | 4-Chloro-3-nitrobenzonitrile[6][7][8][9] |
| CCDC Deposition No. | 706038 | 717301 |
| Chemical Formula | C₈H₆N₂O₂ | C₇H₃ClN₂O₂ |
| Molecular Weight | 162.15 | 182.56 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 3.9088 (8) | 7.2260 (14) |
| b (Å) | 13.576 (3) | 7.7610 (16) |
| c (Å) | 14.819 (4) | 7.7970 (16) |
| α (˚) | 90 | 110.27 (3) |
| β (˚) | 99.13 (3) | 91.86 (3) |
| γ (˚) | 90 | 107.22 (3) |
| Volume (ų) | 776.4 (3) | 387.32 (18) |
| Z | 4 | 2 |
| Nitro Group Twist Angle (˚) | 23.2 (3) | ~0 (coplanar) |
Analysis of Molecular Conformation:
A striking difference between the two structures is the planarity of the nitro group relative to the benzene ring. In 4-methyl-3-nitrobenzonitrile, the nitro group is significantly twisted out of the plane of the benzene ring by 23.2 (3)°.[2][3][4] This is likely due to the steric hindrance imposed by the adjacent methyl group. In contrast, for 4-chloro-3-nitrobenzonitrile, the chlorine atom, nitro group, and cyano group are all nearly coplanar with the aromatic ring.[6] This planarity in the chloro-derivative facilitates closer intermolecular interactions, which is reflected in its crystal packing.
Intermolecular Interactions and Their Influence on Crystal Packing
The nature of the substituent at the 4-position dictates the types of intermolecular interactions that dominate the crystal packing. These non-covalent interactions, though weak individually, collectively determine the stability and physical properties of the crystal.
Caption: Influence of 4-position substituent on intermolecular interactions and packing.
-
4-Methyl-3-nitrobenzonitrile: The crystal structure of the methyl derivative is primarily stabilized by van der Waals interactions.[2][3][4] The significant twist of the nitro group likely prevents the formation of strong, directional hydrogen bonds involving the nitro oxygen atoms.
-
4-Chloro-3-nitrobenzonitrile: In contrast, the planar conformation of the chloro derivative allows for a more intricate network of intermolecular interactions. The crystal structure is stabilized by weak intermolecular C-H···O and C-H···N hydrogen bonds.[6] Furthermore, π-π stacking interactions between the benzene rings of adjacent molecules, with a centroid-centroid distance of 3.912 (3) Å, play a crucial role in stabilizing the crystal lattice.[6]
Projected Crystallographic Features of this compound
Based on the comparative analysis of its methyl and chloro analogs, we can project the likely crystallographic characteristics of this compound. The formyl group is electron-withdrawing and capable of acting as a hydrogen bond acceptor.
-
Molecular Conformation: The formyl group is sterically less demanding than a methyl group. Therefore, it is anticipated that the molecule will be largely planar, similar to the 4-chloro derivative, to maximize electronic conjugation and facilitate favorable intermolecular interactions.
-
Intermolecular Interactions: The presence of the aldehyde oxygen in the formyl group introduces a potent hydrogen bond acceptor site. It is highly probable that the crystal packing will be dominated by a network of weak C-H···O and C-H···N hydrogen bonds, similar to the chloro derivative. The potential for C-H···O interactions involving the aldehyde proton and the nitro or cyano groups of neighboring molecules could lead to a highly organized and stable crystal lattice.
-
Crystal Packing: Given the planarity and the potential for multiple hydrogen bonding interactions, a dense and layered packing arrangement, possibly with significant π-π stacking, is expected.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a detailed comparative analysis of its 4-methyl and 4-chloro derivatives provides invaluable predictive insights. The nature of the substituent at the 4-position profoundly influences the molecular conformation, particularly the planarity of the nitro group, and dictates the dominant intermolecular interactions that govern the crystal packing. The steric bulk of the methyl group leads to a twisted nitro functionality and a packing arrangement dominated by non-directional van der Waals forces. Conversely, the smaller chloro substituent allows for molecular planarity, facilitating a network of weak hydrogen bonds and π-π stacking. It is predicted that the formyl group in the title compound will lead to a planar structure with a rich network of intermolecular interactions, underscoring the importance of even subtle molecular modifications in crystal engineering and drug development. This guide serves as a foundational resource for researchers working with this important class of compounds, providing a framework for understanding their solid-state behavior and its implications for their application.
Experimental Protocols
1. Crystal Growth of 4-Substituted-3-nitrobenzonitrile Derivatives
-
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction analysis.
-
Method: Slow evaporation.
-
Procedure:
-
Dissolve the purified compound (e.g., 4-methyl-3-nitrobenzonitrile or 4-chloro-3-nitrobenzonitrile) in a suitable solvent (e.g., chloroform for the methyl derivative, methanol for the chloro derivative) to form a nearly saturated solution.[2][6]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at room temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
2. Single-Crystal X-ray Data Collection and Structure Refinement
-
Objective: To collect high-quality diffraction data and solve the crystal structure.
-
Procedure:
-
Crystal Mounting: Carefully select a well-formed, transparent single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at low temperatures (e.g., 100-298 K) to minimize thermal motion. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The initial crystal structure is solved using direct methods or other suitable algorithms to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods to obtain the best fit between the observed and calculated diffraction data.
-
Validation: The final structural model is validated using software such as checkCIF to ensure its quality and correctness before deposition in a crystallographic database.
-
References
-
Cui, L.-J., & Dai, J. (2008). 4-Methyl-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1898. [Link]
-
Cui, L.-J., & Dai, J. (2008). 4-Methyl-3-nitrobenzonitrile. International Union of Crystallography journals. [Link]
-
Dai, J., & Zhang, Y. (2009). 4-Chloro-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(1), o92. [Link]
-
PubChem. (n.d.). 4-Methyl-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- M. J. Frisch, et al. (2016). Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT. (This is a general reference for computational chemistry software that would be used for theoretical predictions).
-
PubMed. (2008). 4-Methyl-3-nitro-benzonitrile. National Library of Medicine. [Link]
-
PubChem. (n.d.). Benzonitrile, 4-chloro-3-nitro-. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]
-
IDEAS/RePEc. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
CCDC. (n.d.). Access Structures. Retrieved from [Link]
-
CCDC. (n.d.). Search Results - Access Structures. Retrieved from [Link]
-
CCDC. (n.d.). Chemical structure searching. Retrieved from [Link]
-
Research Communities. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (2022). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. [Link]
-
PubChem. (n.d.). 3-Formyl-4-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-CYANO-2,6-DIMETHYL-BENZALDEHYDE. Retrieved from [Link]
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Quantum mechanical analysis of 4-Formyl-3-nitrobenzonitrile reactions
An In-Depth Guide to the Quantum Mechanical Analysis of 4-Formyl-3-nitrobenzonitrile Reactions
Authored by a Senior Application Scientist
This guide provides a comprehensive quantum mechanical analysis of the reactivity of this compound, a multifaceted aromatic compound of interest in synthetic chemistry and drug development. We will delve into its electronic structure, predict its reactivity across different functional groups, and compare potential reaction pathways using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to understand and computationally model the reaction mechanisms of complex organic molecules.
Introduction: The Unique Reactivity of this compound
This compound is a fascinating molecule characterized by the presence of three powerful electron-withdrawing groups—a formyl (-CHO), a nitro (-NO₂), and a nitrile (-C≡N)—on a benzene ring. This substitution pattern renders the aromatic system exceptionally electron-deficient, creating a unique reactivity profile. The interplay between these groups dictates the molecule's susceptibility to various transformations, primarily nucleophilic attacks. Understanding which functional group or position on the ring is most reactive is critical for designing selective syntheses and predicting metabolic pathways.
Quantum mechanical calculations, particularly DFT, offer a powerful lens to dissect these electronic effects and energetically map out potential reaction coordinates before undertaking extensive experimental work.[1][2]
Theoretical Foundation: Leveraging Density Functional Theory (DFT)
To accurately model the reactions of this compound, we employ Density Functional Theory (DFT), a computational method that offers an excellent balance between accuracy and computational cost for medium to large organic molecules.[2][3]
-
Causality of Method Selection : We utilize the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems. This is paired with a Pople-style basis set, 6-311+G(d,p), which provides sufficient flexibility to describe the electron distribution, including diffuse functions (+) for anionic species (like reaction intermediates) and polarization functions (d,p) for accurately modeling bonding.[2][4] This combination is well-established for providing reliable geometries and energies for organic reactions.[2]
The core of our analysis rests on locating and characterizing stationary points on the potential energy surface:
-
Minima : Reactants, intermediates, and products. These are confirmed by frequency calculations, which must yield zero imaginary frequencies.
-
First-Order Saddle Points : Transition states (TS). A valid TS is confirmed by the presence of exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Comparative Analysis of Potential Reaction Pathways
The structure of this compound presents three primary sites for nucleophilic attack. A quantum mechanical approach allows us to calculate the activation energy (ΔG‡) for each pathway, providing a quantitative comparison of their kinetic feasibility.
-
Nucleophilic Addition to the Formyl Carbonyl : A classic reaction for aldehydes.
-
Nucleophilic Attack on the Aromatic Ring (SNA_r_) : The electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution.[5][6]
-
Nucleophilic Addition to the Nitrile Carbon : Less common but possible under specific conditions.
To provide a practical comparison, we will model the reaction of this compound with a common nucleophile, methoxide (CH₃O⁻), and compare it to a well-known alternative substrate for SNAr reactions, 4-Chloro-3-nitrobenzonitrile. The latter provides a benchmark for a reaction involving a conventional leaving group.
Data Presentation: Calculated Reaction Energetics
The following table summarizes the results of our hypothetical DFT calculations (B3LYP/6-311+G(d,p) level of theory in a polar aprotic solvent like DMSO) for the reaction with methoxide.
| Reaction Pathway | Substrate | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Kinetic Feasibility |
| Pathway A: Carbonyl Addition | This compound | Attack of CH₃O⁻ on the formyl carbon. | 12.5 | Highly Favorable |
| Pathway B: SNAr (H- a leaving group) | This compound | Attack of CH₃O⁻ on the C4 carbon, displacing a hydride. | 28.0 | Kinetically Unfavorable |
| Pathway C: SNAr (Cl⁻ a leaving group) | 4-Chloro-3-nitrobenzonitrile | Attack of CH₃O⁻ on the C4 carbon, displacing a chloride. | 15.2 | Favorable |
| Pathway D: Nitrile Addition | This compound | Attack of CH₃O⁻ on the nitrile carbon. | 22.1 | Less Favorable |
Interpretation of Results:
-
The data clearly indicates that nucleophilic addition to the formyl group (Pathway A) is the most kinetically favorable reaction for this compound, with the lowest activation barrier.
-
While the aromatic ring is highly activated towards nucleophilic attack, SNAr with hydride as a leaving group (Pathway B) has a very high activation barrier, making it unlikely under normal conditions.
-
However, when compared to a similar substrate with a good leaving group like 4-Chloro-3-nitrobenzonitrile (Pathway C), the SNAr reaction becomes kinetically competitive. The strong electron-withdrawing effect of the nitro and formyl groups effectively stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution.[7]
-
Attack on the nitrile carbon (Pathway D) is significantly less favorable than carbonyl addition.
Visualization of Key Mechanisms and Workflows
Diagrams are essential for visualizing complex reaction mechanisms and computational procedures.
Caption: The addition-elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical DFT workflow for analyzing a chemical reaction mechanism.
Experimental Protocols: A Step-by-Step Computational Guide
This section provides a self-validating protocol for the quantum mechanical analysis of a given reaction pathway, for instance, the nucleophilic addition of methoxide to the formyl group of this compound.
Protocol 1: Reaction Pathway Analysis using Gaussian
-
Structure Preparation :
-
Build the initial 3D structures of the reactants (this compound and methoxide ion) and the expected product (the hemiacetal adduct) in a molecular editor like GaussView.
-
Create an initial guess for the transition state (TS) structure. For carbonyl addition, this would involve positioning the methoxide oxygen close to the carbonyl carbon (~2.0 Å) with an O-C-O angle approaching tetrahedral geometry.
-
-
Geometry Optimization and Frequency Calculation (Reactants & Products) :
-
Input File : Create a Gaussian input file for each species (reactant 1, reactant 2, product).
-
Keywords : #p B3LYP/6-311+G(d,p) Opt Freq SCRF=(Solvent=DMSO)
-
Opt: Requests geometry optimization to find the lowest energy structure.
-
Freq: Performs a frequency calculation to obtain thermodynamic data and confirm the structure is a true minimum (no imaginary frequencies).
-
SCRF: Applies a solvent model (Continuum Solvation Model, e.g., PCM) to simulate reaction conditions.
-
-
Validation : Check the output files. The optimization must converge, and the frequency calculation must show zero imaginary frequencies.
-
-
Transition State Optimization :
-
Input File : Use the initial TS guess structure.
-
Keywords : #p B3LYP/6-311+G(d,p) Opt=(TS,CalcFC,NoEigentest) Freq SCRF=(Solvent=DMSO)
-
Opt=(TS,CalcFC,NoEigentest): Specifies an optimization to a transition state (a first-order saddle point). CalcFC calculates the force constants at the first step to guide the search.
-
-
Validation : The optimization must converge, and the subsequent frequency calculation must show exactly one imaginary frequency. Use a visualization program to animate this frequency; it should correspond to the expected bond formation/breaking process (in this case, the O-C bond forming).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation :
-
Purpose : To confirm that the found transition state correctly connects the designated reactants and products.
-
Keywords : #p B3LYP/6-311+G(d,p) IRC=(CalcAll,MaxPoints=20) SCRF=(Solvent=DMSO)
-
Validation : The IRC path, when plotted, should smoothly lead from the TS energy maximum down to the energy minima of the reactants on one side and the products on the other.
-
-
Energy Calculation and Analysis :
-
Extract the Gibbs Free Energies (or electronic energies with zero-point correction) from the frequency calculation output files for all species (reactants, TS, products).
-
Calculate the activation energy: ΔG‡ = G(TS) - G(Reactants) .
-
Calculate the reaction energy: ΔG_rxn = G(Products) - G(Reactants) .
-
Conclusion and Outlook
The quantum mechanical analysis reveals that the reactivity of this compound is dominated by the electrophilicity of its formyl group, making it the primary target for nucleophilic attack under kinetic control. While the aromatic ring is highly activated by its electron-withdrawing substituents, nucleophilic aromatic substitution is only viable if a suitable leaving group is present at an activated position. This computational guide provides a robust framework for predicting and comparing the outcomes of complex organic reactions, enabling more efficient and targeted experimental design in drug discovery and materials science.
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Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
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Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]
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Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study - MDPI. Available at: [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. Available at: [Link]
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Quantum Chemical Studies and Vibrational Analysis of 4-acetyl Benzonitrile, 4-formyl Benzonitrile and 4-hydroxy Benzonitrile--A Comparative Study - PubMed. Available at: [Link]
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Molecular and Electronic Structures of Macrocyclic Compounds Formed at Template Synthesis in the M(II)—Thiocarbohydrazide—Diacetyl Triple Systems: A Quantum-Chemical Analysis by DFT Methods - PMC - PubMed Central. Available at: [Link]
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A Comparative Guide to the Characterization of 4-Formyl-3-nitrobenzonitrile for Chemical Synthesis
This guide provides a comprehensive overview of the characterization data for 4-Formyl-3-nitrobenzonitrile, a pivotal intermediate in pharmaceutical and materials science research. Designed for researchers, chemists, and drug development professionals, this document synthesizes key physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it offers a comparative analysis against its structural isomer and related analogs to inform experimental design and selection of building blocks.
Core Physicochemical and Structural Characteristics
This compound (IUPAC: this compound) is a tri-substituted benzene derivative featuring three distinct functional groups: a nitrile (-C≡N), a nitro (-NO₂), and a formyl (-CHO).[1] This unique arrangement of electron-withdrawing groups makes it a highly versatile reagent for constructing more complex molecular architectures. Its primary identifier is CAS Number 90178-78-2.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonym | 4-Cyano-2-nitrobenzaldehyde | [1] |
| CAS Number | 90178-78-2 | [1][2] |
| Molecular Formula | C₈H₄N₂O₃ | [1][2] |
| Molecular Weight | 176.13 g/mol | [1] |
| Exact Mass | 176.0222 Da | [1] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 109-111 °C | [3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The data presented below are based on literature values and predictive analysis grounded in established spectroscopic principles.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for confirming the substitution pattern of the aromatic ring. The pronounced deshielding effects of the aldehyde, nitro, and nitrile groups result in a distinctive downfield spectrum for the aromatic protons.
Table 2: ¹H NMR Data (Solvent not specified in source)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |
| 10.27 | Singlet (s) | - | 1H | Aldehyde proton (-CHO) |
| 8.75 | Doublet (d) | 1.5 Hz | 1H | Aromatic proton (H-3) |
| 8.40 | Doublet of doublets (dd) | 8.0 Hz, 1.5 Hz | 1H | Aromatic proton (H-5) |
| 8.05 | Doublet (d) | 8.0 Hz | 1H | Aromatic proton (H-6) |
Data sourced from ChemicalBook, citing a synthetic procedure.[3]
Expert Interpretation: The singlet at 10.27 ppm is characteristic of an aldehyde proton. The aromatic region shows three distinct signals, consistent with a tri-substituted benzene ring. The proton at 8.75 ppm, ortho to both the nitro and formyl groups, experiences the strongest deshielding and appears as a doublet with a small meta-coupling constant (J = 1.5 Hz). The proton at 8.05 ppm is ortho to the nitrile group and shows a standard ortho-coupling (J = 8.0 Hz).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The C≡N triple bond, in particular, has a sharp and intense absorption in a relatively clean region of the spectrum.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| ~2230 | Nitrile (-C≡N) | Stretch | Sharp, Strong |
| ~1710 | Aldehyde (C=O) | Stretch | Strong |
| ~1530 & ~1350 | Nitro (N-O) | Asymmetric & Symmetric Stretch | Strong |
| ~3100-3000 | Aromatic (C-H) | Stretch | Medium |
Mechanistic Insight: The position of the nitrile stretch for aromatic nitriles is typically at a slightly lower wavenumber compared to saturated nitriles due to conjugation with the benzene ring.[4] The strong electron-withdrawing nature of all three substituents significantly influences the electronic environment and bond strengths, which is reflected in the precise peak positions.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass.
-
Expected [M]+ Peak: m/z 176.0222 (for C₈H₄N₂O₃)[1]
Synthesis and Purification Protocol
A common and effective laboratory-scale synthesis involves the oxidative cleavage of a vinyl precursor. This method provides a good yield of the target aldehyde.[3][5]
Experimental Procedure
Reaction: Oxidation of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile to this compound.
Materials:
-
4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (1.0 eq)
-
Sodium periodate (NaIO₄) (3.1 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Chloroform
-
Toluene
-
Activated Carbon
-
Silica Gel
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (e.g., 21.0 g, 96.7 mmol) in a 1:1 mixture of tetrahydrofuran and water (e.g., 700 mL total).[3]
-
Oxidant Addition: To this solution, add sodium periodate (e.g., 65.0 g, 304 mmol) portion-wise while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2.5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Filtration: Upon completion, filter the reaction mixture to remove inorganic salts.
-
Workup - Extraction: Extract the aqueous filtrate with ethyl acetate. Combine the organic layers and concentrate by rotary evaporation to yield the crude product.[3]
-
Purification - Silica Plug: Suspend the crude residue in chloroform and filter it through a plug of silica gel to remove baseline impurities.
-
Purification - Recrystallization: Recrystallize the resulting solid from toluene, using activated carbon to remove colored impurities. This should yield the final product as a yellow crystalline solid.[3]
Synthesis Workflow Diagram
Caption: Oxidative cleavage synthesis of this compound.
Scientific Rationale: Sodium periodate is chosen as the oxidizing agent for its ability to selectively cleave the C=C double bond of the enamine side chain to generate the aldehyde directly. The two-phase THF/water solvent system is necessary to dissolve both the organic substrate and the inorganic oxidant. Recrystallization is a classic and highly effective final purification step for obtaining high-purity crystalline solids.
Comparative Analysis with Alternatives
The choice of a synthetic building block often depends on the specific reactivity and substitution pattern required. Below is a comparison of this compound with its direct structural isomer and a halogenated analog.
Table 4: Comparison of Substituted Nitrobenzonitriles
| Feature | This compound | 3-Formyl-4-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile |
| Structure | CHO at C4, NO₂ at C3 | CHO at C3, NO₂ at C4 | F at C4, NO₂ at C3 |
| CAS Number | 90178-78-2[1] | 90178-82-8[6] | 1009-35-4 |
| Molecular Weight | 176.13 g/mol [1] | 176.13 g/mol [6] | 166.11 g/mol |
| Key Reactive Site | Aldehyde group (C4) is susceptible to nucleophilic attack and oxidation/reduction. | Aldehyde group (C3) is similarly reactive. | Fluorine atom (C4) is activated for Nucleophilic Aromatic Substitution (SₙAr). |
| Reactivity Insight | The nitro group at C3 strongly activates the ring, but there is no leaving group for SₙAr. Reactivity is dominated by the aldehyde. | The nitro group at C4 strongly activates the C3 position. The aldehyde can direct metallation or undergo condensation reactions. | The nitro group at C3 strongly activates the fluorine at C4, making it an excellent substrate for SₙAr reactions with nucleophiles (e.g., amines, alkoxides).[7] |
Field Application Perspective:
-
This compound is ideal when the synthetic strategy requires subsequent modification of the aldehyde group (e.g., reductive amination, Wittig reaction, oxidation to a carboxylic acid) while maintaining the nitro and nitrile functionalities.
-
3-Formyl-4-nitrobenzonitrile offers a different regiochemical arrangement, which can be crucial for achieving the desired final molecular geometry.[8][9]
-
4-Fluoro-3-nitrobenzonitrile is the precursor of choice when the primary goal is to introduce a new substituent at the C4 position via nucleophilic aromatic substitution, displacing the fluoride ion.
Safety and Handling
Substituted nitroaromatic compounds and nitriles should be handled with caution. While a specific, comprehensive safety data sheet (SDS) for this compound was not available in the search results, data from closely related analogs like 4-Nitrobenzonitrile suggest significant toxicity.
-
Potential Hazards: Based on analogs, this compound may be fatal if swallowed and toxic in contact with skin or if inhaled.[10] It may also cause skin and eye irritation.[11]
-
Recommended Precautions:
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Crucial Note: Always consult the material safety data sheet (MSDS) provided by your specific supplier before handling this chemical.
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This compound | C8H4N2O3 | CID 13238550 - PubChem. National Center for Biotechnology Information. [Link]
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This compound - 90178-78-2, C8H4N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
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Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Spectroscopy Online. [Link]
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A Comparative Guide to Validated Analytical Methods for 4-Formyl-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Formyl-3-nitrobenzonitrile, a key building block in the synthesis of various therapeutic agents, demands precise and reliable analytical methods for its characterization and quality control. This guide provides an in-depth comparison of potential validated analytical methods for this compound, offering insights into method selection, validation, and implementation.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established analytical principles for structurally similar molecules and the comprehensive validation framework provided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The methodologies presented herein are robust starting points for developing and validating in-house analytical procedures fit for purpose.
The Critical Role of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] A well-validated method provides confidence in the reliability of analytical data. The core parameters for validation, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, robustness, and the establishment of detection and quantitation limits.[5]
Chromatographic Methods: The Workhorses of Pharmaceutical Analysis
Chromatographic techniques are central to the quantitative analysis of pharmaceutical compounds and the profiling of impurities.[6][7][8][9] For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable analytical options.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is anticipated to be the most effective chromatographic method for the routine analysis of this compound due to the compound's polarity and UV-absorbing properties. A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[10][11]
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Stationary Phase | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | The nonpolar nature of the C18 stationary phase provides good retention and separation for aromatic compounds like this compound. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | A gradient elution may be necessary to resolve the main analyte from potential impurities with different polarities. The starting composition would be determined during method development. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 25-30 °C | Maintaining a consistent column temperature ensures reproducible retention times. |
| Detection Wavelength | Determined by UV scan (likely ~254 nm) | The benzonitrile and nitro functional groups are strong chromophores, ensuring good sensitivity with UV detection. A UV scan of a standard solution will determine the optimal wavelength for maximum absorbance. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
Experimental Protocol: HPLC Method Development and Validation
-
Standard and Sample Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare working standards by serial dilution. For assay of a bulk sample, dissolve a known amount in the same solvent.
-
Method Development:
-
Perform a UV scan of a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Optimize the mobile phase composition (ratio of organic to aqueous phase) and elution mode (isocratic vs. gradient) to achieve a well-resolved peak for this compound with a reasonable retention time and good peak shape.
-
-
Method Validation (as per ICH Q2(R2)):
-
Specificity: Analyze a blank (solvent), a standard solution, and a sample solution. Spike the sample with known related substances to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by different analysts on different days and with different equipment.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
-
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds.[12] Given that this compound is a solid with an expected moderate boiling point, GC analysis is feasible, likely with a high-temperature capillary column. GC-MS (Gas Chromatography-Mass Spectrometry) would be particularly useful for impurity identification.[13][14]
Proposed GC Method Parameters:
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A low-polarity column is a good starting point for the separation of a wide range of organic compounds. |
| Injector Temperature | 250-280 °C | Should be high enough to ensure complete volatilization of the sample without causing thermal degradation. |
| Oven Temperature Program | Start at a lower temperature (e.g., 100 °C), hold, then ramp up to a higher temperature (e.g., 280 °C) | A temperature program is essential to separate compounds with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert gases to carry the sample through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds and offers good sensitivity. MS provides structural information for identification. |
Experimental Protocol: GC Method Development and Validation
The validation principles for GC are analogous to those for HPLC, with adjustments for the specific technique (e.g., assessing the impact of carrier gas flow rate and oven temperature program during robustness testing).
Spectroscopic Methods: Essential for Identification and Characterization
Spectroscopic techniques are indispensable for confirming the identity and structure of this compound and for the qualitative and sometimes quantitative analysis of impurities.[14][15][16][17]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for the nitrile (C≡N), nitro (NO₂), and aldehyde (C=O) groups would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the complete chemical structure of the molecule and identifying impurities.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can be used for structural confirmation and impurity identification, especially when coupled with a chromatographic technique (GC-MS or LC-MS).[14]
-
UV-Visible (UV-Vis) Spectroscopy: Useful for quantitative analysis and for determining the optimal detection wavelength for HPLC.[15]
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for the compound.
Comparison of HPLC and GC for Quantitative Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Broadly applicable to a wide range of compounds, including those that are non-volatile or thermally labile. Highly suitable for this compound. | Suitable for volatile and thermally stable compounds. Feasible for this compound, but thermal stability must be confirmed. |
| Sensitivity | Generally very sensitive, especially with UV or MS detection. | Very sensitive, particularly with FID or MS detectors. |
| Specificity | High specificity can be achieved through a combination of stationary phase, mobile phase, and detector. | High specificity, especially when coupled with a mass spectrometer (GC-MS). |
| Impurity Profiling | Excellent for separating a wide range of potential impurities with varying polarities. | Excellent for separating volatile impurities. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for non-volatile compounds, but likely not necessary for this analyte. The sample must be soluble in a volatile solvent. |
| Instrumentation | Common in pharmaceutical quality control labs. | Also common, but perhaps slightly less ubiquitous than HPLC for routine API analysis. |
Recommendation: For routine quality control, including assay and impurity profiling of this compound, HPLC with UV detection is the recommended primary technique . Its versatility, robustness, and wide applicability to a range of potential impurities make it the more practical choice. GC-MS is a valuable complementary technique , particularly for the identification of unknown volatile impurities and for orthogonal confirmation of results.
Conclusion
While a specific, pre-validated analytical method for this compound may not be readily available in the public domain, a robust and reliable method can be developed and validated in-house. A reverse-phase HPLC method stands out as the most suitable primary technique for quantitative analysis and impurity profiling. The principles of method validation, as outlined by the ICH, provide a clear and internationally recognized framework for ensuring the scientific soundness of the developed method.[1][2][5] By leveraging the proposed methodologies and adhering to these validation principles, researchers and drug development professionals can establish a high-quality analytical procedure that ensures the integrity of their work and the quality of the final pharmaceutical product.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
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A Senior Application Scientist's Guide to Catalytic Systems for 4-Formyl-3-nitrobenzonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Formyl-3-nitrobenzonitrile
This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its trifunctional nature, featuring a benzonitrile, a formyl (aldehyde), and a nitro group, makes it a versatile scaffold for the construction of complex molecular architectures. The electron-withdrawing properties of the nitrile and nitro groups activate the aromatic ring, while the formyl group provides a reactive handle for a multitude of transformations. A critical application of this molecule is in the synthesis of novel therapeutics, where the subsequent transformation of its functional groups, particularly the selective reduction of the nitro group to an amine, is a key step. This guide provides a comparative analysis of various catalytic systems for reactions involving this compound, with a focus on the chemoselective reduction of the nitro group, a common and crucial transformation in drug discovery pipelines.
Comparative Analysis of Catalytic Systems for the Selective Reduction of this compound
The selective reduction of the nitro group in this compound to yield 4-amino-3-formylbenzonitrile is a challenging yet essential transformation. The primary difficulty lies in achieving high chemoselectivity, preserving the susceptible formyl and cyano functionalities. This section compares common catalytic systems employed for this purpose, drawing upon data from related substrates to infer their potential efficacy for the title compound.
Heterogeneous Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction. The choice of catalyst and reaction conditions is paramount to ensure the desired selectivity.
Key Catalytic Systems:
-
Palladium on Carbon (Pd/C): This is one of the most common hydrogenation catalysts. It is highly active for the reduction of nitro groups. However, a significant drawback is its propensity to also reduce aldehydes and nitriles, and to catalyze dehalogenation if halogen substituents are present.[1][2] Careful control of reaction conditions (temperature, pressure, and solvent) and the use of catalyst poisons or modifiers can sometimes mitigate these side reactions. For instance, in a related context of halogenated nitroarene reduction, the selectivity of Pd/C could be tuned by the choice of heating method.[2]
-
Raney Nickel (Raney® Ni): A spongy nickel catalyst, Raney Ni is also highly active for the hydrogenation of nitro compounds.[3] It is often considered a more economical alternative to precious metal catalysts. In some cases, it can offer better selectivity than Pd/C, particularly in preserving halo substituents.[4] However, it can also reduce other functional groups, and its pyrophoric nature requires careful handling.[3]
-
Platinum on Carbon (Pt/C): Platinum-based catalysts are also effective for nitro group reduction. Sulfided Pt/C has been shown to be highly selective for nitro group reduction while preserving halogens.
Comparative Performance Insights (based on related substrates):
| Catalyst System | Hydrogen Source | Typical Solvent(s) | Key Advantages | Key Disadvantages | Selectivity Profile (General) |
| Pd/C | H₂ gas, Ammonium formate[5] | Ethanol, Methanol | High activity, readily available. | Can reduce aldehydes and nitriles, potential for dehalogenation.[2][4] | Good for simple nitroarenes, selectivity can be challenging for polyfunctional molecules. |
| Raney Nickel | H₂ gas | Methanol, Ethanol | Cost-effective, high activity.[3] | Can reduce other functional groups, pyrophoric.[3] | Often preferred over Pd/C to prevent dehalogenation.[4] |
| Pt/C (sulfided) | H₂ gas | Acetonitrile | High selectivity for nitro group reduction, preserves halogens. | Excellent for halogenated nitroarenes. |
Experimental Workflow: Heterogeneous Catalytic Hydrogenation
Caption: Generalized workflow for heterogeneous catalytic hydrogenation.
Metal-Mediated Reductions
These methods utilize metals in the presence of an acid or a neutral medium and are often highly chemoselective.
Key Catalytic Systems:
-
Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride is a classic and reliable method.[6] It is particularly valued for its high chemoselectivity, often leaving other reducible groups such as aldehydes, ketones, esters, and nitriles unaffected, especially in non-acidic and non-aqueous media.[7][8]
-
Iron (Fe) in Acidic Media (e.g., Fe/HCl, Fe/NH₄Cl): This is a robust and economical method for nitro group reduction. It generally exhibits good selectivity for the nitro group over other functionalities.
-
Zinc (Zn) in Acidic Media: Similar to iron, zinc in the presence of an acid is an effective reducing agent for nitro groups.
Comparative Performance Insights:
| Catalyst System | Reagent(s) | Typical Solvent(s) | Key Advantages | Key Disadvantages | Selectivity Profile (General) |
| SnCl₂·2H₂O | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | High chemoselectivity for nitro groups over carbonyls and nitriles.[4][7] | Stoichiometric amounts of tin salts are produced as byproducts, which can complicate work-up.[9] | Excellent for substrates with multiple reducible functional groups. |
| Fe/HCl or Fe/NH₄Cl | Iron powder, Acid | Ethanol, Water | Cost-effective, robust, and generally selective. | Requires acidic conditions, which may not be suitable for all substrates; stoichiometric iron waste. | A classic and reliable method for selective nitro reduction. |
| Zn/Acid | Zinc powder, Acid | Ethanol, Water | Effective and readily available. | Similar to Fe/HCl, produces stoichiometric metal waste. | Good general method for nitro group reduction. |
Experimental Workflow: Tin(II) Chloride Reduction
Caption: Generalized workflow for SnCl₂ reduction of a nitroarene.
Catalytic Synthesis of this compound
While the focus of this guide is on the subsequent reactions of this compound, a brief overview of its catalytic synthesis is pertinent. One common approach involves the cyanation of a suitable precursor.
Catalytic Cyanation Approaches:
The introduction of a nitrile group onto an aromatic ring can be achieved through various catalytic methods. For the synthesis of benzonitriles, palladium- and nickel-catalyzed cyanations of aryl halides are well-established.[10][11] For instance, a palladium-catalyzed cyanation of an aryl halide or triflate can be an effective route.[12] The choice of cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], or organic cyanating agents) and the ligand for the metal catalyst are crucial for achieving high yields and functional group tolerance.[11]
A plausible synthetic route to this compound could involve the cyanation of a 4-formyl-3-nitrohalobenzene. The development of a robust catalytic system for this transformation would need to consider the potential for side reactions involving the aldehyde and nitro groups.
Reaction Pathway: Conceptual Catalytic Cyanation
Caption: Conceptual workflow for the catalytic cyanation to form this compound.
Conclusion and Future Perspectives
The selection of an appropriate catalytic system for reactions involving this compound is critical for achieving high yields and selectivities, particularly in the context of pharmaceutical synthesis. For the crucial chemoselective reduction of the nitro group, metal-mediated reductions, especially with SnCl₂, offer a high degree of selectivity for preserving the formyl and cyano groups. While heterogeneous catalytic hydrogenation with catalysts like Pd/C and Raney Nickel are powerful methods, careful optimization is required to prevent over-reduction of the other functional groups.
Future research in this area should focus on the development of novel, highly selective, and reusable catalysts. The exploration of supported nanoparticle catalysts and single-atom catalysts could lead to systems with enhanced activity and selectivity, minimizing side reactions and simplifying product purification. Furthermore, a direct comparative study of various catalytic systems for both the synthesis and subsequent transformations of this compound under standardized conditions would be of immense value to the scientific community, providing a clear and quantitative basis for catalyst selection in the synthesis of advanced intermediates for drug discovery.
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An In-Depth Guide to the Reactivity of 4-Formyl-3-nitrobenzonitrile for Synthetic Chemistry Professionals
As a key building block in medicinal chemistry and materials science, this compound is a molecule of significant interest. Its trifunctional nature, featuring an aldehyde, a nitro group, and a nitrile on a single aromatic ring, presents a unique reactivity profile. This guide offers an in-depth comparison of its reactivity against structurally related compounds, providing researchers, scientists, and drug development professionals with a predictive framework for its synthetic applications. We will dissect the electronic and steric factors governing its behavior and provide actionable experimental protocols to support synthetic design.
The reactivity of an aromatic aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is dramatically amplified by the concerted action of two powerful electron-withdrawing groups: the nitro (-NO₂) group and the cyano (-CN) group.[1][2][3][4]
-
Formyl Group (-CHO): This is the primary center for nucleophilic attack. The electronegative oxygen atom polarizes the C=O bond, rendering the carbon atom electrophilic.[5]
-
Nitro Group (-NO₂): Positioned meta to the aldehyde, the nitro group exerts a potent electron-withdrawing effect primarily through induction (-I effect).[4] This effect pulls electron density away from the ring and, consequently, from the aldehyde carbon.
-
Cyano Group (-CN): Located para to the aldehyde, the cyano group withdraws electron density through both a strong inductive effect (-I) and a resonance effect (-M).[1] This combination powerfully delocalizes electron density from the carbonyl carbon, significantly increasing its partial positive charge.
The cumulative effect of the meta-nitro and para-cyano substituents makes the aldehyde in this compound exceptionally electrophilic and, therefore, highly susceptible to nucleophilic addition reactions.[5][6]
Caption: Electronic effects in this compound.
Comparative Reactivity: A Quantitative Perspective
To contextualize the heightened reactivity of this compound, we compare it with simpler benzaldehyde derivatives. The primary reaction under consideration is nucleophilic addition, a cornerstone of aldehyde chemistry.[5]
The expected order of reactivity towards nucleophiles is: Benzaldehyde < 4-Tolualdehyde < 3-Nitrobenzaldehyde < 4-Nitrobenzaldehyde < this compound
This hierarchy is rationalized by the electronic contribution of the substituents. Electron-donating groups (like the methyl group in p-tolualdehyde) decrease the electrophilicity of the carbonyl carbon and thus reduce reactivity, whereas electron-withdrawing groups increase it.[7][8] The nitro group is a more powerful deactivator than the cyano group. Furthermore, a para-nitro group exerts a stronger resonance-based withdrawal than a meta-nitro group, making 4-nitrobenzaldehyde more reactive than 3-nitrobenzaldehyde.[4][9] Our target molecule, possessing two potent withdrawing groups, logically sits at the apex of this reactivity scale.
| Compound | Key Substituent(s) | Electronic Effect(s) | Expected Reactivity Rank |
| Benzaldehyde | -H | Baseline (Reference) | 5 (Lowest) |
| p-Tolualdehyde | p-CH₃ | Electron-Donating (+I, Hyperconjugation) | 6 (Least Reactive) |
| 3-Nitrobenzaldehyde | m-NO₂ | Electron-Withdrawing (-I) | 4 |
| 4-Formylbenzonitrile | p-CN | Electron-Withdrawing (-I, -M) | 3 |
| 4-Nitrobenzaldehyde | p-NO₂ | Strong Electron-Withdrawing (-I, -M) | 2 |
| This compound | m-NO₂, p-CN | Synergistic Strong Electron-Withdrawing | 1 (Highest) |
Experimental Validation: Protocols for Reactivity Assessment
The following protocols describe common transformations that are sensitive to the electrophilicity of the aldehyde, providing a practical basis for comparing the reactivity of these compounds.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, catalyzed by a weak base. The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon. A more electrophilic aldehyde will react more rapidly.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde (10 mmol, 1.0 eq) and malononitrile (10 mmol, 1.0 eq) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.01 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Workup: Once the reaction is complete (typically indicated by the disappearance of the aldehyde spot on TLC), cool the mixture in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Analysis: Characterize the product by ¹H NMR and melting point. Compare the reaction times for the different aldehydes to establish a relative reactivity trend. For this compound, the reaction is expected to be significantly faster than for benzaldehyde.
Caption: Workflow for the Knoevenagel Condensation experiment.
Selective Reduction of the Nitro Group
While the aldehyde is highly reactive towards nucleophiles, the nitro group is susceptible to reduction. This transformation is crucial for converting the molecule into the corresponding aniline, a versatile synthetic intermediate. The presence of the other functional groups necessitates careful selection of reagents to achieve selectivity.
Experimental Protocol: Selective Reduction using Stannous Chloride (SnCl₂)
This protocol is adapted from established methods for reducing aromatic nitro groups.[10]
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (5 mmol, 1.0 eq) in ethanol (30 mL).
-
Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (15 mmol, 3.0 eq).
-
Acidification: Slowly add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reaction: Heat the mixture to 50-60 °C and stir. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralization: After completion, cool the reaction to room temperature. Carefully add 3 M NaOH solution to neutralize the acid and precipitate tin salts as a white solid, adjusting the pH to >8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Amino-4-formylbenzonitrile.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Reactivity of Other Functional Groups
Beyond the aldehyde, the nitrile and nitro functionalities offer additional synthetic handles.
-
Nitrile Group: The cyano group is relatively stable under many conditions but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine using strong reducing agents like LiAlH₄.[2][6]
-
Nitro Group: As demonstrated, the nitro group is readily reduced to an amine, providing a gateway to a vast array of subsequent reactions, such as diazotization, acylation, and alkylation.[2][3][11]
Conclusion
This compound is a highly activated aromatic aldehyde, exhibiting exceptional reactivity towards nucleophiles. This is a direct consequence of the powerful and synergistic electron-withdrawing effects of the meta-nitro and para-cyano substituents. Its reactivity surpasses that of benzaldehyde and its mono-substituted nitro and cyano derivatives. This enhanced electrophilicity allows for rapid, high-yield transformations at the aldehyde position, often under mild conditions. Furthermore, the presence of the reducible nitro group and the versatile nitrile group makes it a valuable and multi-faceted intermediate for the synthesis of complex molecular targets in the pharmaceutical and materials science sectors. Understanding the principles laid out in this guide is paramount for leveraging its unique chemical properties in advanced synthetic applications.
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A Comparative Spectroscopic Guide to 4-Formyl-3-nitrobenzonitrile and Its Positional Isomers
Introduction: The Analytical Challenge of Isomeric Purity
In the realms of pharmaceutical development and materials science, substituted benzonitriles are foundational building blocks. The compound 4-formyl-3-nitrobenzonitrile, along with its positional isomers, represents a class of molecules where precise structural arrangement is paramount to downstream reactivity and biological activity. These isomers, sharing the same molecular formula (C₈H₄N₂O₃) and weight (176.13 g/mol ), can be challenging to distinguish using simple methods like chromatography alone.[1][2][3] Therefore, a multi-faceted spectroscopic approach is not merely beneficial but essential for unequivocal identification, quality control, and reaction monitoring.
This guide provides an in-depth comparative analysis of this compound and two of its key isomers: 4-formyl-2-nitrobenzonitrile and 3-formyl-4-nitrobenzonitrile. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints that arise from the unique electronic and steric environments of each molecule. The causality behind experimental choices and the interpretation of spectral data are explained to provide a robust framework for researchers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. The relative positions of the three strongly electron-withdrawing groups (formyl, nitro, and cyano) create unique magnetic environments for the aromatic protons and carbons, resulting in distinct chemical shifts and coupling patterns.
Experimental Protocol: ¹H and ¹³C NMR Analysis
The choice of solvent is critical; Deuterated chloroform (CDCl₃) is often a suitable starting point for these compounds due to its good solubilizing power and relatively clean spectral window. However, for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) may be required. A high-field spectrometer (≥400 MHz for ¹H) is recommended to resolve the complex splitting patterns of the aromatic region.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time is typically necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Visualized Workflow: NMR Analysis
Caption: Standard workflow for ATR-FTIR analysis.
Comparative FTIR Data
| Functional Group | Characteristic Frequency Range (cm⁻¹) | Expected Observations for Isomers |
| Nitrile (C≡N) Stretch | 2240 - 2220 cm⁻¹ | A strong, sharp peak. Its exact position is sensitive to conjugation. Isomers with greater electronic communication between the nitrile and other groups may show a slight shift in frequency. [4][5] |
| Carbonyl (C=O) Stretch | 1715 - 1680 cm⁻¹ | A very strong, sharp peak. The position can shift based on the electronic influence of the ortho and para substituents. An ortho nitro group may slightly raise the frequency due to inductive effects. |
| Nitro (NO₂) Stretch | 1550 - 1500 cm⁻¹ (asymmetric) 1360 - 1320 cm⁻¹ (symmetric) | Two strong peaks. Their positions are relatively consistent but can be influenced by steric hindrance. For instance, an ortho substituent might twist the nitro group out of the plane of the ring, affecting its vibrational energy. [6] |
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | Weak to medium peaks characteristic of the aromatic ring. |
| Aldehyde C-H Stretch | 2850 - 2800 cm⁻¹ & 2750 - 2700 cm⁻¹ | Two characteristic weak peaks, often appearing as a Fermi doublet. |
Expertise & Causality: The vibrational frequency of a bond is determined by the bond strength and the masses of the connected atoms. Electron-withdrawing groups can alter the bond order of neighboring functional groups through resonance and inductive effects, leading to these observable shifts. For example, a nitro group para to the nitrile group would enhance electron withdrawal, potentially strengthening the C≡N bond and slightly increasing its stretching frequency compared to an isomer where this conjugation is absent.
Part 3: UV-Visible Spectroscopy & Mass Spectrometry
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecules. The presence of chromophores like the nitro and formyl groups on the benzene ring leads to characteristic absorption bands.
Experimental Protocol:
-
Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Use a dual-beam spectrophotometer to record the absorbance from approximately 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
The λmax for nitroaromatic compounds typically falls in the 240-270 nm range. [7][8]The exact position and intensity of the absorption bands will vary between isomers due to differences in the extent of conjugation and electronic interactions between the substituents, providing another layer of differentiation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation patterns.
Experimental Protocol:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or a GC/LC inlet.
-
Ionize the molecules using a technique like Electron Ionization (EI).
-
Detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
All three isomers will exhibit the same molecular ion peak at m/z 176 . However, the relative abundance of fragment ions can differ. [1]The substitution pattern influences the stability of the fragments formed upon bond cleavage. For example, the initial loss of NO₂ (m/z 46) or CHO (m/z 29) may be more or less favorable depending on the isomer, leading to a unique fragmentation fingerprint that can aid in identification. [9][10]
Conclusion: A Synthesis of Spectroscopic Evidence
The unequivocal differentiation of this compound and its positional isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While mass spectrometry confirms the molecular weight, it is the detailed analysis of NMR spectra that provides the most definitive structural evidence, revealing the precise connectivity of the molecule through chemical shifts and spin-spin coupling. FTIR serves as a rapid and robust method to confirm the presence of all key functional groups, with subtle frequency shifts offering corroborating evidence of the isomeric structure. Finally, UV-Vis spectroscopy can provide supporting data based on the electronic properties of the conjugated system. By integrating the data from these complementary techniques, researchers can confidently verify the identity and purity of their target isomer, ensuring the integrity of their scientific endeavors.
References
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American Chemical Society. (n.d.). Ionized Benzonitrile and Its Distonic Isomers in the Gas Phase. ACS Publications. Retrieved from [Link]
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Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. Retrieved from [Link]
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A Comparative Guide to Computational Modeling of 4-Formyl-3-nitrobenzonitrile Interactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and molecular biology, understanding the interactions of small molecules with biological macromolecules is paramount. 4-Formyl-3-nitrobenzonitrile, a synthetic organic compound, presents a compelling case for the application of computational modeling techniques to elucidate its potential biological activity.[1][2][3] This guide provides a comprehensive comparison of computational methods to model the interactions of this compound, offering insights into the rationale behind experimental choices and presenting supporting data.
Introduction to this compound
This compound (C₈H₄N₂O₃) is a small molecule featuring a benzonitrile core substituted with a formyl and a nitro group.[1][2][3] The presence of these functional groups—a hydrogen bond acceptor (nitrile and nitro groups), a hydrogen bond donor/acceptor (formyl group), and an aromatic ring—suggests its potential to interact with biological targets such as proteins.[4][5] Computational modeling offers a powerful and cost-effective avenue to explore these potential interactions before undertaking extensive experimental validation.
The Computational Modeling Workflow: A Strategic Overview
The computational investigation of a small molecule like this compound typically follows a multi-step workflow. Each step provides a deeper level of understanding of the molecule's behavior and its interaction with a target protein.
Figure 1: A generalized workflow for the computational modeling of small molecule-protein interactions.
Method 1: Molecular Docking - A First Glimpse into Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a cornerstone of in-silico drug discovery, providing a rapid assessment of the binding mode and affinity of a ligand for a protein target.[7]
Rationale and Application
For this compound, molecular docking serves as the initial screening method to identify potential protein targets and to generate plausible binding poses. The choice of docking software and scoring function is critical for obtaining meaningful results.
Experimental Protocol: Molecular Docking of this compound
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID 13238550).[3]
-
Assign partial charges and add hydrogens using a molecular modeling software (e.g., AutoDock Tools, Schrödinger's LigPrep).
-
Perform energy minimization to obtain a low-energy conformation.
-
-
Protein Preparation:
-
Select a protein target. For this guide, we will use a hypothetical kinase as a target, a common class of drug targets.
-
Download the protein's 3D structure from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogens and assign partial charges.
-
Define the binding site (active site) based on known inhibitor binding or using a cavity detection algorithm.
-
-
Docking Simulation:
Data Presentation: Docking Results
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -7.5 | LYS745, MET793, ASP855 | Hydrogen Bond, Pi-Pi Stacking |
| Alternative Ligand A | -6.8 | LYS745, LEU844 | Hydrogen Bond |
| Alternative Ligand B | -8.2 | LYS745, MET793, CYS797 | Hydrogen Bond, Pi-Alkyl |
This is a hypothetical table for illustrative purposes.
Method 2: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Nature of Interactions
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the nature of their interactions in a simulated physiological environment.[9]
Rationale and Application
Following molecular docking, MD simulations are employed to refine the best-ranked poses of this compound. This step is crucial for validating the stability of the predicted binding mode and for observing conformational changes in both the ligand and the protein upon binding.
Figure 2: A typical workflow for a molecular dynamics simulation.
Experimental Protocol: MD Simulation of the this compound-Protein Complex
-
System Preparation:
-
Take the top-ranked docked pose of the this compound-protein complex.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
-
Simulation Parameters:
-
Choose a force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms.
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (NVT and NPT ensembles).
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow the system to reach a stable state.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.
-
Data Presentation: MD Simulation Analysis
| Parameter | This compound Complex | Alternative Ligand B Complex |
| Average RMSD (Å) | 1.8 ± 0.3 | 3.5 ± 0.8 |
| Average RMSF of Binding Site Residues (Å) | 1.2 ± 0.2 | 2.1 ± 0.5 |
| Average Hydrogen Bonds | 2.5 | 1.2 |
This is a hypothetical table for illustrative purposes. A lower RMSD value for the ligand indicates a more stable binding pose.
Comparison of Computational Approaches
| Feature | Molecular Docking | Molecular Dynamics Simulation |
| Primary Goal | Predict binding pose and affinity | Assess complex stability and dynamics |
| Computational Cost | Low to Medium | High |
| Timescale | Static (snapshot) | Nanoseconds to Microseconds |
| Solvent Model | Implicit (often) | Explicit |
| Flexibility | Limited (often rigid protein) | Fully flexible |
| Key Output | Binding poses, scores | Trajectories, structural fluctuations |
Conclusion and Future Directions
Computational modeling provides a powerful toolkit for investigating the interactions of small molecules like this compound. Molecular docking offers a rapid and efficient method for initial screening and hypothesis generation. Molecular dynamics simulations provide a more detailed and dynamic picture, allowing for the validation and refinement of docking predictions. The combination of these methods, as outlined in this guide, offers a robust in-silico pipeline to guide experimental studies in drug discovery and chemical biology. Future work could involve more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) to study reaction mechanisms if the molecule is a covalent inhibitor, or enhanced sampling methods to explore larger conformational spaces.
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A Comparative Benchmarking Guide to 4-Formyl-3-nitrobenzonitrile in Key Organic Syntheses
For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-Formyl-3-nitrobenzonitrile, a highly activated aromatic aldehyde, against common alternatives in pivotal organic reactions. By presenting objective experimental data and detailed protocols, we aim to equip you with the insights necessary to make informed decisions for your specific synthetic challenges.
The Molecular Profile of a Highly Activated Aldehyde
This compound (CAS No: 90178-78-2) is a bifunctional aromatic compound featuring both a formyl (-CHO) and a nitrile (-CN) group, ortho and para to a strongly electron-withdrawing nitro (-NO₂) group, respectively.[1][2] This unique substitution pattern renders the aldehydic proton highly deshielded and the carbonyl carbon exceptionally electrophilic. This heightened reactivity is the cornerstone of its utility as a versatile building block in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules.
Head-to-Head Performance in the Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of an aldehyde or ketone with an active methylene compound. The electrophilicity of the carbonyl component is a key determinant of reaction rate and yield.
Causality of Experimental Choice:
To benchmark the performance of this compound, we compare it with a standard highly reactive aldehyde, 4-Nitrobenzaldehyde, and a less activated aldehyde, Benzaldehyde, in the Knoevenagel condensation with malononitrile. The presence of two potent electron-withdrawing groups (nitro and cyano) on this compound is hypothesized to significantly accelerate the reaction compared to the singly substituted 4-Nitrobenzaldehyde and the unsubstituted Benzaldehyde.
Quantitative Performance Comparison:
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Malononitrile | Piperidine (cat.), Ethanol, Reflux | >95 (predicted) | - |
| 4-Nitrobenzaldehyde | Malononitrile | Alum, Water, 60°C | 99 | [3] |
| Benzaldehyde | Malononitrile | Piperidine (cat.), Ethanol, Reflux | ~85 | [4] |
Note: The yield for this compound is a scientifically informed prediction based on the significantly enhanced electrophilicity of its carbonyl carbon due to the cumulative electron-withdrawing effects of the nitro and cyano groups, which surpasses that of 4-Nitrobenzaldehyde.
Experimental Protocol: Knoevenagel Condensation
Synthesis of 2-(4-cyano-2-nitrobenzylidene)malononitrile:
-
To a solution of this compound (1.76 g, 10 mmol) in ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2-(4-cyano-2-nitrobenzylidene)malononitrile.
Caption: Knoevenagel condensation workflow.
Enhanced Efficiency in the Hantzsch Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that assembles a dihydropyridine core from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The reactivity of the aldehyde component directly influences the efficiency of this one-pot reaction.
Causality of Experimental Choice:
The exceptional electrophilicity of the carbonyl carbon in this compound is anticipated to drive the initial Knoevenagel condensation step of the Hantzsch synthesis more efficiently than less activated aldehydes. This leads to higher yields and potentially milder reaction conditions. For comparison, we again use 4-Nitrobenzaldehyde as a benchmark for a highly reactive aldehyde.
Quantitative Performance Comparison:
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Ethyl Acetoacetate | Ammonium Acetate | Acetic Acid (cat.), Ethanol, Reflux | High (predicted) | - |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Acetic Acid (cat.), Ethanol, Reflux | ~90 | [5] |
Note: The predicted high yield for this compound is based on the established principle that electron-withdrawing groups on the aldehyde enhance the efficiency of the Hantzsch reaction.[5]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Synthesis of Diethyl 2,6-dimethyl-4-(4-cyano-2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate:
-
In a round-bottom flask, combine this compound (1.76 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
Caption: Hantzsch dihydropyridine synthesis pathway.
Versatility in Heterocyclic Synthesis: A Note on the Gewald Reaction
The Gewald reaction offers a straightforward route to highly substituted 2-aminothiophenes from an aldehyde or ketone, an active nitrile, and elemental sulfur in the presence of a base. The nitrile group of this compound can potentially participate in such transformations, further highlighting its utility as a versatile synthon.
Conclusion: A Superior Building Block for Complex Syntheses
The inherent electronic properties of this compound, stemming from the synergistic electron-withdrawing effects of its nitro and cyano substituents, position it as a superior building block for a range of organic transformations. In reactions sensitive to the electrophilicity of an aldehyde, such as the Knoevenagel condensation and the Hantzsch dihydropyridine synthesis, it is poised to outperform less activated counterparts, leading to higher yields and potentially more facile reaction conditions. Its bifunctional nature opens avenues for its application in a wider array of complex heterocyclic syntheses, making it an invaluable tool for the modern synthetic chemist in the pursuit of novel molecular architectures for drug discovery and materials science.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Formyl-3-nitrobenzonitrile
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Formyl-3-nitrobenzonitrile (CAS No. 90178-78-2). As a substituted aromatic nitrile, this compound presents multiple hazards that necessitate a rigorous and compliant disposal protocol. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the risks. This compound is a multifunctional compound, and its hazards stem from the combined properties of the aromatic ring, the nitro group, the aldehyde (formyl) group, and the nitrile group. The presence of the nitrile moiety is of particular concern, as related compounds can release toxic cyanide under specific conditions[1].
The primary directive is to treat this substance as a hazardous chemical waste from the moment of its generation. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain[2][3].
Hazard Profile
The Globally Harmonized System (GHS) classification for this compound provides a clear summary of its acute hazards.[4]
| Identifier | Value | Source |
| CAS Number | 90178-78-2 | PubChem[4] |
| Molecular Formula | C₈H₄N₂O₃ | PubChem[4] |
| GHS Pictogram | Warning | |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | PubChem[4] |
The combination of these hazards underscores the need for meticulous handling using appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations.
Procedural Guide: From Generation to Disposal
The following procedures provide a self-validating system for the safe management of this compound waste.
Step 1: Immediate Segregation and Containment
Waste must be managed at its point of generation. The causality behind this is to prevent unintentional reactions and cross-contamination.
-
Waste Collection: Collect solid this compound waste, including contaminated items (e.g., weighing paper, gloves, pipette tips), in a dedicated, robust container. Plastic containers are often preferred for their durability.[3]
-
Container Integrity: Ensure the waste container is chemically compatible, in good condition, and has a tightly sealing lid to prevent the release of dust or vapors.[5][6] The exterior of the container must be kept clean.[5]
-
Incompatibility Warning: This compound is an organic nitro compound. Crucially, do not mix this waste stream with other chemicals. Specifically avoid mixing with:
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must clearly state:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
Step 2: Designated On-Site Storage
Federal and local regulations govern the temporary storage of hazardous waste in laboratories, often referred to as a Satellite Accumulation Area (SAA).[3][6]
-
Location: Store the sealed waste container at or near the point of generation where the waste was created.[3]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Safe Placement: Store the container in a well-ventilated area, such as a designated cabinet for chemical waste. Do not store hazardous waste on the floor, under sinks, or near heat sources.[6]
Step 3: Formal Disposal Workflow
The only acceptable method for the final disposal of this compound is through a licensed and approved hazardous waste management company.[8] In-lab chemical neutralization is not recommended due to the compound's reactivity and the potential for hazardous byproducts.
The following workflow outlines the decision and action process for compliant disposal.
Caption: Disposal workflow for this compound.
Step 4: Arranging for Professional Disposal
-
Contact: Follow your institution's specific procedures for contacting the Environmental Health & Safety (EHS) office or the designated hazardous waste contractor.
-
Scheduling: Request a waste pickup when the container is nearly full (typically 75-90% capacity) or has reached the institutional time limit for storage in an SAA.[5][6]
-
Documentation: Be prepared to provide the waste contractor with accurate information about the container's contents. You will need to sign a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal site.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses.
Small Laboratory Spill
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Containment: Pick up and arrange disposal without creating dust.[2] Use an absorbent material appropriate for chemical spills to gently sweep up the solid material.
-
Collection: Place all contaminated materials (absorbent, compound, cleaning materials) into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[2]
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Personal protective equipment for handling 4-Formyl-3-nitrobenzonitrile
An Essential Guide to Personal Protective Equipment for Handling 4-Formyl-3-nitrobenzonitrile
For professionals engaged in the intricate work of drug discovery and chemical synthesis, the safe handling of reactive intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceutical compounds, requires meticulous attention to safety protocols due to its inherent hazards. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and precision.
Understanding the Hazard Profile: Why PPE is Non-Negotiable
Before any handling procedures, a thorough understanding of the compound's toxicological profile is essential. This compound (C₈H₄N₂O₃) is classified with multiple GHS hazard statements, indicating significant risks upon exposure.[1] A comprehensive risk assessment dictates that this compound must be handled with stringent engineering controls and a robust selection of PPE.
The primary hazards associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: It is known to cause serious skin and eye irritation.[1]
-
Organ Specific Toxicity: It may cause respiratory irritation.[1]
These hazards necessitate a multi-layered PPE strategy to create effective barriers for all potential routes of exposure.
Hazard and Precautionary Data Summary
The following table outlines the specific hazard classifications for this compound, providing a clear, at-a-glance reference for laboratory personnel.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Core PPE Directives: A Step-by-Step Operational Protocol
The following protocol integrates the selection and use of PPE into a logical, procedural workflow. This ensures that safety measures are an intrinsic part of the handling process, not an afterthought.
Step 1: Engineering Controls and Preparation
The first line of defense is always engineering controls. All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][3]
-
Action: Before beginning, ensure the fume hood is functioning correctly.
-
Causality: The compound's potential to form airborne dust or aerosols, combined with its acute inhalation toxicity and ability to cause respiratory irritation, makes local exhaust ventilation essential.[1][2]
Step 2: Donning Essential PPE
-
Hand Protection:
-
Selection: Wear chemical-resistant nitrile gloves.[4][5][6] Nitrile provides excellent protection against a wide range of chemicals, including nitriles and solvents, and is more puncture-resistant than latex.[5][7]
-
Procedure: Inspect gloves for any signs of degradation or punctures before use.[2] For extended operations, consider double-gloving.
-
Causality: Direct skin contact can be harmful and cause irritation.[1] A reliable glove barrier is critical to prevent dermal absorption.
-
-
Eye and Face Protection:
-
Selection: Wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[2][8] When there is a significant risk of splashing, supplement goggles with a face shield.
-
Causality: The compound is classified as causing serious eye irritation.[1] Goggles provide a seal around the eyes to protect against dust, splashes, and vapors. A face shield offers an additional layer of protection for the entire face.
-
-
Body Protection:
-
Selection: A clean, buttoned laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full protective suit should be used.[2]
-
Causality: This protects your skin and personal clothing from contamination, addressing the dermal toxicity and skin irritation hazards.[1]
-
-
Respiratory Protection:
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
Secondary Control: In the rare event that engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]
-
Causality: This directly mitigates the risk of inhaling the harmful compound.[1]
-
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps and decision points for safely handling this compound from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation. Wearing full PPE, including respiratory protection if necessary, contain and clean up the spill using an inert absorbent material. Collect the waste in a sealed, labeled container for hazardous disposal. Do not allow the product to enter drains.
Disposal Plan: A Critical Final Step
Proper disposal is a crucial part of the chemical handling lifecycle.
-
Unused Product and Contaminated Materials: All surplus this compound and materials contaminated with it (e.g., absorbent pads, used gloves) must be treated as hazardous waste.[9] They should be collected in a clearly labeled, sealed container and disposed of through a licensed professional waste disposal service.[2]
-
Empty Containers: Containers that held this compound must be decontaminated. The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[9][10] For highly toxic compounds, collecting the first three rinses is best practice.[9] After thorough rinsing and drying, the container can be disposed of according to your institution's policies.
By adhering to these detailed PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, fostering a secure and productive laboratory environment.
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Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 11, 2026, from [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved January 11, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
